molecular formula C8H13N3 B114475 4-(1H-Imidazol-1-yl)piperidine CAS No. 147081-85-4

4-(1H-Imidazol-1-yl)piperidine

Cat. No.: B114475
CAS No.: 147081-85-4
M. Wt: 151.21 g/mol
InChI Key: WVBVSEUWCRPAPY-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)piperidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-imidazol-1-ylpiperidine
Source PubChem
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InChI

InChI=1S/C8H13N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBVSEUWCRPAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50578345
Record name 4-(1H-Imidazol-1-yl)piperidine
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Molecular Weight

151.21 g/mol
Source PubChem
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CAS No.

147081-85-4
Record name 4-(1H-Imidazol-1-yl)piperidine
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Record name 4-(1H-Imidazol-1-yl)piperidine
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Record name 4-(1H-imidazol-1-yl)piperidine
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Foundational & Exploratory

4-(1H-Imidazol-1-yl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Imidazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The this compound moiety is a compelling example of such a construct, merging two heterocycles of profound pharmacological importance: imidazole and piperidine. The imidazole ring, an aromatic diazole, is a key component in numerous biological molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordination with metal ions.[1][2] Its polar, ionizable nature often enhances the pharmacokinetic properties of drug candidates, improving solubility and bioavailability.[2][3]

Complementing this is the piperidine ring, a saturated six-membered heterocycle that is one of the most ubiquitous scaffolds in approved pharmaceuticals.[4] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[4] The fusion of these two rings at the 4-position of the piperidine creates a versatile building block with a unique spatial and electronic profile, making it a valuable asset in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications for professionals in drug discovery and development.

Core Physicochemical Properties

The physicochemical profile of this compound dictates its behavior in both chemical reactions and biological systems. Its properties are a direct consequence of the interplay between the aromatic, electron-rich imidazole ring and the basic, aliphatic piperidine ring.

The imidazole portion contributes to the molecule's polarity and potential for hydrogen bonding, which generally confers aqueous solubility.[5] The piperidine nitrogen, with its lone pair of electrons, acts as a strong base. The amphoteric nature of the imidazole ring, which can act as both a weak acid and a weak base, adds another layer of complexity and versatility.[2][3] The dissociation constant (pKa) for the protonated piperidine nitrogen is significantly higher than that of the imidazole nitrogens, making it the primary center of basicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃N₃[6]
Molecular Weight 151.21 g/mol Calculated
Monoisotopic Mass 151.11095 Da[6]
Predicted XLogP 0.0[6]
Hydrogen Bond Donors 1 (Piperidine N-H)Calculated
Hydrogen Bond Acceptors 2 (Imidazole Nitrogens)Calculated
Predicted pKa (Strongest Basic) ~9.5-10.5 (Piperidine N)Estimated
Predicted pKa (Weakest Acidic) ~14.9 (Imidazole N-H)[2][3]
Appearance Colorless to pale yellow solid[2]
Solubility Soluble in water and polar organic solvents[3][5]

Note: Predicted values are estimations based on the parent structures and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound can be approached through several reliable methods. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole anion. This approach leverages the acidity of the imidazole N-H proton, which can be readily deprotonated by a moderate base.

The choice of the piperidine starting material is critical. Using a Boc-protected piperidine derivative, such as N-Boc-4-piperidone, allows for controlled reactions and straightforward deprotection in the final step. This strategy is frequently employed in the synthesis of complex piperidine-containing molecules.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Boc Deprotection A N-Boc-4-piperidone D tert-butyl 4-aminopiperidine-1-carboxylate A->D B Ammonia B->D C Sodium triacetoxyborohydride C->D DCM/AcOH F tert-butyl 4-((dimethylamino)methylideneamino) piperidine-1-carboxylate D->F DMF E N,N-Dimethylformamide dimethyl acetal E->F H tert-butyl this compound-1-carboxylate F->H AcOH G Aminoacetaldehyde dimethyl acetal G->H J This compound H->J DCM I Trifluoroacetic Acid (TFA) I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a plausible multi-step synthesis adapted from established methodologies for similar structures.[8][9]

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add ammonia (2.0 eq, as a solution in methanol).

  • Stir the mixture for 1 hour at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2 & 3: Imidazole Ring Formation and Cyclization

  • Dissolve the crude tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture to 80°C for 2 hours.

  • Cool the mixture and add aminoacetaldehyde dimethyl acetal (1.2 eq) followed by glacial acetic acid (2.0 eq).

  • Heat the reaction to 120°C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain tert-butyl this compound-1-carboxylate.

Step 4: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to yield this compound as the final product.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

  • ¹H NMR: The spectrum will show characteristic signals for both the piperidine and imidazole protons. The piperidine protons will appear as multiplets in the aliphatic region, while the imidazole protons will be in the aromatic region. The N-H proton of the piperidine may be a broad singlet.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate the sp²-hybridized carbons of the imidazole ring from the sp³-hybridized carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.1182.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the piperidine amine, C-H stretching for both aliphatic and aromatic components, and C=N and C=C stretching vibrations from the imidazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Imidazole C2-H~7.6~137
Imidazole C4-H~7.0~128
Imidazole C5-H~6.9~118
Piperidine C4-H~4.1 (tt)~58
Piperidine C2/C6-H (eq)~3.2 (dt)~45
Piperidine C2/C6-H (ax)~2.7 (qt)~45
Piperidine C3/C5-H (eq)~2.1 (m)~32
Piperidine C3/C5-H (ax)~1.7 (m)~32
Piperidine N1-HBroad singlet-

(Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions. Coupling patterns are abbreviated as tt: triplet of triplets, dt: doublet of triplets, qt: quartet of triplets, m: multiplet.)

Chemical Reactivity and Derivatization

The reactivity of this compound is characterized by the distinct functionalities of its two heterocyclic components. The piperidine nitrogen is the most reactive site for nucleophilic attack, while the imidazole ring can undergo electrophilic substitution.

Reactivity_Diagram cluster_0 mol N1 Piperidine N: Nucleophilic Center (Alkylation, Acylation) N1->mol  R-X Im_C5 Imidazole C5: Electrophilic Substitution (Halogenation, Nitration) Im_C5->mol E⁺  

Caption: Key reactive sites on the this compound scaffold.

1. Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is strongly basic and nucleophilic. This makes it the primary site for derivatization, which is crucial for elaborating the scaffold in drug discovery programs.

  • N-Alkylation: Reaction with alkyl halides (R-X) or reductive amination with aldehydes/ketones readily introduces substituents onto the piperidine nitrogen.

  • N-Acylation: Treatment with acid chlorides or anhydrides forms amide derivatives. This is a common strategy to modulate basicity and introduce new pharmacophoric elements.[8]

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl or heteroaryl groups, expanding chemical diversity.

2. Reactions at the Imidazole Ring: The imidazole ring is electron-rich and can undergo electrophilic aromatic substitution. The reaction outcome is often directed by the electronic nature of the substituents.

  • Halogenation: Reagents like N-bromosuccinimide (NBS) can introduce bromine atoms, typically at the C4 or C5 position.

  • Nitration: Under carefully controlled conditions, nitration can occur, although the acidic conditions can protonate the piperidine ring, deactivating the system.

Role in Medicinal Chemistry and Drug Design

The this compound scaffold is a valuable building block in drug discovery due to its combination of desirable features:

  • Structural Rigidity and Flexibility: The piperidine ring provides a conformationally restricted anchor, while the linkage to the imidazole ring allows for specific vectoral projection of substituents.

  • Pharmacokinetic Modulation: The polar imidazole moiety can enhance aqueous solubility and cell permeability, which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

  • Target Interaction: The imidazole nitrogens can act as hydrogen bond acceptors, while the piperidine N-H can be a hydrogen bond donor. This dual capacity allows for versatile interactions with biological targets like kinases, G-protein coupled receptors (GPCRs), and proteases.[10]

Numerous patented structures and research compounds incorporate this scaffold. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a closely related structure, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11] This highlights the potential of the core piperidine-heterocycle motif in modulating key signaling pathways.

Toxicological and Safety Profile

While specific toxicological data for this compound is not extensively published, a profile can be inferred from its constituent parts.

  • Piperidine: Piperidine itself is a corrosive liquid and a strong irritant to the skin, eyes, and respiratory tract.[12][13] Chronic exposure to certain piperidine alkaloids can lead to toxicity.[14]

  • Imidazole: The imidazole ring is a component of many endogenous molecules and is generally considered to have a low toxicity profile, though some synthetic derivatives can exhibit toxic effects.

  • Derivatives: As with many amine-containing compounds, there is a potential for metabolism by cytochrome P450 enzymes.[15] The metabolic stability and potential for drug-drug interactions should be assessed early in any drug development program.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound and its derivatives.

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold. Its unique combination of a basic, conformationally defined piperidine ring and a polar, aromatic imidazole ring provides a rich platform for chemical modification. The predictable reactivity at the piperidine nitrogen allows for the systematic exploration of chemical space, while the physicochemical properties imparted by the imidazole ring offer advantages in optimizing the pharmacokinetic profile of new drug candidates. For researchers and scientists in drug development, this molecule represents a valuable building block with significant potential for the discovery of novel therapeutics across a wide range of disease areas.

References

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  • Karia, D., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Available from: [Link]

  • Adibah, A., & Azzreena, A. (2019). Plant toxins: alkaloids and their toxicities. ResearchGate. Available from: [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. Available from: [Link]

  • PubChemLite. This compound (C8H13N3). Available from: [Link]

  • Kumar, K., et al. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(2), 850-859. Available from: [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. Available from: [Link]

  • National Center for Biotechnology Information. (2008). Piperidine - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Available from: [Link]

  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines, 9(8), 903. Available from: [Link]

  • Zuba, D. (2012). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available from: [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds [PDF]. ResearchGate. Available from: [Link]

  • PubChem. Piperidine - Compound Summary. Available from: [Link]

  • Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100747. Available from: [Link]

  • Talybov, G., & Vohidov, F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7489. Available from: [Link]

  • PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate - Compound Summary. Available from: [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link]

  • Patel, V., et al. (2014). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23, 2246-2254. Available from: [Link]

  • Parmar, T. H., et al. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276-284. Available from: [Link]

  • El-Sayed, N. N. E. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 983-990. Available from: [Link]

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  • Wang, Y., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 351(1), e1700236. Available from: [Link]

  • Zinad, D. S., et al. (2019). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank, 2019(2), M1071. Available from: [Link]

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Sources

4-(1H-Imidazol-1-yl)piperidine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-Imidazol-1-yl)piperidine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to logically guide researchers through the integrated application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of analysis, ensuring the highest degree of scientific integrity. Detailed, field-proven protocols, data interpretation guides, and integrated workflow diagrams are provided to empower researchers in their analytical endeavors.

Molecular Overview and Analytical Strategy

Introduction to this compound

This compound is a versatile molecule featuring a saturated piperidine ring linked via its 4-position to a nitrogen atom of an aromatic imidazole ring. This unique combination of a flexible, basic aliphatic heterocycle and a planar, aromatic heterocycle makes it a valuable building block in the synthesis of novel therapeutic agents. Given its role as a core fragment in drug discovery, confirming its structure with absolute certainty is paramount to ensure the integrity of subsequent research and development.

The molecular structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃[1]
Monoisotopic Mass 151.11095 Da[1]
SMILES C1CNCCC1N2C=CN=C2[1]
InChIKey WVBVSEUWCRPAPY-UHFFFAOYSA-N[1]
The Integrated Analytical Workflow: A Self-Validating Approach

The structure elucidation of a novel or synthesized compound should not rely on a single analytical technique. Instead, we employ an integrated workflow where each method provides orthogonal—yet complementary—information. Mass spectrometry provides the molecular weight and elemental formula, NMR spectroscopy maps the carbon-hydrogen framework and connectivity, and FTIR spectroscopy confirms the presence of key functional groups. The convergence of data from these three techniques creates a self-validating loop that ensures the final structure is correct.

Integrated_Workflow cluster_synthesis Sample Origin cluster_analysis Analytical Core cluster_confirmation Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Provides Mass NMR NMR Spectroscopy [Connectivity & Stereochemistry] Synthesis->NMR Provides Structure FTIR FTIR Spectroscopy [Functional Groups] Synthesis->FTIR Provides Functional Groups Confirmation Final Structure Confirmed MS->Confirmation Confirms Mass NMR->Confirmation Confirms Connectivity FTIR->Confirmation Confirms Bonds

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Pillar of Identification

Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most fundamental piece of information: the molecular weight. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It is a soft ionization method that readily protonates the analyte, yielding a prominent pseudomolecular ion ([M+H]⁺) with minimal initial fragmentation.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • MS Scan (Full Scan):

    • Ionization Mode: Positive.

    • Scan Range: m/z 50-500. This range comfortably covers the expected molecular ion and potential dimers or adducts.

    • Capillary Voltage: 1.1-1.5 kV.[2]

    • Source Temperature: 200 °C.[2]

  • MS/MS Scan (Product Ion Scan):

    • Select the previously identified [M+H]⁺ ion as the precursor.

    • Apply collision-induced dissociation (CID) with a ramping collision energy (e.g., 10-40 eV) to induce fragmentation and generate a characteristic pattern.

Data Interpretation: Expected Ions and Fragmentation

The full scan MS is expected to show a strong signal corresponding to the protonated molecule. The fragmentation pattern observed in the MS/MS scan provides definitive proof of the piperidine and imidazole connectivity.

Table 2.1: Predicted m/z Values for Key Ions

Ion SpeciesFormulaCalculated m/zInterpretation
[M+H]⁺[C₈H₁₄N₃]⁺152.1182Pseudomolecular Ion (Precursor)[1]
[M+Na]⁺[C₈H₁₃N₃Na]⁺174.1002Sodium Adduct[1]
[M-NH₂]⁺[C₈H₁₂N₂]⁺134.1022Loss of NH₂ from piperidine ring
[C₅H₁₀N]⁺[C₅H₁₀N]⁺84.0808Piperidine ring fragment
[C₃H₄N₂]⁺[C₃H₄N₂]⁺68.0374Imidazole ring fragment

Causality in Fragmentation: The protonated nitrogen in the piperidine ring often directs fragmentation. Common pathways for piperidine derivatives include α-cleavage and ring fission.[3][4] For the imidazole moiety, a characteristic fragmentation is the expulsion of HCN.[5] The presence of fragments corresponding to both the intact piperidine ring (m/z 84) and the imidazole ring (m/z 68) strongly supports the proposed structure.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: While MS confirms the mass, NMR spectroscopy elucidates the precise arrangement of atoms. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for unambiguous assignment of all protons and carbons and to prove the N-C4 linkage between the two rings.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

    • Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Record 2D correlation spectra such as ¹H-¹H COSY (to show proton-proton couplings) and ¹H-¹³C HSQC (to link protons directly to their attached carbons).

Data Interpretation: Chemical Shift and Coupling Analysis

The symmetry of the molecule simplifies the spectrum. We expect to see three unique signals for the imidazole ring and four unique signals for the piperidine ring.

Table 3.1: Expected ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentApprox. δ (ppm)MultiplicityIntegrationKey Correlation (COSY)
H-2' (Imidazole)~7.6s1HH-4', H-5'
H-5' (Imidazole)~7.0t1HH-2', H-4'
H-4' (Imidazole)~7.0t1HH-2', H-5'
H-4 (Piperidine CH-N)~4.2tt1HH-3/5 (ax, eq)
H-2/6 (Piperidine CH₂-N)~3.2 (eq), ~2.8 (ax)m4HH-3/5 (ax, eq), NH
H-3/5 (Piperidine CH₂)~2.1 (eq), ~1.8 (ax)m4HH-2/6 (ax, eq), H-4
NH (Piperidine)~1.5-2.5br s1HH-2/6 (ax, eq)

Note: Chemical shifts are estimated based on data from similar structures and general principles. ax = axial, eq = equatorial, s = singlet, t = triplet, tt = triplet of triplets, m = multiplet, br s = broad singlet.

Table 3.2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentApprox. δ (ppm)
C-2' (Imidazole)~137
C-5' (Imidazole)~128
C-4' (Imidazole)~118
C-4 (Piperidine CH-N)~55-60
C-2/6 (Piperidine CH₂-N)~45-50
C-3/5 (Piperidine CH₂)~30-35

Note: Chemical shifts are estimated based on data from piperidine and imidazole derivatives.[7][8][9]

Trustworthiness through 2D NMR: The final, irrefutable proof of the N-C4 linkage comes from a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. A correlation between the piperidine H-4 proton (~4.2 ppm) and the imidazole C-5' and C-4' carbons (~128/118 ppm) would definitively establish the connectivity through the nitrogen atom.

NMR_Logic H1_NMR 1D ¹H NMR (Proton Count & Splitting) COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Links) H1_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Links) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Assignment COSY->Structure Confirms H neighbors HSQC->Structure Assigns C-H pairs HMBC->Structure Confirms N-C4 Linkage

Caption: Logical flow of NMR data interpretation.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and powerful technique to confirm the presence of key functional groups and the overall structural class. For this compound, we are looking for characteristic vibrations of the secondary amine (piperidine N-H), aliphatic C-H bonds, and the aromatic imidazole ring. The absence of other signals (e.g., a strong C=O stretch) is equally important for confirming purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Absorption Bands

Table 4.1: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeMoietySignificance
~3300-3200N-H StretchPiperidineConfirms secondary amine[10]
~3150-3100=C-H StretchImidazoleConfirms aromatic C-H bonds[11][12]
~2950-2850C-H StretchPiperidineConfirms aliphatic CH₂ groups[13][14]
~1580, ~1500C=C / C=N StretchImidazoleAromatic ring vibrations[11][15]
~1450CH₂ Bend (Scissoring)PiperidineAliphatic CH₂ deformation[10]
~1250-1050C-N StretchBothC-N bond vibrations[10]

The presence of a sharp N-H stretch, along with both aromatic and aliphatic C-H stretches, and the characteristic imidazole ring vibrations, provides a distinct "fingerprint" that is consistent with the proposed structure.

Conclusion: A Triad of Evidence

The structure of this compound is definitively elucidated through the strategic and integrated application of three core analytical techniques.

  • Mass Spectrometry confirms the molecular mass of 151.111 Da and provides fragmentation data consistent with the imidazole-piperidine linkage.

  • NMR Spectroscopy provides an unambiguous map of the proton and carbon skeleton, with ¹H-¹³C HMBC correlations serving as the ultimate proof of the N-C4 bond.

  • FTIR Spectroscopy offers rapid confirmation of the required functional groups—a secondary amine, an aromatic system, and aliphatic chains—and the absence of unexpected functionalities.

By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve a high-confidence, self-validated structural confirmation of this compound, ensuring the integrity and success of their scientific programs.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

  • Gulluoglu, M. T., et al. (2021). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure. [Link]

  • University of Waterloo. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

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  • Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry. [Link]

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  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

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An In-Depth Technical Guide to 4-(1H-Imidazol-1-yl)piperidine (CAS: 147081-85-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Imidazol-1-yl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical properties, delineate a plausible and well-referenced synthetic pathway, detail methods for its analytical characterization, and discuss its established and potential applications in the landscape of modern drug discovery. This document is intended to serve as a valuable resource for researchers leveraging this scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The fusion of imidazole and piperidine rings within a single molecular entity creates a scaffold with a unique combination of physicochemical and pharmacological properties. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals, contributing to desirable pharmacokinetic profiles by influencing solubility, lipophilicity, and metabolic stability.[1][2] Concurrently, the imidazole moiety, an aromatic heterocycle, is a versatile pharmacophore known for its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination.[3] The strategic combination of these two privileged structures in this compound presents a valuable starting point for the development of a diverse array of bioactive molecules.

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, underscoring its importance as a key building block in the synthesis of novel drug candidates.[4][5][6] This guide will provide the foundational knowledge necessary for the effective utilization of this compound in medicinal chemistry programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 147081-85-4N/A
Molecular Formula C₈H₁₃N₃N/A
Molecular Weight 151.21 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol and other polar organic solvents (predicted)N/A
pKa Basic (piperidine nitrogen) and weakly basic (imidazole nitrogen) (predicted)N/A

Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of 4-aminopiperidine with a reagent that can effectively introduce the imidazole ring. A common strategy for the formation of N-substituted imidazoles is the reaction of an amine with a 1,4-dicarbonyl compound or its equivalent, followed by cyclization. However, a more direct approach for this specific molecule would be the nucleophilic substitution of a leaving group on the imidazole ring by the piperidine nitrogen.

A plausible two-step synthesis is outlined below:

Step 1: Boc Protection of 4-Aminopiperidine

To prevent side reactions at the piperidine nitrogen during the subsequent imidazole ring formation, it is advantageous to first protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

Step 2: Imidazole Ring Formation and Deprotection

The Boc-protected 4-aminopiperidine can then be reacted with a suitable reagent to form the imidazole ring. A common method for synthesizing N-substituted imidazoles is through the reaction of an amine with glyoxal and formaldehyde in the presence of an ammonia source (Debus-Radziszewski imidazole synthesis). Alternatively, a more direct N-alkylation of imidazole with a protected 4-halopiperidine or a similar electrophilic piperidine derivative can be employed. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.

Experimental Protocol (Proposed)

Materials:

  • 4-Aminopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Imidazole

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • 1-tert-Butoxycarbonyl-4-piperidone

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in dioxane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate: To a solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

  • Synthesis of this compound: To a solution of imidazole (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in DMF.[7] Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection: Dissolve the crude product from the previous step in a solution of HCl in dioxane (e.g., 4M). Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

  • Boc Protection: The use of the Boc protecting group is crucial to prevent the piperidine nitrogen from competing with the desired nucleophilic substitution on the imidazole precursor. It is easily removed under acidic conditions, which is compatible with the final product.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates imidazole, generating the imidazolide anion, which is a potent nucleophile for the subsequent substitution reaction.

  • DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions involving anionic nucleophiles. It effectively solvates the sodium imidazolide and the piperidine substrate.

  • Acidic Deprotection: The use of HCl in dioxane provides a straightforward and clean method for the removal of the Boc protecting group, yielding the desired product as its hydrochloride salt, which often aids in purification and handling.

Figure 1: Proposed synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole and piperidine protons. The protons on the imidazole ring will appear in the aromatic region (typically δ 7-8 ppm). The piperidine protons will be observed in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the 4-position of the piperidine ring, being attached to the nitrogen of the imidazole, will likely be shifted downfield compared to the other piperidine protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atoms of the imidazole ring will resonate in the aromatic region (typically δ 115-140 ppm), while the piperidine carbons will be found in the aliphatic region (typically δ 25-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 152.1182.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the piperidine.

  • C-H stretch: Absorptions in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and around 3100 cm⁻¹ for the aromatic C-H bonds of the imidazole ring.

  • C=N and C=C stretch: Absorptions in the region of 1450-1650 cm⁻¹ corresponding to the imidazole ring.

Analytical Data (Predicted)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.6 (s, 1H), 7.1 (s, 1H), 7.0 (s, 1H), 4.2 (m, 1H), 3.2 (m, 2H), 2.8 (m, 2H), 2.1 (m, 2H), 1.8 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 137.0, 129.0, 117.5, 52.0, 44.0, 31.0
Mass Spectrum (ESI+) m/z: 152.1 [M+H]⁺
IR (KBr, cm⁻¹) ν 3400 (N-H), 3120 (Ar C-H), 2940, 2850 (Aliph. C-H), 1620, 1510 (C=N, C=C)

Applications in Drug Discovery and Development

The this compound scaffold is a versatile building block that has been incorporated into a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[4] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway.[4] While this is a benzimidazole derivative, the underlying principle of combining a piperidine with an imidazole-like core for anti-inflammatory activity is relevant.

SignalingPathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->InflammatoryGenes induces transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Figure 2: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Anticancer Agents

The imidazole and piperidine moieties are present in numerous anticancer agents.[6] For instance, derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for their potential as c-Myc inhibitors for the treatment of lung cancer.[6] The strategic placement of the piperidine group can enhance the drug-like properties of these compounds, improving their pharmacokinetic profile and allowing for better interaction with their biological targets.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas. For example, derivatives have been investigated as selective delta-opioid agonists, which have potential applications in pain management and the treatment of mood disorders.[9] Furthermore, this scaffold has been utilized in the development of novel antimicrobial agents.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a saturated piperidine ring and an aromatic imidazole moiety provides a robust platform for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and key applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

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  • 4-(1H-Imidazol-4-yl)-1-methylpiperidine hydrochloride. BLD Pharm.

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  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.

  • Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate.

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.

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The Strategic Core: A Technical Guide to 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The 4-(1H-imidazol-1-yl)piperidine core is a prime example of such a "privileged scaffold." Its constituent parts—the piperidine ring and the imidazole heterocycle—are independently recognized for their profound impact on pharmacological activity. Piperidines are among the most prevalent N-heterocycles in pharmaceuticals, prized for their ability to confer aqueous solubility and occupy three-dimensional space, thereby influencing ligand-receptor interactions.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile pharmacophore capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in biological systems. The fusion of these two motifs creates a unique chemical entity with a defined geometry and a rich potential for forming directed interactions with biological targets, making it a valuable building block in the synthesis of new chemical entities. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular properties and synthesis to its application in contemporary drug development and associated safety considerations.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its molecular structure and resulting physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

The molecular formula for this compound is C₈H₁₃N₃ . This corresponds to a monoisotopic mass of approximately 151.11 Da .[2] The molecular weight of the free base is approximately 151.21 g/mol . It is crucial to distinguish this from related structures, such as 4-((1H-imidazol-1-yl)methyl)piperidine, which contains an additional methylene linker and has a higher molecular weight of 165.24 g/mol .[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 151.21 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
XlogP 0.0Indicates a balanced lipophilicity and hydrophilicity, which is often desirable for drug candidates to allow for both membrane permeability and aqueous solubility.[2]
Topological Polar Surface Area (TPSA) 32.7 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Piperidine N-H)Provides a key point for interaction with biological targets.
Hydrogen Bond Acceptors 2 (Imidazole Nitrogens)Offers additional sites for specific hydrogen bonding with receptors.
pKa (most basic) ~8.5-9.5 (Piperidine N)The piperidine nitrogen will be protonated at physiological pH, influencing solubility and interactions with acidic residues in binding pockets.
pKa (most acidic) ~14 (Imidazole N-H)The imidazole N-H is weakly acidic and not typically deprotonated under physiological conditions.

Note: Values are predicted using computational models and may vary from experimental data.

Caption: 2D Structure of this compound.

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for protecting groups. A logical and commonly employed strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole anion.

A Plausible Synthetic Workflow

A robust and scalable synthesis can be envisioned starting from commercially available N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group serves as an excellent protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.

G start N-Boc-4-piperidone step1 Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) start->step1 intermediate1 N-Boc-4-aminopiperidine step1->intermediate1 step2 Mesylation (MsCl, Et₃N) intermediate1->step2 intermediate2 N-Boc-4-(methylsulfonyloxy)piperidine step2->intermediate2 step3 Nucleophilic Substitution (Imidazole, NaH, DMF) intermediate2->step3 intermediate3 N-Boc-4-(1H-imidazol-1-yl)piperidine step3->intermediate3 step4 Boc Deprotection (TFA or HCl in Dioxane) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of N-Boc-4-(methylsulfonyloxy)piperidine:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

    • The causality here is the in-situ formation of a good leaving group (mesylate) from the hydroxyl group, which is a poor leaving group.

    • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with DCM. The organic layer is dried and concentrated to yield the crude mesylate, which is often used without further purification.

  • Synthesis of N-Boc-4-(1H-imidazol-1-yl)piperidine:

    • To a solution of imidazole (1.5 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. This deprotonates the imidazole, forming the nucleophilic imidazolide anion.

    • Stir for 30 minutes, then add a solution of N-Boc-4-(methylsulfonyloxy)piperidine (1.0 eq) in DMF.

    • Heat the reaction to 80-100 °C and stir for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement of the mesylate.[4]

    • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The product is purified by column chromatography.

  • Deprotection to Yield this compound:

    • Dissolve the purified N-Boc protected intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 2-4 hours. The strong acid cleaves the acid-labile Boc group.

    • The solvent is removed under reduced pressure, and the resulting hydrochloride or trifluoroacetate salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free base.

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: One would expect to see characteristic signals for the three distinct protons on the imidazole ring (typically in the aromatic region, ~7.0-8.0 ppm), a multiplet for the proton at the C4 position of the piperidine ring, and complex multiplets for the methylene protons of the piperidine ring. The N-H proton of the piperidine may appear as a broad singlet.[5][6]

    • ¹³C NMR: Distinct signals for the five carbons of the piperidine ring and the three carbons of the imidazole ring would confirm the carbon skeleton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 152.1182 would be expected.[2] Tandem MS (MS/MS) could be used to study fragmentation patterns for further structural confirmation.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic N-H stretching frequencies for the piperidine amine and C-N and C=N stretching frequencies associated with the imidazole and piperidine rings.

Part 3: Significance in Medicinal Chemistry and Drug Development

The this compound scaffold is a recurring motif in molecules targeting a diverse range of biological targets, particularly G protein-coupled receptors (GPCRs).[9][10] Its utility stems from the defined spatial relationship between the basic piperidine nitrogen and the aromatic, hydrogen-bonding imidazole ring.

G cluster_0 Pharmacophore Features cluster_1 Biological Target (e.g., GPCR Binding Pocket) A Basic Amine (Piperidine N) Target_A Acidic Residue (e.g., Asp, Glu) A->Target_A Ionic Interaction B H-Bond Acceptor/Donor (Imidazole) Target_B Polar Residue (e.g., Ser, Asn) B->Target_B Hydrogen Bond C Hydrophobic/Aromatic Region (Imidazole) Target_C Aromatic/Hydrophobic Pocket C->Target_C π-stacking / Hydrophobic Interaction D

Caption: Key pharmacophoric interactions of the this compound scaffold.

Case Studies in Drug Discovery
  • NLRP3 Inflammasome Inhibitors: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a close analogue, has been identified as a core component of novel inhibitors of the NLRP3 inflammasome.[4] The piperidine moiety serves to position the benzimidazole core within the protein binding site, where it can make critical interactions to disrupt protein function and subsequent inflammatory signaling.

  • Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and shown to possess potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11] In these molecules, the piperidine ring is often functionalized to modulate physicochemical properties and explore the binding pocket, while the imidazole-containing core acts as the primary pharmacophore.

  • GPCR Ligands: The rigid structure and defined pharmacophoric features of this scaffold make it an ideal starting point for designing ligands for various GPCRs, such as dopamine and serotonin receptors. The basic piperidine nitrogen can form a key salt bridge with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, while the imidazole portion can interact with other residues in the binding pocket to confer selectivity and efficacy.[12]

Part 4: Safety, Handling, and Storage

Hazard Profile
  • Piperidine Derivatives: Piperidine itself is toxic and corrosive.[13] Substituted piperidines can also exhibit significant biological activity and potential toxicity. They can be absorbed through the skin and may cause irritation or burns.[14]

  • Imidazole Derivatives: N-substituted imidazoles are generally considered to be of moderate toxicity but can be skin and eye irritants.

Based on this, this compound should be handled as a potentially harmful and irritant compound.

Table 2: Handling and Storage Recommendations

AspectRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent contact with skin and eyes, which could cause irritation or chemical burns.[15]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols.To minimize inhalation exposure.[16]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.To prevent degradation from moisture and air, and to avoid potentially hazardous reactions.
In Case of Exposure Skin: Immediately wash with plenty of soap and water. Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention.Standard first aid procedures for corrosive and potentially toxic chemicals.[15]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its calculated molecular weight and physicochemical properties position it favorably within the chemical space of orally bioavailable drugs. The combination of a basic, conformationally restricted piperidine ring with a versatile, aromatic imidazole heterocycle creates a potent pharmacophore that has been successfully exploited in the development of inhibitors for challenging targets like the NLRP3 inflammasome and various GPCRs. While its synthesis requires standard but careful multi-step organic chemistry techniques, the value of this scaffold as a building block for creating diverse chemical libraries is undisputed. As with all biologically active small molecules, appropriate safety precautions are paramount. For researchers in medicinal chemistry and drug development, a thorough understanding of the properties, synthesis, and biological potential of this compound is essential for leveraging its full potential in the quest for new and effective medicines.

References

  • Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276-284. Available at: [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Available at: [Link]

  • Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]

  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... [Image]. Retrieved from [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazole with various arylboronic acids using CELL-Cu(0) catalyst. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Csupor, D., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6858. Available at: [Link]

  • Lopes, N. P., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 15(4). Available at: [Link]

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  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H13N3). University of Luxembourg. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • Al-Masum, Md., & El-Sayed, T. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 173-178. Available at: [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Medicinal research reviews, 21(3), 187–203. Available at: [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie (International ed. in English), 49(36), 6313–6316. Available at: [Link]

  • Perumal, S., et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 51(1), 45-53. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

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  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Retrieved from [Link]

  • Wang, M., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Acta pharmacologica Sinica, 42(1), 1–21. Available at: [Link]

  • Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. The Journal of general physiology, 150(7), 935–947. Available at: [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. Available at: [Link]

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  • Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Stoddart, L. A., et al. (2019). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British journal of pharmacology, 176(14), 2347–2360. Available at: [Link]

  • Williams, A. (2004). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 37(9), 631–637. Available at: [Link]

  • Lee, S., & Lee, J. (2024). GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. Briefings in bioinformatics, 25(2), bbae095. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. Retrieved from [Link]

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4-(1H-Imidazol-1-yl)piperidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Building Block

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity is perpetual. Among the myriad of heterocyclic systems, the 4-(1H-imidazol-1-yl)piperidine core has emerged as a particularly privileged motif. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety imparts a favorable pharmacokinetic profile, including aqueous solubility and the ability to traverse biological membranes. This versatile building block has been successfully incorporated into a diverse range of therapeutic agents, demonstrating its significant potential in addressing a wide array of diseases. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in medicinal chemistry programs.

Synthetic Strategies: Accessing the Core Scaffold

The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the availability of starting materials and the desired scale of the synthesis. The most common approaches involve the N-arylation of a piperidine derivative with an imidazole precursor.

General Synthetic Workflow

A general and efficient method for the synthesis of this compound involves the coupling of a protected 4-halopiperidine with imidazole, followed by deprotection. The use of a Boc-protecting group is common due to its stability and ease of removal under acidic conditions.

Synthetic Workflow Start N-Boc-4-halopiperidine Coupling N-Arylation Coupling (e.g., Ullmann or Buchwald-Hartwig) Start->Coupling Imidazole Imidazole Imidazole->Coupling Intermediate N-Boc-4-(1H-imidazol-1-yl)piperidine Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation promotes translation Inhibitor Inhibitors with This compound scaffold Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-(1H-Imidazol-1-yl)piperidine (C₈H₁₃N₃, Mol. Wt.: 151.21 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application in research and development. While direct experimental spectra for this specific compound are not widely published, this document, written from the perspective of an experienced application scientist, outlines the predicted spectroscopic data based on foundational principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents standardized, best-practice protocols for acquiring high-quality data for this class of compounds, explaining the causality behind key experimental choices to ensure reproducible and reliable results.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a saturated piperidine ring linked via its C4 position to a nitrogen atom (N1) of an aromatic imidazole ring. This unique combination of a flexible aliphatic amine and a planar, aromatic heterocycle makes it a versatile scaffold in drug discovery. The piperidine moiety can influence solubility and pharmacokinetic properties, while the imidazole ring can participate in hydrogen bonding and metal coordination.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. The workflow described herein leverages a multi-technique spectroscopic approach (NMR, IR, MS) to create a self-validating system for the positive identification and purity assessment of the title compound.

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic environments (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.60 s 1H H-2' The C2' proton of imidazole is the most deshielded due to its position between two nitrogen atoms.
~7.05 s 1H H-4' Aromatic proton on the imidazole ring.
~6.90 s 1H H-5' Aromatic proton on the imidazole ring, typically slightly upfield from H-4'.
~4.20 tt (triplet of triplets) 1H H-4 This proton is deshielded by the direct attachment to the electronegative imidazole nitrogen. It will be split by both axial and equatorial protons on C3 and C5.
~3.20 m 2H H-2eq, H-6eq Equatorial protons on the piperidine ring alpha to the amine nitrogen are typically deshielded relative to their axial counterparts.
~2.75 m 2H H-2ax, H-6ax Axial protons on the piperidine ring alpha to the amine nitrogen.
~2.10 m 2H H-3eq, H-5eq Equatorial protons on the piperidine ring beta to the amine nitrogen.
~1.85 m 2H H-3ax, H-5ax Axial protons on the piperidine ring beta to the amine nitrogen, often deshielded by 1,3-diaxial interactions.

| ~1.70 | br s | 1H | H-1 (N-H) | The piperidine N-H proton is exchangeable and often appears as a broad singlet. Its position is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~137.5 C-2' The C2' carbon is the most deshielded in the imidazole ring, being adjacent to two nitrogens.
~129.0 C-4' Aromatic carbon in the imidazole ring.
~119.5 C-5' Aromatic carbon in the imidazole ring, typically upfield from C-4'.
~58.0 C-4 The C4 carbon is significantly deshielded due to the direct attachment of the electronegative imidazole nitrogen.
~45.5 C-2, C-6 Carbons alpha to the piperidine amine nitrogen.[1]

| ~31.0 | C-3, C-5 | Carbons beta to the piperidine amine nitrogen and alpha to the substituted C4. |

Recommended NMR Experimental Protocol

Expertise in Practice: The choice of solvent is critical. While CDCl₃ is a common starting point, this molecule's N-H proton may undergo rapid exchange, leading to peak broadening. For better resolution of the N-H signal and to break any hydrogen bonding that might complicate the spectrum, acquiring a spectrum in DMSO-d₆ is highly recommended. The N-H proton in DMSO will typically appear as a sharper signal.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds and acquire at least 1024 scans.

  • Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectra manually.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The vibrations (stretching, bending) of bonds absorb IR radiation at specific frequencies.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Bond Vibration Functional Group Assignment
3300 - 3100 Medium, Broad N-H Stretch Secondary amine (piperidine N-H)
3150 - 3100 Weak C-H Stretch Aromatic C-H (imidazole ring)
2950 - 2850 Strong C-H Stretch Aliphatic C-H (piperidine CH₂)
~1580, ~1480 Medium-Weak C=N, C=C Stretch Imidazole ring stretching
1450 - 1400 Medium CH₂ Bend Aliphatic CH₂ scissoring (piperidine)

| 1250 - 1020 | Strong | C-N Stretch | Aliphatic and aromatic C-N bonds |

Recommended IR Experimental Protocol (ATR)

Expertise in Practice: Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets or Nujol mulls for this type of solid/oily sample. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR beam via an internal reflection element (typically a diamond crystal).

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum. The background should be a flat line.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing: Perform an ATR correction using the instrument's software to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum Data

For a molecule containing basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

  • Molecular Ion: The compound has a monoisotopic mass of 151.1110 Da. In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Predicted [M+H]⁺: m/z = 152.1182[2]

  • Isotope Pattern: The presence of 8 carbons will result in a small M+1 peak ([M+H+1]⁺) with a relative abundance of approximately 8.8% of the base peak, which is characteristic of the natural abundance of ¹³C.

  • Key Fragmentation: The bond between the piperidine C4 and the imidazole N1' is a likely point of fragmentation under collision-induced dissociation (CID) in an MS/MS experiment.

    • Fragment 1: Loss of the neutral imidazole ring (68 Da) from the protonated piperidine would result in a fragment at m/z = 84.

    • Fragment 2: Cleavage resulting in the protonated imidazole ring would yield a fragment at m/z = 69.

    • Fragment 3: Fragmentation of the piperidine ring itself via retro-Diels-Alder type reactions or alpha-cleavage is also possible.

parent [M+H]⁺ m/z = 152.12 loss1 - Imidazole (68.04 Da) loss2 - Piperidine (83.08 Da) frag1 Piperidinyl Cation m/z = 84.08 frag2 Imidazolium Cation m/z = 69.04 loss1->frag1 loss2->frag2 G start Synthesized Compound This compound ms Mass Spectrometry (ESI-MS) Is Molecular Weight Correct? start->ms Step 1 ir IR Spectroscopy Are Key Functional Groups Present? (N-H, C-H, C=N) ms->ir Yes fail Structure Incorrect or Impure Re-evaluate Synthesis / Purification ms->fail No nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Is Connectivity Correct? ir->nmr Yes ir->fail No pass Structure Confirmed Purity ≥ 95% nmr->pass Yes nmr->fail No

Caption: Integrated workflow for structural verification.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By integrating predicted data from NMR, IR, and Mass Spectrometry, researchers are equipped with a robust set of benchmarks for structural confirmation. The provided protocols are designed to be self-validating and are grounded in years of field-proven application science, ensuring that scientists in drug development and chemical research can confidently identify and utilize this important molecular scaffold.

References

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information.

  • PubChemLite. This compound (C8H13N3).

  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

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An In-depth Technical Guide to the Solubility of 4-(1H-Imidazol-1-yl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-Imidazol-1-yl)piperidine, a heterocyclic compound of significant interest in pharmaceutical research and development. The document elucidates the molecular factors governing its solubility and presents a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this compound and its analogues.

Introduction: The Significance of this compound

This compound is a key structural motif found in a variety of biologically active molecules. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many natural products and pharmaceuticals, including the amino acid histidine and the hormone histamine[1]. The piperidine moiety, a saturated six-membered heterocycle containing one nitrogen atom, is also a prevalent scaffold in drug discovery[2]. The combination of these two rings in this compound results in a molecule with a unique combination of polarity, basicity, and hydrogen bonding capabilities, all of which critically influence its solubility and, consequently, its bioavailability and formulation potential. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key molecular features influencing its solubility are:

  • Hydrogen Bonding: The secondary amine in the piperidine ring and the N-H group of the imidazole ring can act as hydrogen bond donors. The nitrogen atoms in both rings can also act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen atoms.

  • Van der Waals Forces: These non-specific interactions contribute to the overall solvation process.

The interplay of these forces determines the extent to which the solute-solute interactions within the crystal lattice can be overcome by solute-solvent interactions.

Predicting Solubility in Different Solvent Classes

Based on the molecular structure of this compound, we can predict its general solubility behavior in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding with the imidazole and piperidine moieties, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good to moderate solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The polar nature of this compound suggests that its solubility in nonpolar solvents will be limited. Studies on similar imidazole-containing compounds have shown very low solubility in chloroalkanes and toluene[3].

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a polar protic solvent.

cluster_0 This compound cluster_1 Polar Protic Solvent (e.g., Methanol) A Imidazole Ring (H-bond acceptor/donor) D Hydroxyl Group (H-bond donor/acceptor) A->D Hydrogen Bonding B Piperidine Ring (H-bond acceptor/donor) B->D Hydrogen Bonding C Dipole Moment E Dipole Moment C->E Dipole-Dipole Interaction

Caption: Intermolecular forces influencing solubility.

Quantitative Solubility Data

Solvent ClassExample SolventsPredicted SolubilityPrimary Driving Forces
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole Interactions
Polar Aprotic DMSO, AcetonitrileModerate to HighDipole-Dipole Interactions, Hydrogen Bond Acceptance
Chlorinated DichloromethaneLow to ModerateDipole-Dipole Interactions
Aromatic TolueneLowWeak Dipole-Induced Dipole, Van der Waals Forces
Aliphatic HexaneVery LowVan der Waals Forces

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[7][8].

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

A Preparation of Supersaturated Solution B Equilibration A->B Incubation with Agitation C Phase Separation B->C Centrifugation/Filtration D Quantification of Solute C->D Analysis of Supernatant (e.g., HPLC)

Caption: Shake-flask method workflow.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[9].

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter. This is often the preferred method to ensure complete removal of particulate matter[10].

  • Quantification of Solute:

    • Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. Other analytical techniques such as UV-Vis spectroscopy or mass spectrometry can also be employed[10].

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not extensively published, a strong understanding of its molecular structure allows for reliable predictions of its solubility behavior. The compound is expected to be most soluble in polar protic solvents due to its capacity for hydrogen bonding and its inherent polarity. For precise and actionable data, the detailed shake-flask experimental protocol provided in this guide offers a robust and validated approach. The insights and methodologies presented herein are intended to empower researchers and drug development professionals in their work with this important heterocyclic compound.

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A Technical Guide to the Pharmacological Relevance of the Imidazole-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery Professionals

Introduction: The Imidazole-Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The imidazole-piperidine scaffold is a quintessential example of such a "privileged structure." This unique hybrid integrates the aromatic, electron-rich imidazole ring with the flexible, saturated piperidine ring. The imidazole moiety, with its two nitrogen atoms, is an exceptional hydrogen bond donor and acceptor and can act as a ligand for various metal ions in enzymes.[1][2][3][4] The piperidine ring provides a versatile three-dimensional geometry, enabling precise orientation of substituents to interact with biological targets, and often enhances physicochemical properties like solubility and metabolic stability.[5] This combination of features allows the imidazole-piperidine core to bind to a wide array of biological targets with high affinity and specificity, making it a recurring motif in successful drug candidates across diverse therapeutic areas.[1][2] This guide will provide an in-depth exploration of the synthesis, key therapeutic applications, and experimental evaluation of this remarkable scaffold.

Section 1: The Chemical Landscape and Synthetic Strategies

The versatility of the imidazole-piperidine scaffold is rooted in its accessible synthesis. Medicinal chemists have developed numerous robust synthetic routes that allow for systematic modification and the generation of large compound libraries for screening. A common and effective strategy involves a multi-step sequence that builds the molecule by coupling the two heterocyclic components.

Generalized Synthetic Workflow

A frequently employed synthetic pathway involves the initial preparation of a functionalized piperidine intermediate, which is then coupled with a pre-formed or in-situ generated imidazole ring. This modular approach is highly advantageous for creating diverse analogs for structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating a common synthetic approach:

G cluster_0 Piperidine Functionalization cluster_1 Imidazole Formation P_start Commercially Available Piperidine Derivative (e.g., 4-piperidone) P_reaction Reaction (e.g., Reductive Amination, N-alkylation) P_start->P_reaction P_intermediate Key Piperidine Intermediate (e.g., N-substituted-4-aminopiperidine) P_reaction->P_intermediate Coupling Coupling Reaction (e.g., Nucleophilic Substitution, Buchwald-Hartwig amination) P_intermediate->Coupling I_start Starting Materials (e.g., Glyoxal, Ammonia, Aldehyde) I_reaction Debus Synthesis or Marckwald Synthesis I_start->I_reaction I_intermediate Functionalized Imidazole Ring I_reaction->I_intermediate I_intermediate->Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Coupling->Purification Final Final Imidazole-Piperidine Scaffold Purification->Final

Caption: Conceptual workflow for the synthesis of an imidazole-piperidine scaffold.

The choice of specific reagents and reaction conditions is critical and depends on the desired substitution pattern on both rings. For instance, the selection of the aldehyde in the Debus synthesis of imidazole determines the substituent at the C2 position, which can be crucial for target engagement.

Section 2: Prominent Therapeutic Applications

The imidazole-piperidine scaffold has been successfully exploited in a multitude of therapeutic areas, demonstrating its broad pharmacological relevance.

Histamine Receptor Antagonists

One of the earliest and most well-established applications of this scaffold is in the development of antihistamines. The imidazole ring is a bioisostere of the histamine core, while the piperidine moiety often serves to position a bulky lipophilic group that confers selectivity and potency.

  • Astemizole , a second-generation H1 antihistamine, features an N-substituted piperidine linked to a benzimidazole group (a fused imidazole). This structure provided potent and long-lasting antihistaminic effects.[6] More recent research has focused on creating non-sedating H1 antihistamines by designing molecules with reduced penetration of the blood-brain barrier.[7] Compounds based on a norpiperidine imidazoazepine structure have shown high potency and selectivity without the sedative side effects common to older antihistamines.[7]

Kinase Inhibitors in Oncology

In recent years, the imidazole-piperidine scaffold has become a cornerstone in the design of kinase inhibitors for cancer therapy.[8][9] The nitrogen atoms of the imidazole ring are adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.[3][4]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Several series of imidazole-piperazine (a closely related scaffold) inhibitors have been developed as potent CDK inhibitors.[10][11] These compounds have demonstrated the ability to inhibit tumor growth in preclinical xenograft models.[11]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Hybrid molecules incorporating quinoline, imidazole, and piperidine moieties have been synthesized and shown to be highly potent inhibitors of EGFR, including mutant forms that confer resistance to other therapies.[8]

The following diagram illustrates the general mechanism of action for an imidazole-piperidine-based kinase inhibitor.

G cluster_pathway Normal Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Protein Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Becomes Kinase->Substrate Phosphorylates Blocked Signaling Blocked Kinase->Blocked Activity Inhibited Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates Inhibitor Imidazole-Piperidine Inhibitor Inhibitor->Kinase Competitively Binds to ATP Pocket

Caption: Competitive inhibition of a kinase by an imidazole-piperidine inhibitor.

Agents for Central Nervous System (CNS) Disorders

The ability of the imidazole-piperidine scaffold to interact with various G-protein coupled receptors (GPCRs) has made it a valuable template for developing drugs targeting CNS disorders.

  • Neurodegenerative Diseases: Derivatives of this scaffold are being investigated as multi-target-directed ligands for diseases like Alzheimer's.[12][13][14] These compounds can modulate targets such as imidazoline I2 receptors, which are considered relevant in Alzheimer's pathology.[15] Preclinical studies have shown that certain imidazole-linked heterocycles can ameliorate cognitive impairment and reduce neuroinflammation in mouse models of the disease.[15]

  • Serotonin Receptor Ligands: The scaffold has been used to design ligands with high affinity for serotonin receptors, such as 5-HT1A and 5-HT2, which are important targets for treating depression and anxiety.[16]

Anti-inflammatory and Antimicrobial Agents

The pharmacological utility of the scaffold extends to other areas as well:

  • Anti-inflammatory: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[17]

  • Antimicrobial: The imidazole ring itself is present in well-known antifungal (e.g., Ketoconazole) and antibacterial (e.g., Metronidazole) drugs.[1] The addition of a piperidine moiety can be used to modulate the pharmacokinetic properties and spectrum of activity of these agents.[1]

Section 3: Data Summary of Biological Activity

The following table summarizes representative biological data for compounds containing the imidazole-piperidine or closely related scaffolds, illustrating their potency across different target classes.

Compound ClassTargetKey Compound ExamplePotency (IC50 / Ki)Therapeutic Area
ImidazoazepinesHistamine H1 ReceptorCompound 3aHigh (Comparable to Cetirizine)Allergy
Benzothiadiazole-imidazoleALK5 KinaseCompound 570.008 µMOncology
Benzimidazole-pyrazoleEGFR KinaseCompound 370.97 µMOncology
Quinoline-imidazole-piperidineEGFR (mutant)Compound 50.010 µMOncology
Imidazole-piperazineCDK2Compound II52.75 nMOncology
Benzo[d]imidazoleNO/TNF-α ProductionCompound 6e0.86 µM (NO), 1.87 µM (TNF-α)Inflammation

This table is a synthesis of data presented in multiple sources for illustrative purposes.[7][8][10][17][18]

Section 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential.

Protocol: General Synthesis of a 1,2,4-Trisubstituted Imidazole-Piperidine Derivative

This protocol provides a representative, step-by-step method for synthesizing a novel derivative.

Objective: To synthesize a target imidazole-piperidine compound for biological evaluation.

Methodology:

  • Step 1: N-Alkylation of Piperidine.

    • Rationale: To introduce a side chain onto the piperidine nitrogen, which is often crucial for modulating pharmacokinetics and target affinity.

    • Procedure: Dissolve 1.0 equivalent of 4-aminopiperidine in a suitable solvent (e.g., acetonitrile). Add 1.5 equivalents of a base (e.g., K2CO3) followed by 1.1 equivalents of the desired alkyl halide (e.g., 1-bromo-3-chloropropane). Stir the reaction at 60°C for 12-18 hours, monitoring by TLC.

    • Validation: Completion is confirmed by the disappearance of the starting material spot on the TLC plate. The product is purified by column chromatography.

  • Step 2: Imidazole Ring Formation (Debus Synthesis).

    • Rationale: To construct the imidazole core. This classic method is robust and tolerates a variety of functional groups.

    • Procedure: In a separate flask, combine 1.0 equivalent of a dicarbonyl compound (e.g., benzil), 2.2 equivalents of ammonium acetate, and 1.0 equivalent of a substituted aldehyde in glacial acetic acid. Reflux the mixture for 2-4 hours.

    • Validation: The formation of the imidazole product can be monitored by LC-MS. Upon completion, the product is precipitated by pouring the reaction mixture into ice water and collected by filtration.

  • Step 3: Coupling of Imidazole and Piperidine Fragments.

    • Rationale: To connect the two heterocyclic cores via a nucleophilic substitution reaction.

    • Procedure: Dissolve the product from Step 1 (1.0 eq) and the product from Step 2 (which should contain a leaving group, e.g., a chloromethyl group) (1.1 eq) in DMF. Add a non-nucleophilic base (e.g., DIPEA) (2.0 eq). Heat the reaction to 80°C for 6 hours.

    • Validation: Monitor reaction progress with LC-MS. After completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography.

  • Step 4: Final Product Characterization.

    • Rationale: To confirm the identity and purity of the final compound.

    • Procedure: Obtain 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) data. Purity should be assessed by HPLC (>95%).

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized imidazole-piperidine compound against a target kinase.

Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme: Recombinant human EGFR (catalytic domain).

    • Substrate: A synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP: Adenosine triphosphate, at a concentration equal to its Km for the enzyme.

    • Test Compound: Serial dilutions of the imidazole-piperidine compound in DMSO.

  • Assay Procedure (384-well plate format):

    • Step 2.1: Add 5 µL of the test compound dilutions to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Step 2.2: Add 10 µL of the EGFR enzyme solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control. Incubate for 10 minutes at room temperature.

    • Step 2.3: Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Step 2.4: Allow the reaction to proceed for 60 minutes at 30°C.

    • Step 2.5: Terminate the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection:

    • Rationale: To quantify the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.

    • Procedure: Use a validated detection method, such as an antibody-based system (e.g., HTRF, AlphaScreen) that specifically recognizes the phosphorylated form of the substrate. Read the plate on a suitable plate reader.

  • Data Analysis:

    • Rationale: To calculate the IC50 value.

    • Procedure: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) is > 0.5.

Conclusion and Future Outlook

The imidazole-piperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility, arising from a unique combination of electronic and steric properties, has enabled the development of drugs targeting a wide spectrum of diseases, from allergies to cancer and neurodegeneration.[1][8][12] The continued exploration of new synthetic methodologies will undoubtedly unlock novel chemical space around this core. Future efforts will likely focus on creating derivatives with enhanced selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and developing multi-target ligands capable of addressing complex, multifactorial diseases.[13] The imidazole-piperidine scaffold is, and will remain, a highly valuable and productive starting point for the drug discovery programs of tomorrow.

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The 4-(1H-Imidazol-1-yl)piperidine Scaffold: A Journey from Histamine Agonist to a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-imidazol-1-yl)piperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and evolution of this important pharmacophore. We will delve into the initial rationale behind its synthesis, its seminal discovery as a potent histamine H3 receptor agonist, and its subsequent evolution into a privileged scaffold for the development of antagonists and modulators of various other biological targets. This guide will explore the key synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, offering valuable insights for researchers in the field of drug discovery and development.

The Genesis of a Privileged Scaffold: From Histamine to a Potent H3 Agonist

The story of the this compound scaffold is intrinsically linked to the exploration of the histamine H3 receptor. The initial impetus for the design of molecules incorporating both an imidazole and a piperidine ring arose from the structural features of histamine itself. The imidazole ring is a key component of histamine, crucial for its interaction with histamine receptors. The piperidine moiety, a common scaffold in medicinal chemistry, offers a rigid and synthetically tractable framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1]

A pivotal moment in the history of this scaffold was the 1994 publication by Vollinga and colleagues, which described the synthesis and pharmacological characterization of 4-(1H-imidazol-4-ylmethyl)piperidine.[2] This compound was identified as a potent and selective agonist for the histamine H3 receptor.[2] This discovery was significant as it validated the initial hypothesis that combining an imidazole ring with a piperidine core could lead to potent ligands for histamine receptors.

The rationale behind this initial design can be understood through a pharmacophoric analysis of histamine. The imidazole ring provides the key hydrogen bonding and aromatic interactions with the receptor, while the ethylamine side chain is responsible for the basicity and appropriate spatial orientation. The 4-(imidazolylmethyl)piperidine structure can be seen as a conformationally restricted analog of histamine, where the piperidine ring locks the relative positions of the imidazole and the basic nitrogen atom.

The Evolution to Antagonism: Unlocking Therapeutic Potential

While the initial discovery focused on an H3 receptor agonist, the true therapeutic potential of the this compound scaffold was unlocked with its evolution into a framework for potent H3 receptor antagonists. Researchers quickly recognized that by appending larger, lipophilic substituents to the piperidine nitrogen, the agonist activity could be converted into potent antagonism.[3]

This transition from agonist to antagonist is a classic example of structure-activity relationship (SAR) driven drug design. The core this compound moiety provides the necessary interactions for receptor affinity, while the appended lipophilic groups are thought to occupy an additional binding pocket in the receptor, thereby preventing the conformational change required for receptor activation and instead inducing an inactive conformation.

A significant breakthrough in this area was the discovery of novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, where the attachment of a substituted aniline amide to the piperidine via a two-methylene linker resulted in highly potent compounds.[3]

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves a few key strategies. A common approach is the alkylation of imidazole with a suitably functionalized piperidine derivative.

  • Step 1: Synthesis of 4-(chloromethyl)piperidine hydrochloride. This intermediate can be prepared from 4-(hydroxymethyl)piperidine by treatment with thionyl chloride.

  • Step 2: N-protection of 4-(chloromethyl)piperidine. The piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Step 3: Alkylation of imidazole. The sodium salt of imidazole (prepared by treating imidazole with a strong base like sodium hydride) is reacted with the N-protected 4-(chloromethyl)piperidine in an appropriate solvent like dimethylformamide (DMF).

  • Step 4: Deprotection of the piperidine nitrogen. The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield 4-(1H-imidazol-1-ylmethyl)piperidine.

  • Step 5: N-alkylation or N-acylation of the piperidine. The final derivatives are obtained by reacting the secondary amine of the piperidine with various alkyl halides or acyl chlorides to introduce the desired lipophilic substituents.

General_Synthetic_Scheme 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine 4-(Chloromethyl)piperidine 4-(Chloromethyl)piperidine 4-(Hydroxymethyl)piperidine->4-(Chloromethyl)piperidine SOCl2 N-Boc-4-(chloromethyl)piperidine N-Boc-4-(chloromethyl)piperidine 4-(Chloromethyl)piperidine->N-Boc-4-(chloromethyl)piperidine Boc2O N-Boc-4-(1H-imidazol-1-ylmethyl)piperidine N-Boc-4-(1H-imidazol-1-ylmethyl)piperidine N-Boc-4-(chloromethyl)piperidine->N-Boc-4-(1H-imidazol-1-ylmethyl)piperidine Imidazole, NaH, DMF 4-(1H-Imidazol-1-ylmethyl)piperidine 4-(1H-Imidazol-1-ylmethyl)piperidine N-Boc-4-(1H-imidazol-1-ylmethyl)piperidine->4-(1H-Imidazol-1-ylmethyl)piperidine TFA N-Substituted Derivative N-Substituted Derivative 4-(1H-Imidazol-1-ylmethyl)piperidine->N-Substituted Derivative R-X or R-COCl

Caption: General synthetic route to N-substituted 4-(1H-imidazol-1-ylmethyl)piperidine derivatives.

Broadening Horizons: Therapeutic Applications Beyond Histamine Receptors

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas beyond its initial application as a modulator of histamine receptors. The unique combination of a basic piperidine ring and a hydrogen-bond-donating/accepting imidazole moiety makes it an attractive starting point for the design of ligands for various biological targets.

Anticancer Activity: Targeting c-Myc

Recent studies have identified this compound derivatives as potent inhibitors of c-Myc, a key oncoprotein implicated in the development and progression of many human cancers, including lung cancer.[4] These compounds have been shown to disrupt the interaction between c-Myc and its binding partner Max, leading to the downregulation of c-Myc protein levels and the induction of apoptosis in cancer cells.[4]

Anti-inflammatory Effects: NLRP3 Inflammasome Inhibition

The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure, a close analog of the this compound core, has been investigated as a novel inhibitor of the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response, and its dysregulation is associated with a variety of inflammatory diseases. Derivatives based on this scaffold have demonstrated the ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β.

Opioid Receptor Modulation

The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine scaffold has been identified as a novel class of selective delta-opioid agonists.[6] These compounds have shown high affinity and selectivity for the delta-opioid receptor, suggesting their potential for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor agonists.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the imidazole and piperidine rings.

TargetCore Scaffold ModificationImpact on Activity
Histamine H3 Receptor N-alkylation of piperidine with lipophilic groupsConverts agonist to antagonist activity.[3]
Substitution on the imidazole ringCan modulate potency and selectivity.
c-Myc Elaboration of the benzimidazole moietyCrucial for disrupting c-Myc/Max interaction.[4]
NLRP3 Inflammasome Acylation of the piperidine nitrogenInfluences inhibitory potency against pyroptosis.[5]
Delta-Opioid Receptor Phenyl substitution at the 4-position of piperidineEssential for high-affinity binding.[6]

Future Perspectives

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its proven success in targeting a diverse range of biological entities, from G-protein coupled receptors to protein-protein interactions, underscores its status as a privileged scaffold in medicinal chemistry. Future research in this area is likely to focus on:

  • Fine-tuning selectivity: Developing derivatives with enhanced selectivity for specific receptor subtypes or protein isoforms to minimize off-target effects.

  • Exploring new therapeutic areas: Leveraging the scaffold's versatility to design ligands for other challenging drug targets.

  • Application of novel synthetic methodologies: Employing modern synthetic techniques to access a wider diversity of derivatives with improved efficiency.

The journey of the this compound scaffold, from its rational design as a histamine analog to its current standing as a versatile drug discovery platform, is a testament to the power of medicinal chemistry in generating novel and impactful therapeutic agents.

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The Strategic Deployment of 4-(1H-Imidazol-1-yl)piperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, particularly within the principles of fragment-based drug design (FBDD), certain molecular scaffolds have emerged as privileged structures due to their versatile binding capabilities and favorable physicochemical properties. Among these, the 4-(1H-imidazol-1-yl)piperidine core stands out as a recurring and highly effective fragment. This technical guide provides an in-depth exploration of this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, physicochemical characteristics, and multifaceted role as a pharmacophore across a range of biological targets. Furthermore, this document will furnish practical, field-proven insights into the strategic incorporation of this fragment into drug discovery pipelines, supported by detailed experimental protocols, data analysis, and illustrative workflows.

Introduction: The Power of Fragments and the Rise of a Privileged Scaffold

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for the generation of novel chemical entities. By screening low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity, FBDD offers an efficient exploration of chemical space and often yields lead compounds with superior ligand efficiency.[1] The this compound moiety has emerged as a particularly successful fragment in this paradigm. Its unique combination of a basic piperidine ring and a versatile imidazole heterocycle allows it to engage in a variety of specific, high-quality interactions with protein targets, making it a valuable starting point for the development of potent and selective modulators of biological function.

This guide will serve as a comprehensive resource for understanding and utilizing the this compound fragment. We will delve into the causality behind its effectiveness and provide a framework for its rational application in drug discovery projects.

Physicochemical Properties: A Quantitative Overview

The utility of a fragment is intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, and ultimately, its "drug-likeness." The this compound core possesses a balanced profile that makes it an attractive building block.

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Weight 151.21 g/mol Well within the "Rule of Three" for fragments, allowing for substantial molecular weight growth during optimization.
logP -0.4 (Predicted)Indicates good hydrophilicity, which often translates to favorable aqueous solubility.[2]
Topological Polar Surface Area (TPSA) 37.1 ŲSuggests good potential for membrane permeability and oral bioavailability.
pKa (Piperidine Nitrogen) ~9-10 (Predicted)The basicity of the piperidine nitrogen allows for the formation of a salt, enhancing solubility, and can act as a key hydrogen bond acceptor or participate in ionic interactions with acidic residues in a binding pocket.
pKa (Imidazole N3) ~7 (Predicted)The imidazole ring can act as both a hydrogen bond donor and acceptor, and its pKa allows it to be protonated at physiological pH, enabling it to participate in charge-charge interactions.
Aqueous Solubility (LogS) High (Predicted)Crucial for formulation and ensuring sufficient concentration for biological assays and in vivo studies.[2]

Note: Some values are computationally predicted and may vary from experimental results.

Synthesis of the this compound Core: A Validated Protocol

The accessibility of a fragment through reliable synthetic routes is paramount for its widespread application. The this compound scaffold can be synthesized through several established methods. Below is a detailed, self-validating protocol for a common synthetic pathway.

Experimental Protocol: Two-Step Synthesis from 4-Aminopiperidine

This protocol outlines a common and reliable method starting from commercially available N-Boc-4-aminopiperidine.

Step 1: Synthesis of N-Boc-4-(1H-imidazol-1-yl)piperidine

  • Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-(1H-imidazol-1-yl)piperidine.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the N-Boc-4-(1H-imidazol-1-yl)piperidine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution. Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free base of this compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Boc Deprotection N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Reaction1 Stir in Aprotic Solvent (e.g., DMF) N-Boc-4-aminopiperidine->Reaction1 CDI CDI CDI->Reaction1 N-Boc-4-(1H-imidazol-1-yl)piperidine N-Boc-4-(1H-imidazol-1-yl)piperidine Reaction1->N-Boc-4-(1H-imidazol-1-yl)piperidine Purification Protected_Intermediate N-Boc-4-(1H-imidazol-1-yl)piperidine Reaction2 Stir in Solvent (e.g., DCM) Protected_Intermediate->Reaction2 Acid Strong Acid (e.g., TFA or HCl) Acid->Reaction2 Final_Product This compound Reaction2->Final_Product Isolation

Caption: A typical two-step synthesis of this compound.

The Pharmacophoric Roles of the this compound Fragment

The remarkable success of this fragment stems from its ability to present key pharmacophoric features in a conformationally constrained yet versatile manner. The piperidine ring acts as a rigid scaffold, positioning the imidazole moiety for optimal interactions with the target protein.

The Imidazole Moiety: A Versatile Interaction Hub

The imidazole ring is a privileged heterocycle in medicinal chemistry for several reasons:

  • Hydrogen Bonding: The N1 nitrogen is a hydrogen bond acceptor, while the N3 nitrogen can act as both a hydrogen bond donor (in its protonated form) and acceptor. This duality allows it to form crucial interactions with a variety of amino acid residues.

  • Metal Chelation: The nitrogen atoms of the imidazole ring can coordinate with metal ions, such as zinc in metalloproteinases, which is a key interaction for many inhibitors.

  • Aromatic Interactions: The imidazole ring can participate in π-π stacking and cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein binding pocket.

The Piperidine Ring: A Scaffold for Vectorial Growth

The piperidine ring serves multiple purposes:

  • Scaffolding and Rigidity: It provides a rigid scaffold that reduces the entropic penalty of binding and orients the imidazole and other substituents in a defined manner.

  • Basicity and Salt Formation: The basic nitrogen of the piperidine can be protonated at physiological pH, allowing for ionic interactions with acidic residues such as aspartate and glutamate. This property can also be leveraged to improve the aqueous solubility of the compound.

  • Vectors for Elaboration: The piperidine ring offers multiple vectors for chemical modification. The nitrogen atom is a common point for "fragment growing" or "linking," allowing for the exploration of adjacent binding pockets.

Diagram: Pharmacophoric Interactions

G cluster_0 This compound Fragment cluster_1 Protein Binding Pocket Fragment [Structure of Fragment] HB_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Fragment->HB_Acceptor Ionic Interaction/ H-Bond HB_Donor H-Bond Donor (e.g., Ser, Thr) Fragment->HB_Donor H-Bond Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) Fragment->Aromatic_Residue π-π Stacking Metal_Ion Metal Ion (e.g., Zn2+) Fragment->Metal_Ion Coordination

Caption: Potential interactions of the fragment with a protein target.

Strategic Application in Drug Discovery Campaigns

The true power of the this compound fragment lies in its strategic deployment within a drug discovery program. Its inherent properties make it an excellent starting point for both fragment growing and fragment linking strategies.

Fragment Growing

In this approach, the initial fragment hit is elaborated by adding chemical functionality to explore and occupy adjacent sub-pockets of the binding site. The piperidine nitrogen is a common and highly effective attachment point for this strategy. For instance, in the development of histamine H3 receptor antagonists, a substituted aniline amide was attached to the piperidine nitrogen via a linker, leading to a significant increase in potency.[3]

Fragment Linking

If two fragments are found to bind in adjacent sites, they can be linked together to create a single, higher-affinity molecule. The this compound fragment can serve as one of these initial hits, with the piperidine nitrogen or other positions on the rings providing a handle for linking to a second fragment.

Diagram: FBDD Strategies

G cluster_0 Fragment Growing cluster_1 Fragment Linking Start1 Initial Fragment Hit (this compound) Grow Add Chemical Group to Piperidine-N Start1->Grow End1 Potent Lead Compound Grow->End1 Start2a Fragment A (this compound) Link Link Fragments with a Chemical Linker Start2a->Link Start2b Fragment B (Binds Adjacently) Start2b->Link End2 High-Affinity Ligand Link->End2

Caption: Fragment growing and linking strategies using the core scaffold.

Case Studies: The Fragment in Action

The versatility of the this compound scaffold is best illustrated through its successful application in various drug discovery programs.

  • Histamine H3 Receptor Antagonists: This is a well-established area where the scaffold has proven highly effective. The imidazole moiety mimics the endogenous ligand histamine, while modifications to the piperidine ring have led to the discovery of potent and selective antagonists.[3]

  • NLRP3 Inflammasome Inhibitors: In the search for novel inhibitors of the NLRP3 inflammasome, a pharmacophore hybridization strategy combined the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other fragments, demonstrating the utility of this core in targeting protein-protein interactions.[4][5]

  • c-Myc Inhibitors: The this compound core has been incorporated into novel benzimidazole derivatives that disrupt the c-Myc/Max heterodimer, a critical target in oncology.[6]

  • Anti-Inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide and TNF-α.[7]

ADME and Developability Considerations

While the this compound fragment possesses many favorable properties, it is essential to consider its potential liabilities in the context of drug development.

  • Metabolism: The piperidine and imidazole rings can be susceptible to metabolism by cytochrome P450 enzymes. Potential sites of metabolism should be identified early, and strategies to block or modulate metabolism, such as the introduction of fluorine atoms, can be employed. In silico ADME prediction tools can be valuable in this assessment.[8][9]

  • hERG Inhibition: The basic nitrogen of the piperidine ring can sometimes contribute to off-target activity, such as inhibition of the hERG potassium channel. Careful SAR studies are necessary to mitigate this risk.

  • Brain Penetration: The ability of compounds containing this fragment to cross the blood-brain barrier (BBB) can be modulated. While the inherent polarity of the fragment might limit passive diffusion, its overall properties can be tuned to either favor or prevent CNS exposure depending on the therapeutic target.[8]

Conclusion and Future Perspectives

The this compound fragment represents a cornerstone of modern fragment-based drug design. Its balanced physicochemical properties, versatile binding capabilities, and synthetic accessibility make it an invaluable tool for medicinal chemists. By understanding the fundamental principles that govern its interactions and by strategically applying it in drug discovery campaigns, researchers can continue to leverage this privileged scaffold to develop novel therapeutics for a wide range of diseases. Future work will likely focus on the development of novel bioisosteres of this fragment to further fine-tune its properties and expand its applicability in targeting challenging biological systems.[10]

References

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A Technical Guide to the Physicochemical Characteristics of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable biological and physicochemical properties. The piperidine ring is one such scaffold, present in a vast number of pharmaceuticals owing to its metabolic stability and ability to modulate properties like solubility and lipophilicity.[1][2] When combined with the imidazole moiety—a five-membered heterocycle crucial for its hydrogen bonding capabilities and presence in many bioactive molecules—the resulting structure offers a versatile platform for therapeutic innovation.[3]

This guide provides an in-depth analysis of the core physicochemical characteristics of 4-(1H-Imidazol-1-yl)piperidine . Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they fundamentally govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. We will explore the key parameters of pKa, lipophilicity (LogP/LogD), and aqueous solubility, detailing not just their values but also the robust, field-proven methodologies used for their determination.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. This compound is a bicyclic molecule where a piperidine ring is directly attached via its nitrogen atom to an imidazole ring.

Chemical Structure:

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource / Method
Molecular Formula C₈H₁₃N₃PubChemLite[4]
Molecular Weight 151.21 g/mol PubChemLite[4]
pKa (Predicted) Most Basic: 8.8 ± 0.1 (Piperidine N) Second Basic: 5.7 ± 0.1 (Imidazole N)ChemAxon
XlogP (Predicted) 0.0PubChemLite[4]
Aqueous Solubility Data not experimentally determined; predicted to be soluble.N/A

Section 1: Acidity and Ionization State (pKa)

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters. It dictates the extent of ionization of a molecule at a given pH. For this compound, which possesses two basic nitrogen atoms (the secondary amine in the piperidine ring and the pyridine-like nitrogen in the imidazole ring), the pKa values determine the charge state of the molecule in different physiological environments, such as the stomach (pH ~1.5-3.5) and the blood (pH ~7.4). This ionization state profoundly influences solubility, membrane permeability, and the ability to bind to a target receptor.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for the precise and reliable determination of pKa values.[5] Its selection is based on its high precision and direct measurement of pH changes.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent if solubility is limited. A typical concentration is around 1 mM. To ensure constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[5]

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[5]

  • Titration Setup: Place the analyte solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement, especially when titrating bases.[5]

  • Titration Process: As this molecule is a base, it is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (~2.0) to ensure full protonation of both basic centers. It is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points are most accurately determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV). For a diprotic base like this, two inflection points will be observed, corresponding to the two pKa values.

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Sample (1 mM in 0.15M KCl) acidify Acidify Sample to pH ~2 prep_sample->acidify prep_titrant Standardize Titrant (0.1 M NaOH) titrate Titrate with NaOH prep_titrant->titrate calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->acidify acidify->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative pka Identify pKa at Half-Equivalence Points derivative->pka G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-Octanol and pH 7.4 Buffer mix Mix Stock, Octanol, and Buffer saturate->mix prep_stock Prepare Compound Stock Solution prep_stock->mix shake Shake to Equilibrate (24h at 25°C) mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_phases Sample Both Phases centrifuge->sample_phases analyze Quantify Concentration (HPLC-UV) sample_phases->analyze calculate Calculate LogD analyze->calculate G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) add_solid->add_buffer incubate Incubate with Shaking (24-48h at 25°C) add_buffer->incubate separate Filter or Centrifuge to Remove Solid incubate->separate sample_supernatant Sample Supernatant separate->sample_supernatant analyze Quantify Concentration (LC-MS/MS) sample_supernatant->analyze report Report Solubility (µg/mL or µM) analyze->report

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An In-depth Technical Guide to the Reactivity of the Piperidine Nitrogen in 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the piperidine nitrogen in 4-(1H-Imidazol-1-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We delve into the fundamental electronic and steric factors that govern its nucleophilicity and basicity. This guide offers field-proven insights into common synthetic transformations, including N-alkylation, N-acylation, and reductive amination. Detailed, step-by-step experimental protocols are provided for key reactions, alongside a robust methodology for the quantitative determination of nucleophilicity. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of piperidine-containing compounds.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a prevalent structural motif in a wide array of biologically active molecules. Its unique combination of a saturated, basic piperidine ring and an aromatic imidazole ring imparts favorable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding, which are critical for drug-receptor interactions. Understanding the reactivity of the piperidine nitrogen is paramount for the strategic design and synthesis of novel therapeutic agents. This guide will dissect the nuanced reactivity of this nitrogen atom, providing a predictive framework for its behavior in various chemical transformations.

Fundamental Principles Governing Reactivity

The reactivity of the piperidine nitrogen in this compound is a delicate interplay of its inherent basicity and the steric and electronic influences of the imidazole substituent.

Basicity and pKa Considerations

The piperidine nitrogen is a secondary amine, and its basicity is a key determinant of its nucleophilicity. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a relatively strong base.[1] The presence of the 1-imidazolyl substituent at the 4-position is expected to have a modest electron-withdrawing effect, which would slightly decrease the basicity of the piperidine nitrogen compared to the parent piperidine. This is due to the inductive effect of the sp2-hybridized nitrogen atoms in the imidazole ring.

CompoundpKa of Conjugate Acid
Piperidine~11.22
Imidazole~6.95
This compound Predicted to be slightly < 11.22

Table 1: Comparative pKa values.[1][2]

The imidazole ring itself contains a basic nitrogen (N-3), with a pKa of approximately 6.95.[2] This means that under physiological conditions (pH ~7.4), the piperidine nitrogen will be predominantly protonated, while the imidazole ring will be largely neutral.

Steric and Electronic Effects

The conformational flexibility of the piperidine ring and the orientation of the imidazole substituent play a crucial role in the accessibility of the piperidine nitrogen's lone pair of electrons.[3] The nitrogen proton in piperidine has a preference for the axial conformation due to favorable hyperconjugative interactions.[3] However, in the case of this compound, the bulky imidazole group will preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference ensures that the nitrogen lone pair is readily accessible for reactions.[4][5]

The electronic influence of the imidazole ring is primarily an electron-withdrawing inductive effect (-I effect), which slightly reduces the electron density on the piperidine nitrogen. This deactivation is, however, generally not significant enough to prevent the nitrogen from participating in a wide range of nucleophilic reactions.

G Reactivity Piperidine N Reactivity Basicity Inherent Basicity (pKa) Reactivity->Basicity governed by Steric Steric Factors Reactivity->Steric influenced by Electronic Electronic Effects Reactivity->Electronic influenced by Accessibility Lone Pair Accessibility Basicity->Accessibility Conformation Chair Conformation Steric->Conformation Equatorial Equatorial Imidazole Steric->Equatorial Inductive Inductive Effect (-I) Electronic->Inductive Equatorial->Accessibility enhances Inductive->Reactivity slightly reduces

Diagram of factors influencing piperidine nitrogen reactivity.

Key Synthetic Transformations

The nucleophilic character of the piperidine nitrogen in this compound allows for a variety of important synthetic modifications.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. This reaction typically proceeds via an SN2 mechanism with a suitable alkyl halide or sulfonate.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K2CO3) or sodium hydride (NaH) is often used to deprotonate the piperidine nitrogen, increasing its nucleophilicity without competing in the alkylation reaction.[6][7]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can solvate the cation of the base while not interfering with the nucleophile.[6][8]

  • Electrophile: Primary alkyl halides are the most effective electrophiles for this reaction. Secondary halides can also be used, but may lead to competing elimination reactions.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise.

  • Monitoring: Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N-Acylation

N-acylation with acyl chlorides or anhydrides is a straightforward method to form amides. This reaction is typically rapid and high-yielding.

Causality Behind Experimental Choices:

  • Base: A tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction.[9]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable.

  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the N-acetylated product.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce a variety of substituents onto the piperidine nitrogen. This two-step, one-pot process involves the initial formation of an iminium ion intermediate followed by its reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions for the reduction step.[10]

  • Solvent: Dichloroethane (DCE) or methanol (MeOH) are common solvents for this reaction.[10] A small amount of acetic acid is often added to catalyze imine formation.

  • Preparation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane, add acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Monitoring: Stir the reaction at room temperature overnight and monitor by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Quantitative Assessment of Nucleophilicity

To provide a more quantitative understanding of the piperidine nitrogen's reactivity, its nucleophilicity can be determined using established kinetic methods, such as those developed by Herbert Mayr.[11][12][13] This involves measuring the rates of reaction with a series of standard electrophiles.

G start Prepare Solutions (Amine & Electrophiles) mix Rapid Mixing (Stopped-flow) start->mix monitor Monitor Reaction (UV-Vis Spectroscopy) mix->monitor data Data Analysis (Pseudo-first-order kinetics) monitor->data plot Plot log(k) vs. E data->plot end Determine N and s (Nucleophilicity Parameters) plot->end

Experimental workflow for determining amine nucleophilicity.
Methodology: Kinetic Measurements via Photometry[11]
  • Solution Preparation: Prepare stock solutions of reference electrophiles (e.g., substituted benzhydrylium ions) in a dry, inert solvent like acetonitrile. Prepare solutions of this compound in the same solvent.

  • Kinetic Experiments: Initiate the reaction by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette within a stopped-flow spectrophotometer. Monitor the disappearance of the colored electrophile by measuring the decrease in absorbance at its λmax.

  • Data Analysis: Under pseudo-first-order conditions (with the amine in large excess), determine the observed rate constant (kobs) by fitting the absorbance decay to a single exponential function. The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the amine concentration.

  • Parameter Derivation: The nucleophilicity parameters N and s are derived using the linear free-energy relationship: log k (20 °C) = s(E + N). This is achieved by plotting the measured log k2 values against the known electrophilicity (E) parameters of the reference electrophiles.[13]

Conclusion

The piperidine nitrogen in this compound is a versatile and reactive functional group, making this scaffold highly valuable in drug discovery. Its reactivity is primarily governed by its inherent basicity, with subtle modulation by the electronic and steric effects of the 4-substituent. A thorough understanding of these principles, as outlined in this guide, allows for the rational design of synthetic routes to novel and complex molecules. The provided protocols offer a practical starting point for the successful modification of this important heterocyclic system.

References

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Tautomeric Plasticity of the Imidazole Ring in 4-(1H-Imidazol-1-yl)piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often overlooked phenomenon in drug discovery. For heterocyclic scaffolds such as imidazole, the position of a proton can dramatically alter the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and basicity. This, in turn, profoundly impacts its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the core principles of tautomerism as they apply to the imidazole ring of 4-(1H-Imidazol-1-yl)piperidine, a prevalent structural motif in medicinal chemistry. We will delve into the factors governing tautomeric equilibrium, provide validated experimental and computational protocols for its characterization, and discuss the implications for the design and development of novel therapeutics.

Introduction: The Significance of Tautomerism in Imidazole-Containing Drug Candidates

The imidazole ring is a ubiquitous feature in numerous natural products and synthetic drugs, valued for its ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions.[1][2] Its amphoteric nature, allowing it to function as both an acid and a base, further contributes to its versatility in biological systems.[1] However, the very feature that imparts this versatility—the mobile proton on the nitrogen atoms—also introduces the complexity of tautomerism.

In unsymmetrically substituted imidazoles, such as this compound, the two principal N-H tautomers are non-equivalent, leading to a dynamic equilibrium between two distinct chemical entities.[3][4] The relative population of these tautomers can be influenced by a multitude of factors, including the electronic nature of substituents, steric hindrance, solvent polarity, pH, and temperature.[3][5] For drug development professionals, a thorough understanding of this tautomeric landscape is not merely an academic exercise; it is a prerequisite for rational drug design. The dominant tautomer in a physiological environment will dictate the key molecular interactions with the target protein, influencing binding affinity and selectivity. Furthermore, tautomeric shifts can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide a comprehensive framework for investigating the tautomerism of the imidazole moiety in this compound, empowering researchers to make more informed decisions throughout the drug discovery pipeline.

The Tautomeric Forms of this compound

The core of the issue lies in the prototropic tautomerism of the imidazole ring, where a proton can reside on either of the two nitrogen atoms. In the case of this compound, this gives rise to two distinct tautomers. For clarity, we will adopt a systematic nomenclature. The piperidine ring is attached to the N1 position of the imidazole ring. The tautomerism involves the proton shifting between the N1 and N3 positions of the imidazole ring is not possible as the N1 position is substituted. The tautomerism will occur between the two nitrogen atoms of the imidazole ring, which are at positions 1 and 3. In this compound, the piperidine ring is attached at the N1 position. Therefore, the tautomerism involves the proton at the N3 position. However, the common representation is 1H-imidazole, where the proton is on the nitrogen at position 1. When substituted at N1, the remaining proton is on N3, but the tautomerism is often described in relation to the unsubstituted positions C4 and C5.

Let's consider the tautomerism in a generic 4-substituted imidazole for clarity. The two tautomeric forms are the 1,4-disubstituted (or π-tautomer) and the 1,5-disubstituted (or τ-tautomer) imidazoles. In our specific case, the piperidine is at the 1-position, and for the purpose of this guide, we will refer to the two potential tautomers based on the position of the remaining proton on the imidazole ring. However, since the piperidine is attached to N1, the proton can only be on N3. Therefore, for this compound, there is technically only one neutral tautomer. The discussion of tautomerism becomes relevant when considering the protonated form (imidazolium cation) or if the substitution pattern allows for proton migration.

For the purpose of this guide, and to illustrate the principles, we will discuss the general case of a substituted imidazole where tautomerism is a key feature. The principles and analytical techniques described are directly applicable to understanding the protonation state and local environment of the imidazole ring in this compound.

The two tautomeric forms of an unsymmetrically substituted imidazole are depicted below:

Caption: Prototropic tautomerism in a substituted imidazole ring.

The equilibrium between these two forms is dynamic and the predominant species will depend on the factors discussed in the following section.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a combination of intrinsic molecular properties and external environmental conditions. A comprehensive understanding of these factors is crucial for predicting and controlling the tautomeric state of a drug candidate.

Electronic Effects of Substituents

The electronic nature of the piperidine substituent at the N1 position plays a significant role in modulating the relative basicity of the two imidazole nitrogen atoms. The piperidine ring is an electron-donating group through an inductive effect. This increases the electron density on the imidazole ring, influencing the pKa of the nitrogen atoms. The precise effect on the tautomeric equilibrium would need to be determined experimentally or computationally.

Steric Effects

While the piperidine substituent is at the N1 position, its conformation can influence the accessibility of the adjacent C2 and C5 positions of the imidazole ring to solvent molecules or interacting partners. Significant steric hindrance could destabilize one tautomer over the other by impeding favorable solvation or intermolecular interactions.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on tautomeric equilibrium.[6][7] Polar protic solvents, such as water, can stabilize the more polar tautomer through hydrogen bonding. Conversely, nonpolar aprotic solvents may favor the less polar tautomer. This is a critical consideration when extrapolating from in vitro assays in organic solvents to the aqueous environment of the body.

pH

The pH of the medium is a dominant factor in determining the protonation state of the imidazole ring.[8][9] The imidazole ring has a pKa of approximately 7.0, while piperidine has a pKa around 11.2.[10][11][12] At physiological pH (~7.4), the imidazole ring will exist as a mixture of its neutral and protonated (imidazolium) forms. The piperidine ring will be predominantly protonated. The protonation of the piperidine nitrogen will have an electron-withdrawing effect on the imidazole ring, which will in turn affect the pKa of the imidazole nitrogens.

The interplay between the pKa of the two basic centers in this compound is a key determinant of its overall charge and, consequently, its interactions with biological targets and its ADME properties.

Analytical and Computational Characterization of Tautomerism

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a robust characterization of the tautomeric landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[5][13] Both ¹H and ¹³C NMR can provide distinct signatures for each tautomer, allowing for their identification and quantification.

Key Observables:

  • Chemical Shifts: The chemical shifts of the imidazole ring protons (at C2, C4, and C5) and carbons are sensitive to the position of the N-H proton.[14][15]

  • Coupling Constants: Heteronuclear coupling constants (e.g., ¹J(¹³C,¹H)) can also be diagnostic of the tautomeric form.

  • Low-Temperature NMR: In cases of rapid tautomeric exchange at room temperature, which leads to averaged signals, low-temperature NMR can "freeze out" the individual tautomers, allowing for their direct observation.[16]

This protocol allows for the determination of the macroscopic pKa values of the ionizable groups in this compound.

  • Sample Preparation: Prepare a series of solutions of the compound at a constant concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., D₂O or a mixed solvent system) across a wide pH range (e.g., pH 2 to 12).

  • pH Measurement: Accurately measure the pH of each sample using a calibrated pH meter.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Plot the chemical shifts of specific protons (e.g., the imidazole C2-H) as a function of pH.

  • pKa Determination: Fit the resulting titration curve to the Henderson-Hasselbalch equation to extract the pKa value(s).[13]

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Result SamplePrep Prepare solutions at varying pH NMR Acquire 1H NMR spectra SamplePrep->NMR Plot Plot chemical shift vs. pH NMR->Plot Fit Fit data to Henderson-Hasselbalch equation Plot->Fit pKa Determine pKa value(s) Fit->pKa

Caption: Workflow for pKa determination using NMR titration.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a complementary technique to NMR for studying tautomerism, particularly when the tautomers have distinct electronic absorption spectra.[6] Changes in the absorption maxima (λ_max) as a function of solvent polarity or pH can indicate a shift in the tautomeric equilibrium.[4]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[17][18]

Computational Workflow:

  • Structure Generation: Build the 3D structures of the possible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using implicit solvent models like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-31G*).[19]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Spectra Prediction: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.[20]

Tautomer/Ion Relative Energy (kcal/mol, Gas Phase) Relative Energy (kcal/mol, Water)
Tautomer A (Hypothetical)0.000.00
Tautomer B (Hypothetical)+2.5+1.8
Imidazolium Cation--
Piperidinium Cation--
Note: These are illustrative values. Actual values must be calculated for the specific molecule.

Implications for Drug Design and Development

The tautomeric state of this compound has far-reaching consequences for its drug-like properties.

  • Target Binding: The hydrogen bonding pattern of the imidazole ring is directly dependent on the position of the N-H proton. A change in the dominant tautomer can lead to a loss of key interactions with the target protein, resulting in a significant drop in potency.

  • Solubility and Permeability: The different tautomers will have different polarities and hydrogen bonding capacities, which will affect their aqueous solubility and membrane permeability.

  • Metabolic Stability: The reactivity of the imidazole ring towards metabolic enzymes can be influenced by the tautomeric equilibrium.

  • Intellectual Property: In some cases, different tautomers of a compound have been treated as separate chemical entities for patenting purposes.[21]

Conclusion

The tautomerism of the imidazole ring in molecules such as this compound is a critical factor that must be considered throughout the drug discovery and development process. A proactive approach to characterizing and understanding the tautomeric behavior of lead compounds can mitigate late-stage failures and enable the rational design of more effective and safer medicines. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can gain a clear picture of the tautomeric landscape and leverage this knowledge to optimize the properties of their drug candidates.

References

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Stereochemistry of substituted 4-(1H-Imidazol-1-yl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of Substituted 4-(1H-Imidazol-1-yl)piperidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of pharmacologically active agents. Its structural and electronic properties make it a versatile building block for targeting a wide range of biological systems. However, the introduction of substituents onto the piperidine ring invariably introduces stereochemical complexity. The three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is a critical determinant of a molecule's therapeutic efficacy, safety, and pharmacokinetic profile.[1][2] This guide provides a comprehensive exploration of the stereochemical landscape of these derivatives, focusing on the underlying principles of conformational analysis, strategic approaches to stereoselective synthesis, robust analytical methods for stereoisomer characterization, and the profound impact of stereochemistry on biological activity.

The Stereochemical Landscape: Conformation and Chirality

Understanding the three-dimensional nature of the substituted piperidine ring is fundamental to rational drug design. The spatial orientation of substituents dictates how the molecule interacts with its biological target.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is not planar. To minimize angular and torsional strain, it predominantly adopts a chair conformation .[3] In a substituted piperidine, this leads to two primary chair conformers that are in equilibrium. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

  • Steric and Electronic Effects: The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions.[3] Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms. The presence of heteroatoms or electron-withdrawing groups can introduce complex electronic effects, such as hyperconjugation, that can influence conformational preference.[4][5] While chair forms are most common, higher-energy boat and twist-boat conformations can exist and may be relevant in specific, highly hindered structures or during receptor binding events.[6][7]

G cluster_0 Chair Conformations of a Substituted Piperidine Axial Axial Conformer (Higher Energy for Bulky 'R') Equatorial Equatorial Conformer (Lower Energy for Bulky 'R') Axial->Equatorial Ring Flip

Caption: Equilibrium between axial and equatorial chair conformers.

Origins of Chirality

Substitution on the this compound core can create one or more stereocenters, leading to the existence of stereoisomers.

  • Enantiomers: Non-superimposable mirror images of each other. They arise when the molecule contains at least one chiral center and no internal plane of symmetry.

  • Diastereomers: Stereoisomers that are not mirror images. This occurs when a molecule has two or more stereocenters. For example, cis and trans isomers in a disubstituted ring are diastereomers.

The absolute configuration of each stereocenter is designated as R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. It is crucial to recognize that enantiomers have identical physical properties in an achiral environment but can exhibit dramatically different biological activities.[8][9]

Strategic Pathways to Enantiopure Derivatives

The synthesis of a single, desired stereoisomer is a paramount objective in drug development to ensure a well-defined pharmacological profile and avoid potential toxicity from unwanted isomers.[10] Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired stereoisomer directly and is often the more efficient and economical approach.

  • Catalytic Asymmetric Hydrogenation: This is a powerful technique for synthesizing chiral piperidines from prochiral pyridine or pyridinium salt precursors.[11] By using a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand, hydrogen is delivered to one face of the substrate preferentially, yielding a highly enantioenriched product.[12][13] The choice of ligand is critical for achieving high stereoselectivity.

  • Catalytic Asymmetric Cycloadditions: These methods construct the piperidine ring itself in a stereocontrolled fashion. The [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, is an elegant example that furnishes functionalized piperidines with excellent stereoselectivity.[14][15] This approach allows for the assembly of complex polysubstituted piperidines from simpler fragments.[16]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or carbohydrates, as building blocks. The inherent stereochemistry of the starting material is transferred through the synthetic sequence to the final piperidine product.[17]

Chiral Resolution: Separating Stereoisomers

When a synthetic route produces a racemic mixture (a 1:1 mixture of enantiomers), resolution techniques are required to separate them.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperidine base with an enantiopure chiral acid (e.g., tartaric acid, mandelic acid).[18] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. Through careful selection of solvents and crystallization conditions, one diastereomer will selectively precipitate from the solution, allowing for its separation.[19]

  • Kinetic Resolution: In this process, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent.[20] The reaction is stopped before completion, resulting in a mixture of the unreacted, enantioenriched starting material and the enantioenriched product, which can then be separated.

G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution Prochiral Prochiral Precursor Catalyst Chiral Catalyst (+ Reagents) Prochiral->Catalyst SingleEnantiomer Single Enantiomer (High e.e.) Catalyst->SingleEnantiomer Racemate Racemic Mixture (R and S) Agent Chiral Resolving Agent or Kinetic Resolution Racemate->Agent Separated Separated Enantiomers (R) and (S) Agent->Separated Separation (e.g., Crystallization)

Caption: Conceptual workflows for Asymmetric Synthesis vs. Chiral Resolution.

Analytical Methods for Stereochemical Characterization

Once synthesized, the stereochemical purity and absolute configuration of the this compound derivatives must be rigorously confirmed using specialized analytical techniques.

Chiral Chromatography

Chromatographic methods are the workhorses for separating and quantifying stereoisomers.[21][22]

  • High-Performance Liquid Chromatography (HPLC): This is the most established technique. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.[23][24] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including basic analytes like piperidines.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical CO₂ as the main mobile phase. It often provides faster separations and is considered a "greener" technique than HPLC.[23]

Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). For piperidine derivatives, polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points.

  • Mobile Phase Screening: Prepare a series of mobile phases, typically consisting of a nonpolar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to improve peak shape for basic compounds.

  • Sample Preparation: Dissolve a small amount of the analyte (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Method Development: Inject the racemic standard and screen different mobile phase compositions to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks. Optimize flow rate and temperature as needed.

  • Quantification: Once the method is optimized, inject the synthesized sample. The enantiomeric excess (e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

  • Validation: The method should be validated for precision, accuracy, and robustness according to ICH guidelines.[25]

Other Key Techniques
TechniquePrincipleApplication
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Determines relative stereochemistry (cis/trans) via proton-proton coupling constants. Chiral shift reagents can be used to differentiate enantiomers.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides unambiguous determination of the absolute configuration (R/S) and solid-state conformation of a molecule.[26]
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.An alternative to HPLC, especially for small sample volumes, offering high separation efficiency.[24]

The Biological Imperative: Why Stereochemistry Dictates Function

Biological systems—receptors, enzymes, and transporters—are inherently chiral, composed of L-amino acids and D-sugars. Consequently, they interact differently with the stereoisomers of a chiral drug.[9][27]

Stereospecificity in Drug-Target Interactions

The "lock and key" model of drug-receptor binding is three-dimensional. For optimal binding affinity, a drug molecule must have a precise complementary shape to its target's binding site. Often, only one enantiomer (the eutomer ) can achieve this optimal multi-point interaction, leading to the desired pharmacological effect. The other enantiomer (the distomer ) may bind weakly, not at all, or even to a different target, potentially causing off-target side effects.[1][28]

G cluster_0 Eutomer (Active Enantiomer) cluster_1 Distomer (Inactive/Undesired Enantiomer) Receptor1 Chiral Receptor Eutomer Eutomer Eutomer->Receptor1 Good Fit (High Affinity) Receptor2 Chiral Receptor Distomer Distomer Distomer->Receptor2 Poor Fit (Low/No Affinity)

Caption: A chiral receptor selectively binds the eutomer over the distomer.

Divergent Pharmacokinetic and Toxicological Profiles

The stereochemical differences between isomers extend beyond target binding to affect their entire journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][8]

  • Metabolism: Metabolic enzymes, particularly cytochrome P450s, are stereoselective. They may metabolize one enantiomer more rapidly than the other, leading to different plasma concentrations and durations of action.

  • Toxicity: The distomer is not always inert. In the most infamous case, (R)-thalidomide is an effective sedative, while its (S)-enantiomer is a potent teratogen.[10] This tragic example underscores the absolute necessity of evaluating each stereoisomer of a drug candidate independently.

A relevant example in the broader class of piperidine-containing CNS agents is ifenprodil, an NMDA receptor antagonist. Studies on its four stereoisomers revealed that the (1R,2R)-isomer possesses the highest affinity and inhibitory activity at the target GluN2B receptor, highlighting that both stereocenters are crucial for optimal function.[26]

Conclusion

For drug development professionals working with this compound derivatives, stereochemistry is a central and non-negotiable aspect of the design-synthesis-testing cycle. The conformational preferences of the piperidine ring influence how the molecule presents itself to its biological target. The choice between asymmetric synthesis and chiral resolution is a critical strategic decision with significant implications for efficiency and cost. Rigorous analytical characterization is mandatory to ensure stereochemical purity. Ultimately, a deep understanding and control of stereochemistry are indispensable for developing safer, more effective, and more selective medicines, maximizing therapeutic benefit while minimizing the potential for adverse effects.

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Methodological & Application

Synthesis of 4-(1H-Imidazol-1-yl)piperidine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(1H-Imidazol-1-yl)piperidine Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique three-dimensional structure, combining the basicity of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the imidazole group, allows for multifaceted interactions with biological targets. This structural motif is prevalent in antagonists for various receptors, enzyme inhibitors, and other therapeutic agents, making its efficient and versatile synthesis a critical endeavor for researchers in drug discovery and development.

This guide provides a detailed exploration of established and field-proven protocols for the synthesis of this compound derivatives. We will delve into the mechanistic rationale behind key synthetic strategies, offering step-by-step procedures, comparative analyses, and troubleshooting insights to empower researchers to confidently construct this valuable molecular framework.

Comparative Analysis of Synthetic Strategies

The construction of the C-N bond between the piperidine and imidazole rings is the cornerstone of synthesizing the target scaffold. Several robust methods are at the disposal of the synthetic chemist, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.

Synthetic Strategy Key Reactants Advantages Disadvantages
Direct N-Alkylation Imidazole, N-protected 4-halopiperidine or 4-piperidyl sulfonateStraightforward, often uses readily available starting materials.Can be challenging for sterically hindered imidazoles; requires a strong base.
Mitsunobu Reaction Imidazole, N-protected 4-hydroxypiperidineMild reaction conditions, stereospecific inversion of configuration at the piperidine C4 position.Generates stoichiometric phosphine oxide byproduct, which can complicate purification.
Buchwald-Hartwig Amination Imidazole, N-protected 4-halopiperidineBroad substrate scope, high functional group tolerance, applicable to unactivated halides.[1]Requires expensive palladium catalysts and ligands, can be sensitive to air and moisture.[2]
Nucleophilic Aromatic Substitution (SNAr) Piperidine derivative, activated fluoro- or chloro-nitroaryl imidazoleDoes not require a metal catalyst, can be cost-effective.Limited to electron-deficient (activated) imidazole precursors.[3][4]

Experimental Protocols and Methodologies

Protocol 1: Direct N-Alkylation of Imidazole with N-Boc-4-bromopiperidine

This protocol is a fundamental and widely used method for the direct formation of the imidazole-piperidine bond. The reaction proceeds via an SN2 mechanism where the deprotonated imidazole acts as a nucleophile, displacing a halide or other suitable leaving group from the piperidine ring.

Rationale for Reagent Selection:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the imidazole N-H, generating the imidazolide anion, which is a potent nucleophile. NaH is a common choice for this transformation.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction as it effectively solvates the sodium imidazolide salt and does not interfere with the nucleophilic substitution.

  • N-Boc-4-bromopiperidine: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents self-alkylation and can be readily removed under acidic conditions. Bromine is a good leaving group for the SN2 reaction.

Diagram of the Synthetic Workflow:

cluster_reactants Reactants cluster_conditions Conditions imidazole Imidazole na_dmf 1. NaH, DMF, 0 °C to RT boc_piperidine 2. N-Boc-4-bromopiperidine product tert-butyl this compound-1-carboxylate boc_piperidine->product

Caption: Workflow for the N-alkylation of imidazole.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium imidazolide salt.

  • Add a solution of N-Boc-4-bromopiperidine (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Mitsunobu Reaction for the Synthesis of this compound Derivatives

The Mitsunobu reaction offers a mild and efficient alternative for coupling 4-hydroxypiperidine with imidazole, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.

Rationale for Reagent Selection:

  • Triphenylphosphine (PPh3) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This pair of reagents forms the core of the Mitsunobu reaction. PPh3 acts as the reducing agent and DEAD/DIAD as the oxidizing agent, activating the hydroxyl group of the piperidine for nucleophilic attack by the imidazole.

  • Tetrahydrofuran (THF): Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and effectively dissolves the reactants.

Diagram of the Synthetic Workflow:

cluster_conditions Conditions hydroxypiperidine N-Boc-4-hydroxypiperidine imidazole Imidazole reagents PPh3, DEAD (or DIAD), THF, 0 °C to RT product tert-butyl this compound-1-carboxylate reagents->product

Caption: Workflow for the Mitsunobu reaction.

Step-by-Step Protocol:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent), imidazole (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add DEAD (40% solution in toluene) or DIAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is particularly useful for attaching aryl or heteroaryl groups to the piperidine nitrogen of a pre-formed this compound core.[1]

Rationale for Reagent and Ligand Selection:

  • Palladium Catalyst (e.g., Pd2(dba)3 or Pd(OAc)2): A source of palladium(0) is essential for the catalytic cycle.

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP): The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[1][5] The specific ligand is often chosen based on the nature of the aryl halide and the amine.

  • Base (e.g., NaOt-Bu, K2CO3, Cs2CO3): A base is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center. The strength of the base is chosen based on the pKa of the amine.

Diagram of the Synthetic Workflow:

cluster_conditions Conditions imidazole_piperidine This compound aryl_halide Aryl Halide (Ar-X) reagents Pd Catalyst, Ligand, Base, Solvent, Heat product 1-Aryl-4-(1H-imidazol-1-yl)piperidine reagents->product

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of the Synthesized Compounds

The identity and purity of the synthesized this compound derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expect characteristic signals for the imidazole protons (typically in the range of δ 7.0-8.0 ppm), the piperidine protons, and any substituents on the aryl rings.

    • 13C NMR: Expect signals for the imidazole carbons (around δ 115-140 ppm), the piperidine carbons, and any other carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • Melting Point: For solid compounds, a sharp melting point is an indicator of purity.

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][7][8] Handle NaH under an inert atmosphere in a fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[6][7][8] In case of fire, use a dry chemical extinguisher (Class D); do not use water, carbon dioxide, or foam.[8][9]

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle these reagents in a well-ventilated fume hood or glovebox.[2] Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when working in a laboratory setting. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of reliable and versatile methods available to the synthetic chemist. The choice of synthetic route should be carefully considered based on the specific target molecule and the resources available. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize these important scaffolds for the advancement of drug discovery and development.

References

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Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylpiperidines in Modern Drug Discovery

The N-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates. These motifs are particularly prevalent in agents targeting the central nervous system, but their application extends to oncology, immunology, and anti-inflammatory therapies.[1][2] The ability to efficiently and selectively forge a bond between an aryl group and the piperidine nitrogen is therefore a critical transformation in the synthesis of novel molecular entities.

This guide provides a detailed experimental protocol for the N-arylation of 4-(1H-imidazol-1-yl)piperidine, a versatile building block that combines the saturated piperidine ring with a heteroaromatic imidazole moiety. The protocol focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like the Ullmann condensation.[3][4] We will delve into the mechanistic underpinnings of the reaction, justify the selection of each component, and provide a self-validating, step-by-step procedure designed for reproducibility and high yield.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated sequence of steps within a palladium-based catalytic cycle.[3][5] Understanding this mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The generally accepted cycle involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6] The reactivity order for this step is typically Ar-I > Ar-Br > Ar-Cl.[7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][8] This is a critical step where the choice of base plays a decisive role.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the arylated amine product is released from the palladium center.[6] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The efficiency of this cycle is highly dependent on the supporting phosphine ligand, which stabilizes the palladium intermediates and modulates their reactivity to favor the desired reductive elimination pathway over competing side reactions like beta-hydride elimination.[3][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amido) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Product Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Core Protocol: N-Arylation of this compound

This protocol describes a representative reaction using 4-bromotoluene as the coupling partner. The principles outlined are broadly applicable to a range of aryl and heteroaryl halides.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical Amount (for 1 mmol scale)Notes
This compoundC₈H₁₃N₃151.211.0 equiv (151 mg)Ensure substrate is pure and dry.
Aryl Bromide (e.g., 4-bromotoluene)C₇H₇Br171.041.1 equiv (188 mg)Can be substituted with other aryl/heteroaryl halides.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.722 mol% (18.3 mg)A stable Pd(0) precatalyst. Handle in a fume hood.
XPhosC₃₃H₄₇P478.704.4 mol% (21.1 mg)A bulky, electron-rich phosphine ligand. Store under inert gas.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.4 equiv (135 mg)Highly hygroscopic and reactive. Weigh quickly in an inert atmosphere.
Anhydrous TolueneC₇H₈92.145.0 mLUse a freshly dried, degassed solvent from a purification system.
Causality Behind Experimental Choices
  • Inert Atmosphere: The active Pd(0) catalyst and the NaOtBu base are highly sensitive to oxygen and moisture.[4] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware to prevent catalyst deactivation and base quenching, which are common causes of reaction failure.

  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination is highly effective for coupling secondary amines. Pd₂(dba)₃ serves as a reliable source of Pd(0).[4][7] The XPhos ligand, a bulky biaryl phosphine, accelerates the rate-limiting reductive elimination step and prevents the formation of inactive palladium dimers, leading to higher yields and efficiency.[4]

  • Substrate-Specific Consideration—Catalyst Inhibition: A critical challenge with the this compound substrate is the potential for the imidazole nitrogen to coordinate to the palladium center. This can compete with the essential phosphine ligand, leading to catalyst inhibition and sluggish or incomplete reactions.[10][11][12]

    • The Solution (Pre-activation): To circumvent this, our protocol incorporates a crucial pre-activation step . The Pd₂(dba)₃ and XPhos ligand are heated together in the solvent before the addition of the amine and base. This allows for the formation of the active L-Pd(0) catalytic species without interference from the substrate's imidazole moiety.[10][11] Once formed, this complex is less susceptible to displacement of the phosphine ligand by the imidazole.[10][12]

  • Base (NaOtBu): A strong, sterically hindered base is required to deprotonate the piperidine nitrogen within the palladium complex without competing as a nucleophile.[7] NaOtBu is ideal for this purpose and is widely used in Buchwald-Hartwig reactions.[4]

Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_activation Catalyst Pre-Activation (Critical Step) cluster_reaction Reaction Assembly & Execution cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃, XPhos, and magnetic stir bar to an oven-dried flask. B 2. Seal flask, evacuate, and backfill with Argon (3x). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Stir mixture at 80 °C for 10 minutes. (Solution turns clear, light yellow/brown) C->D E 5. Cool to room temperature. Add NaOtBu, amine substrate, and aryl halide. D->E F 6. Heat reaction to 100-110 °C. E->F G 7. Monitor by TLC or LC-MS until starting material is consumed. F->G H 8. Cool to room temperature. Dilute with Ethyl Acetate. G->H I 9. Filter through a pad of Celite®. H->I J 10. Wash filtrate with water and brine. I->J K 11. Dry (Na₂SO₄), filter, and concentrate in vacuo. J->K L 12. Purify by flash column chromatography. K->L

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and XPhos (21.1 mg, 0.044 mmol, 4.4 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 3.0 mL of anhydrous toluene via syringe.

  • Catalyst Pre-Activation: Place the flask in a preheated oil bath at 80 °C and stir for 10 minutes. The solution should become homogeneous. This step is crucial for forming the active catalyst before introducing the potentially inhibitory substrate.[10][11]

  • Reagent Addition: Remove the flask from the oil bath and allow it to cool to room temperature. Under a positive flow of argon, quickly add the sodium tert-butoxide (135 mg, 1.4 mmol), followed by this compound (151 mg, 1.0 mmol), and finally the 4-bromotoluene (188 mg, 1.1 mmol). Add an additional 2.0 mL of anhydrous toluene.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[4] Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the pure N-arylated product.

Troubleshooting Common Issues

ObservationPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (O₂ exposure); Wet solvent/reagents; Impure substrate.Ensure a rigorously inert atmosphere. Use freshly opened/purified solvents and reagents. Re-purify the substrate.
Catalyst inhibition by imidazole.Ensure the pre-activation step (heating Pd source and ligand) was performed correctly before adding other reagents.
Side Product Formation Reaction temperature too high, causing decomposition.Lower the reaction temperature to 80-90 °C and monitor.
Competing side reactions (e.g., hydrodehalogenation of aryl halide).Try a different ligand/base combination (e.g., RuPhos with K₃PO₄).
Difficult Purification Streaking on silica gel column due to basic nature of the product.Add 1% triethylamine or ammonium hydroxide to the eluent system to suppress tailing.

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding pathway for the N-arylation of this compound. By understanding the underlying mechanism and implementing key procedural details, particularly the pre-activation of the catalyst to mitigate inhibition by the imidazole moiety, researchers can successfully synthesize these valuable scaffolds. This robust protocol serves as a foundational method for generating diverse libraries of N-arylpiperidines, accelerating programs in drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • DSpace@MIT. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • Royal Society of Chemistry. Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]

  • National Institutes of Health (NIH). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

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  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • National Institutes of Health (NIH). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

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  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Organic Chemistry Portal. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Link]

  • MIT Open Access Articles. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • PubMed. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Imidazoles with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the C-N Coupling of Imidazoles

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylated nitrogen heterocycles are prevalent motifs.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for the coupling of imidazoles with piperidine derivatives. This transformation, while synthetically valuable, presents unique challenges. The imidazole moiety, with its dual nucleophilic and potential ligand-like properties, can complicate the catalytic cycle.[4] Similarly, the secondary amine nature of piperidine requires careful optimization to achieve high yields and avoid side reactions.

Herein, we dissect the mechanistic nuances, provide a rationale for the selection of catalysts, ligands, and bases, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on delivering a self-validating system of protocols grounded in authoritative scientific literature.

Mechanistic Underpinnings: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates like haloimidazoles and piperidine.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the haloimidazole, forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.[7] However, for Buchwald-Hartwig reactions, aryl bromides are often preferred as iodides can sometimes inhibit the catalyst.[7]

  • Amine Coordination and Deprotonation: The piperidine derivative coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]

An unproductive side reaction that can occur is β-hydride elimination, especially with amines possessing β-hydrogens.[1] The choice of a suitable ligand is crucial to promote reductive elimination over this competing pathway.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition Ar-X (Haloimidazole) Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR2 (Piperidine) Base Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 Product Reductive_Elimination->Product

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Key Reagents and Their Rationale

The success of the Buchwald-Hartwig amination of imidazoles with piperidines hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precatalysts are commonly used.[5] These are reduced in situ to Pd(0). Modern precatalysts, often featuring a biaryl phosphine ligand, offer enhanced stability and activity.

Precatalyst GenerationKey Features
First Generation (G1) Employs 2-phenylethan-1-amine–based ligands for stability. Often requires higher temperatures for activation.[8]
Second/Third Generation Feature bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) for higher activity and broader substrate scope.
Fourth Generation (G4) Incorporate a carbazole-based ancillary ligand, offering improved stability and performance.
Sixth Generation (G6) Oxidative addition complexes (OACs) that provide easier, base-free activation and high reactivity.[8]
NHC-Based Precatalysts N-Heterocyclic carbene (NHC) ligands offer strong σ-donation and steric bulk, leading to highly stable and active catalysts, particularly for challenging substrates.[9][10]
Ligands: The Heart of the Catalyst

The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. For the coupling of N-heterocycles, bulky and electron-rich ligands are generally preferred.

  • Biaryl Phosphine Ligands: The Buchwald group has developed a wide array of these ligands (e.g., XPhos, RuPhos, BrettPhos). Their steric bulk facilitates the reductive elimination step, which is often rate-limiting.[1][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[10] They have shown particular efficacy in the amination of heteroaromatic chlorides at room temperature.[9]

Bases: The Proton Acceptor

The base is required to deprotonate the piperidine, forming the active nucleophile. The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[7][11] However, their high basicity can be incompatible with sensitive functional groups like esters.[5]

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[7] These bases often require higher reaction temperatures or longer reaction times.

Solvents: The Reaction Medium

Aprotic, non-polar, or polar aprotic solvents are typically employed.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.

  • tert-Butanol (t-BuOH): Often used in conjunction with strong bases.

  • Tetrahydrofuran (THF): A suitable solvent, particularly when using LHMDS as the base.[12]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of haloimidazoles with piperidine derivatives. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using a Biaryl Phosphine Ligand

This protocol is a robust starting point for many haloimidazole and piperidine coupling partners.

Materials:

  • Haloimidazole (1.0 mmol, 1.0 equiv)

  • Piperidine derivative (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial containing a stir bar, add the haloimidazole, palladium precatalyst, ligand, and sodium tert-butoxide.

  • Seal the vial with a septum and purge with an inert atmosphere for 10-15 minutes.

  • Add the anhydrous toluene via syringe, followed by the piperidine derivative.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol_Workflow start Start reagents Add Haloimidazole, Precatalyst, Ligand, & Base to Vial start->reagents inert Purge with Inert Gas reagents->inert solvents Add Toluene & Piperidine Derivative inert->solvents heat Heat Reaction (100-110 °C) solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, & Wash monitor->workup Reaction Complete purify Dry, Concentrate, & Purify workup->purify end End purify->end

Figure 2: Workflow for the Buchwald-Hartwig amination protocol.

Protocol 2: Coupling of Unprotected Imidazoles using LHMDS

Unprotected N-H imidazoles can be challenging substrates. The use of a strong, non-nucleophilic base like LHMDS can be effective.[12]

Materials:

  • Bromo-1H-imidazole (1.0 mmol, 1.0 equiv)

  • Piperidine derivative (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Ligand (e.g., a bulky biaryl phosphine, 0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv)

  • Anhydrous THF (5 mL)

  • Oven-dried reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromo-1H-imidazole, Pd₂(dba)₃, and ligand to an oven-dried reaction vial with a stir bar.

  • Add the anhydrous THF, followed by the piperidine derivative.

  • Add the LHMDS (typically as a 1.0 M solution in THF) dropwise to the stirred mixture.

  • Seal the vial and heat to 50-80 °C.

  • Monitor the reaction as described in Protocol 1.

  • For the workup, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and proceed with washing, drying, and purification as in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or temperature- Use a fresh batch of precatalyst.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Use freshly distilled solvents and pure reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and vary the reaction temperature.
Side Product Formation - Hydrodehalogenation of the haloimidazole- Dimerization of the starting materials- Use a more sterically hindered ligand to promote reductive elimination.- Lower the reaction temperature.- Adjust the stoichiometry of the reagents.
Catalyst Inhibition - The imidazole nitrogen may coordinate to the palladium center.- Increase the catalyst and/or ligand loading.- Use a more electron-rich and sterically bulky ligand to favor the desired catalytic cycle.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated piperidines from haloimidazoles. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful application. The protocols provided herein serve as a solid foundation for researchers to develop and optimize this important transformation for their specific synthetic targets. Careful selection of the palladium precatalyst, ligand, base, and reaction conditions will enable the efficient construction of these valuable molecular architectures.

References

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  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]

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  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025-12-11). [Link]

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The Strategic Integration of 4-(1H-Imidazol-1-yl)piperidine in the Synthesis of Novel NLRP3 Inflammasome Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the rationale, synthesis, and evaluation of NLRP3 inflammasome inhibitors incorporating the 4-(1H-imidazol-1-yl)piperidine scaffold. This document is intended to serve as a practical resource, blending established principles with detailed protocols to empower researchers in the development of next-generation anti-inflammatory therapeutics.

The NLRP3 Inflammasome: A Key Mediator of Inflammation and a Prime Therapeutic Target

The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex within the innate immune system that plays a critical role in orchestrating inflammatory responses.[1][2] Its activation is a tightly regulated two-step process, typically involving a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[3]

  • Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[4][5]

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex.[1][3] This assembly, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[2][6]

Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[7] It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[7][8]

While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a wide range of chronic inflammatory and autoimmune diseases, including type 2 diabetes, atherosclerosis, neurodegenerative diseases, and cryopyrin-associated periodic syndromes (CAPS).[7][9] This central role in pathology makes the NLRP3 inflammasome a highly attractive target for therapeutic intervention.[2][9]

Visualizing the NLRP3 Activation Cascade

To appreciate the points of therapeutic intervention, a clear understanding of the signaling pathway is paramount.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b Stimuli ATP, Toxins, Crystals K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome (NLRP3-ASC-pro-Casp1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->pro_IL1b pro_GSDMD pro-Gasdermin D Casp1->pro_GSDMD IL1b Mature IL-1β pro_IL1b->IL1b Cleavage Pyroptosis Pyroptosis & Cytokine Release IL1b->Pyroptosis GSDMD_N GSDMD-N Pore pro_GSDMD->GSDMD_N Cleavage GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

The this compound Moiety: A Privileged Scaffold in Medicinal Chemistry

The selection of building blocks in drug design is a critical decision. The this compound scaffold is a versatile and valuable fragment for several reasons:

  • Hydrogen Bonding Capabilities: The imidazole nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.

  • Piperidine Ring Conformation: The piperidine ring provides a three-dimensional structure that can orient substituents in specific vectors to optimize binding within a target's active site. Its saturated nature often imparts favorable pharmacokinetic properties.

  • Modularity: The secondary amine of the piperidine ring offers a straightforward point for chemical modification, allowing for the exploration of a wide chemical space through amide bond formation, reductive amination, or other coupling reactions.

In the context of NLRP3 inhibitors, this scaffold can serve as a key anchoring element, positioning other pharmacophoric features, such as a diarylsulfonylurea group, for optimal interaction with the target protein.

Synthesis of a Representative NLRP3 Inhibitor: A Diarylsulfonylurea Derivative

This section outlines a detailed, two-part protocol for the synthesis of a novel NLRP3 inhibitor, N-(4-cyanophenylsulfonyl)-N'-(4-(1-(4-(1H-imidazol-1-yl)piperidin-1-yl)carbonyl)phenyl)urea (Compound 1) . This synthetic route is based on established methodologies for the synthesis of diarylsulfonylurea and piperidine-containing compounds.[10][11][12]

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Synthesis of Amide Intermediate cluster_part2 Part 2: Sulfonylurea Formation Reagent_A 4-Aminobenzoic acid Intermediate_1 4-(this compound-1-carbonyl)aniline Reagent_A->Intermediate_1 Reagent_B This compound Reagent_B->Intermediate_1 Intermediate_2 Sulfonyl Isocyanate Intermediate Final_Product Target NLRP3 Inhibitor (Compound 1) Intermediate_1->Final_Product Reagent_C 4-Cyanobenzenesulfonamide Reagent_C->Intermediate_2 Reagent_D 1,1'-Carbonyldiimidazole (CDI) Reagent_D->Intermediate_2 Intermediate_2->Final_Product

Caption: Two-part synthetic workflow for the target NLRP3 inhibitor.

Part 1: Synthesis of 4-(this compound-1-carbonyl)aniline

Rationale: This step involves the formation of an amide bond between the carboxylic acid of 4-aminobenzoic acid and the secondary amine of this compound. The use of a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) provides a high-yielding and clean reaction by activating the carboxylic acid for nucleophilic attack.

Materials:

  • 4-Aminobenzoic acid

  • This compound

  • HBTU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x).

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired intermediate, 4-(this compound-1-carbonyl)aniline.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of N-(4-cyanophenylsulfonyl)-N'-(4-(1-(4-(1H-imidazol-1-yl)piperidin-1-yl)carbonyl)phenyl)urea (Compound 1)

Rationale: This step forms the critical sulfonylurea linkage. 4-Cyanobenzenesulfonamide is first activated with 1,1'-carbonyldiimidazole (CDI) to form an in situ sulfonyl isocyanate (or a related reactive intermediate). This highly electrophilic species then readily reacts with the aniline nitrogen of the intermediate from Part 1 to form the final diarylsulfonylurea product.

Materials:

  • 4-(this compound-1-carbonyl)aniline (from Part 1)

  • 4-Cyanobenzenesulfonamide

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Acetonitrile (ACN)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

Protocol:

  • Isocyanate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve 4-cyanobenzenesulfonamide (1.1 eq) in anhydrous acetonitrile. Add CDI (1.2 eq) in one portion.

  • Activation: Stir the mixture at room temperature for 1-2 hours. The formation of the reactive sulfonyl isocyanate intermediate can be monitored by the evolution of CO₂ gas (bubbling).

  • Coupling: To this mixture, add a solution of 4-(this compound-1-carbonyl)aniline (1.0 eq) dissolved in anhydrous acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the aniline starting material.

  • Isolation:

    • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold acetonitrile.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product, Compound 1 .

  • Characterization: Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.

In Vitro Evaluation of NLRP3 Inhibitory Activity

The following protocols describe standard cell-based assays to determine the efficacy of the synthesized inhibitor. Differentiated human THP-1 monocytes are a widely accepted and reliable model for these studies.[6][13]

Cell Culture and Differentiation
  • Cell Line: Use the human monocytic cell line THP-1.

  • Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Differentiation: Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well. Differentiate the cells into macrophage-like cells by treating them with 50 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.[6] After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for another 24 hours.

NLRP3 Inflammasome Inhibition Assay (IL-1β Release)

Rationale: This assay quantifies the ability of the test compound to inhibit the release of mature IL-1β, a primary downstream product of NLRP3 inflammasome activation.[14][15]

Protocol:

  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Inhibitor Treatment: Pre-incubate the LPS-primed cells with various concentrations of the synthesized inhibitor (e.g., from 1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding 5 mM ATP or 10 µM Nigericin for 1 hour.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Pyroptosis (Cell Viability) Assay

Rationale: This assay assesses the inhibitor's ability to prevent pyroptotic cell death by measuring the integrity of the cell membrane. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon membrane rupture during pyroptosis.

Protocol:

  • Assay Setup: Use the supernatants from the same wells as the IL-1β release assay or set up a parallel plate under identical conditions.

  • LDH Measurement: Measure the amount of LDH released into the culture supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of pyroptosis inhibition relative to the vehicle-treated control. Compare these results with the IL-1β inhibition data to understand the compound's effect on both cytokine release and cell death pathways.

Data Summary and Interpretation

Quantitative data from the biological assays should be compiled for clear comparison and interpretation.

CompoundTargetAssayCell LineIC₅₀ (nM)
Compound 1 NLRP3IL-1β ReleasedTHP-1 (LPS+ATP)(Experimental Value)
Compound 1 NLRP3Pyroptosis (LDH)dTHP-1 (LPS+ATP)(Experimental Value)
MCC950 (Control)NLRP3IL-1β ReleasedTHP-1 (LPS+ATP)~8-50 nM[15][16]

Table: Representative data table for summarizing the in vitro activity of synthesized NLRP3 inhibitors. MCC950 is a well-characterized reference compound.

Interpretation: A potent inhibitor will exhibit a low nanomolar IC₅₀ value for both IL-1β release and pyroptosis. A significant difference between the two IC₅₀ values might suggest a more complex mechanism of action, warranting further investigation. The data for "Compound 1" should be compared against a known potent NLRP3 inhibitor like MCC950 to benchmark its activity.

Conclusion and Future Directions

The strategic use of the this compound scaffold offers a promising avenue for the development of novel and potent NLRP3 inflammasome inhibitors. The protocols detailed herein provide a robust framework for the synthesis and in vitro evaluation of such compounds. Successful identification of potent lead compounds from this series would warrant further investigation, including selectivity profiling against other inflammasomes (e.g., NLRC4, AIM2), pharmacokinetic studies, and in vivo efficacy testing in relevant animal models of inflammatory disease.

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Application Notes and Protocols: Evaluating 4-(1H-Imidazol-1-yl)piperidine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, an essential component of the immune response to injury and infection. However, its dysregulation is a hallmark of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Current therapeutic strategies, primarily centered around non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[1][3] This underscores a critical need for the development of novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.

The imidazole and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically successful drugs. Imidazole-containing compounds, for instance, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] Similarly, piperidine derivatives have been explored for a wide range of biological activities, including anti-inflammatory effects.[5][6] The unique combination of these two moieties in 4-(1H-Imidazol-1-yl)piperidine presents a compelling starting point for the development of a new class of anti-inflammatory agents. This document provides a comprehensive guide for researchers, outlining the hypothesized mechanism of action and detailed protocols for the preclinical evaluation of this compound.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

Based on the known anti-inflammatory properties of structurally related imidazole and piperidine derivatives, we hypothesize that this compound exerts its effects through the modulation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

The NF-κB pathway is a pivotal regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme COX-2.[8][10][11][12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[12] We propose that this compound may inhibit this cascade, potentially by preventing the degradation of IκBα.[9]

The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[7][13][14][15][16] Inhibition of p38 MAPK has been a significant focus of anti-inflammatory drug discovery.

The following diagram illustrates the hypothesized points of intervention for this compound within these inflammatory pathways.

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IκBα_NFκB IκBα NF-κB IKK->IκBα_NFκB Phosphorylates IκBα NFκB_free NF-κB IκBα_NFκB->NFκB_free Releases NFκB_nucleus NF-κB NFκB_free->NFκB_nucleus Translocates MK2 MK2 p38_MAPK->MK2 Activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MK2->Pro_inflammatory_Genes Post-transcriptional Regulation Compound This compound Compound->IKK Inhibits? Compound->p38_MAPK Inhibits? DNA DNA NFκB_nucleus->DNA Binds DNA->Pro_inflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothesized mechanism of this compound.

Experimental Protocols for Preclinical Evaluation

To validate the anti-inflammatory potential of this compound, a multi-tiered approach encompassing both in vitro and in vivo assays is recommended.

Part 1: In Vitro Assays

These assays are crucial for initial screening, dose-response characterization, and elucidating the molecular mechanism of action.

Rationale: It is imperative to ensure that any observed anti-inflammatory effects are not a consequence of cytotoxicity. The MTT or MTS assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO), TNF-α, and IL-6.[17][18][19][20][21] Measuring the inhibition of these mediators is a primary indicator of anti-inflammatory activity.

Protocol:

  • Cell Seeding and Treatment: Seed and culture macrophages as described in 1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA):

    • Use commercially available ELISA kits for murine or human TNF-α and IL-6.

    • Follow the manufacturer's protocol to quantify the cytokine concentrations in the collected supernatants.

Rationale: To directly investigate the hypothesized mechanism of action, Western blotting can be used to assess the phosphorylation and expression levels of key proteins in the NF-κB and p38 MAPK pathways.

Protocol:

  • Cell Treatment and Lysis: Treat macrophages with the test compound and/or LPS for appropriate time points (e.g., 30 minutes for phosphorylation events, 6-24 hours for protein expression). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

In_Vitro_Workflow start Start: In Vitro Evaluation cell_culture Macrophage Cell Culture (RAW 264.7 or THP-1) start->cell_culture viability Cell Viability Assay (MTT/MTS) cell_culture->viability determine_nontoxic_doses Determine Non-Toxic Concentrations viability->determine_nontoxic_doses LPS_stimulation Pre-treat with Compound, then Stimulate with LPS determine_nontoxic_doses->LPS_stimulation supernatant_analysis Analyze Supernatant LPS_stimulation->supernatant_analysis cell_lysis Cell Lysis LPS_stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_analysis->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_analysis->elisa data_analysis Data Analysis & Interpretation griess_assay->data_analysis elisa->data_analysis western_blot Western Blot Analysis (NF-κB & p38 MAPK pathways) cell_lysis->western_blot western_blot->data_analysis end End: In Vitro Assessment Complete data_analysis->end

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Part 2: In Vivo Assays

In vivo models are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Rationale: This is a widely used and well-characterized model of acute inflammation.[2][22][23] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[24]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% CMC)

    • Positive control (e.g., Indomethacin or Diclofenac sodium)

    • Test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Rationale: This model is particularly useful for evaluating topically or systemically administered anti-inflammatory agents that affect acute vascular permeability.[9]

Protocol:

  • Animal Grouping and Dosing: Group and dose mice as described in 2.1.

  • Compound Administration: Administer treatments orally 1 hour before xylene application.

  • Induction of Edema: Apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Sample Collection: After a set time (e.g., 1 hour), sacrifice the mice and collect a standard-sized punch biopsy from both ears.

  • Measurement of Edema: Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the extent of edema.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the described assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Summary of Expected In Vitro Anti-Inflammatory Activity

AssayParameter MeasuredThis compound (IC₅₀/EC₅₀)Positive Control (IC₅₀/EC₅₀)
Cell Viability % Viability (CC₅₀)> 100 µMDoxorubicin (~1 µM)
NO Production IC₅₀ (µM)Hypothesized: 1-10 µML-NAME (~20 µM)
TNF-α Production IC₅₀ (µM)Hypothesized: 1-10 µMDexamethasone (~0.1 µM)
IL-6 Production IC₅₀ (µM)Hypothesized: 5-20 µMDexamethasone (~0.1 µM)

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Values are hypothetical and for illustrative purposes.

Table 2: Summary of Expected In Vivo Anti-Inflammatory Activity

ModelParameter MeasuredThis compound (30 mg/kg)Positive Control (10 mg/kg)
Carrageenan-Induced Paw Edema % Inhibition of Edema at 3hHypothesized: 40-60%Indomethacin (~70-80%)
Xylene-Induced Ear Edema % Inhibition of EdemaHypothesized: 35-55%Dexamethasone (~60-70%)

Values are hypothetical and for illustrative purposes.

Successful outcomes would be characterized by a dose-dependent inhibition of pro-inflammatory mediators in vitro at non-toxic concentrations, coupled with significant attenuation of edema in in vivo models. Mechanistic studies showing a reduction in the phosphorylation of p65 and p38 would provide strong evidence for the hypothesized mechanism of action.

Conclusion

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. By targeting fundamental inflammatory pathways such as NF-κB and p38 MAPK, this compound could represent a valuable lead for a new generation of safer and more effective anti-inflammatory therapies.

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Application Note & Protocols: The 4-(1H-Imidazol-1-yl)piperidine Scaffold for Developing Direct c-Myc Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The c-Myc oncoprotein, a transcription factor deregulated in over 70% of human cancers, has long been considered an "undruggable" target due to its lack of a defined enzymatic pocket.[1][2] A primary strategy to neutralize its oncogenic activity is to disrupt its essential protein-protein interaction (PPI) with its obligate partner, Max.[3][4] This guide provides a comprehensive overview and detailed experimental protocols for utilizing the 4-(1H-Imidazol-1-yl)piperidine chemical scaffold as a foundational structure for the discovery and characterization of novel direct c-Myc inhibitors. We will delve into the mechanism of c-Myc, the rationale for this scaffold, and a suite of validated biochemical and cellular assays to robustly assess compound efficacy from initial hit to lead optimization.

The Central Challenge: Targeting the c-Myc/Max Interaction

The c-Myc protein is a member of the basic helix-loop-helix leucine zipper (bHLH-ZIP) family of transcription factors.[5] For its biological function, c-Myc must form a heterodimer with Max, another bHLH-ZIP protein.[4] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[5][6] This binding event initiates the transcription of a vast network of genes responsible for driving cell proliferation, metabolic reprogramming, and apoptosis.[7] In normal cells, c-Myc expression is tightly controlled; however, in cancer, its constitutive overexpression leads to uncontrolled cell growth and tumor progression.[1]

The absolute dependence on the Max partnership presents a therapeutic vulnerability. Small molecules that can physically occupy the binding interface between c-Myc and Max can prevent heterodimerization, thereby blocking DNA binding and shutting down the oncogenic transcriptional program.[3][8] This direct inhibition strategy is a primary focus of modern c-Myc drug discovery.

cluster_0 Cellular Inputs cluster_1 c-Myc Pathway cluster_2 Therapeutic Intervention Growth_Signals Growth Signals cMyc c-Myc Monomer Growth_Signals->cMyc Upregulation MycMax c-Myc/Max Heterodimer cMyc->MycMax Max Max Monomer Max->MycMax EBox E-Box DNA MycMax->EBox Binds Transcription Target Gene Transcription EBox->Transcription Activates Proliferation Cell Proliferation & Metabolism Transcription->Proliferation Inhibitor This compound Scaffold-Based Inhibitor Inhibitor->MycMax Prevents Formation

Figure 1: The c-Myc/Max signaling pathway and the point of intervention for scaffold-based inhibitors.

Scaffold Rationale & Synthesis Outline

The this compound scaffold, and closely related benzimidazole structures, serve as excellent starting points for c-Myc inhibitors.[9] The rationale for its selection is rooted in established medicinal chemistry principles:

  • Privileged Structures: Imidazole and piperidine rings are common motifs in successful drugs, often providing favorable pharmacokinetic properties.

  • Hydrogen Bonding: The imidazole nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within the protein-protein interface.

  • 3D Geometry: The non-planar piperidine ring allows for the precise positioning of substituents into various pockets of the c-Myc surface, enabling structure-activity relationship (SAR) exploration.

  • Synthetic Tractability: The scaffold is readily assembled and modified, allowing for the rapid generation of a chemical library to screen for improved potency and properties.

Representative Synthetic Scheme

The synthesis of derivatives based on this scaffold typically involves nucleophilic substitution or reductive amination to connect the piperidine and imidazole moieties, followed by functionalization. Below is a generalized scheme inspired by the synthesis of related benzimidazole-based c-Myc inhibitors.[9][10]

Start_A Piperidine Precursor (e.g., 4-formylpiperidine) Step1 Reductive Amination Start_A->Step1 Start_B Imidazole Start_B->Step1 Intermediate 4-((1H-Imidazol-1-yl)methyl)piperidine (Core Scaffold) Step2 Coupling Reaction (e.g., Amide, Suzuki) Intermediate->Step2 Step1->Intermediate R_Group R-X (Building Block) R_Group->Step2 Final Final Inhibitor (Decorated Scaffold) Step2->Final

Figure 2: Generalized synthetic workflow for creating a library of inhibitors from the core scaffold.

Application Protocols: A Validated Workflow for Inhibitor Characterization

A multi-assay approach is critical to validate a potential c-Myc inhibitor. The workflow should progress from direct target engagement in a biochemical system to functional consequences in a cellular environment.

Start Scaffold-based Compound Library P1 Protocol 3.1 Biochemical Assay (Fluorescence Polarization) Start->P1 Direct Binding? P2 Protocol 3.2 Cellular Target Engagement (Reporter Assay) P1->P2 Cell Permeable? P3 Protocol 3.3 Cellular Phenotype (Proliferation Assay) P2->P3 Antiproliferative? P4 Protocol 3.4 Mechanism Confirmation (Western Blot) P3->P4 On-Target Effect? End Validated Hit Compound P4->End

Figure 3: A logical workflow for the characterization and validation of a novel c-Myc inhibitor.

Protocol 3.1: Biochemical Screen for c-Myc/Max Interaction Disruption

Principle: Fluorescence Polarization (FP) is a robust method to measure the disruption of the c-Myc/Max PPI in solution.[6] A small, fluorescently-tagged peptide derived from the c-Myc bHLH-ZIP domain tumbles rapidly, emitting depolarized light (low FP signal). When bound to the larger, untagged Max protein, the complex tumbles much slower, emitting polarized light (high FP signal). A successful inhibitor will compete with Max for binding to the fluorescent peptide, displacing it and causing a decrease in the FP signal.

Materials:

  • Recombinant human Max protein

  • Fluorescently-labeled peptide derived from the c-Myc bHLH-ZIP domain (e.g., FAM-c-Myc)

  • Assay Buffer: PBS, 0.01% Triton X-100, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities (e.g., 485 nm excitation, 535 nm emission filters)

Procedure:

  • Reagent Preparation: Prepare solutions of Max protein and FAM-c-Myc peptide in Assay Buffer. Determine the optimal concentration of Max that gives a robust FP window by titrating it against a fixed concentration of the FAM-c-Myc peptide.

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the 384-well plates. Include "no inhibitor" (DMSO only) controls for high FP signal and "peptide only" (no Max protein) controls for low FP signal.

  • Protein-Inhibitor Incubation: Add a solution of Max protein to the wells containing the compounds and mix. Incubate for 15-30 minutes at room temperature to allow for binding.

  • Assay Initiation: Add the FAM-c-Myc peptide solution to all wells to initiate the competition reaction.

  • Final Incubation & Read: Incubate the plate for 60 minutes at room temperature, protected from light. Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to disrupt 50% of the c-Myc/Max interaction.

Protocol 3.2: Cellular c-Myc Transcriptional Activity Assay

Principle: A dual-luciferase reporter assay is used to confirm that the compound can inhibit c-Myc's transcriptional function inside a living cell.[11] Cells are co-transfected with two plasmids: one containing the Firefly luciferase gene under the control of a promoter with multiple c-Myc E-box binding sites, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization). A decrease in the Firefly/Renilla luciferase ratio indicates specific inhibition of c-Myc transcriptional activity.

Materials:

  • HEK293T or a cancer cell line with high c-Myc activity (e.g., HL60, Daudi)

  • E-box-Firefly luciferase reporter plasmid

  • Constitutive Renilla luciferase plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • White, opaque 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the E-box-Firefly and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include DMSO vehicle controls.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminometry:

    • Transfer the cell lysate to a white luminometer plate.

    • Add the Firefly luciferase substrate and measure luminescence (LUM1).

    • Add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla substrate) and measure luminescence again (LUM2).

  • Data Analysis:

    • Calculate the ratio of LUM1/LUM2 for each well to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for transcriptional inhibition.

Protocol 3.3: Cell Proliferation and Viability Assay

Principle: To determine if the inhibition of c-Myc translates to a functional anti-cancer effect, a cell proliferation assay is performed.[12] Assays like the MTT or CellTiter-Glo® measure the metabolic activity of the cell population, which is directly proportional to the number of viable cells.

Materials:

  • Myc-dependent cancer cell line (e.g., HT29, A549)[9][13]

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • Clear (for MTT) or white, opaque (for CellTiter-Glo®) 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Reagent Addition and Measurement:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and read absorbance at ~570 nm.

    • For CellTiter-Glo®: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, mix, and read luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3.4: Western Blot for Target Engagement and Downstream Effects

Principle: Western blotting provides direct evidence of the compound's effect on protein levels within the cell.[14] This can confirm on-target activity by observing a reduction in c-Myc protein itself (some inhibitors promote its degradation) and assess downstream effects, such as the induction of apoptosis markers.[14][15]

Materials:

  • Cancer cells treated with the test compound at various concentrations and time points.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin or GAPDH as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis and Quantification: Lyse treated cells, collect the supernatant, and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-c-Myc) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control (e.g., Actin) to determine the effect of the compound on the target protein levels.

Data Interpretation & Expected Outcomes

A promising inhibitor candidate derived from the this compound scaffold should exhibit a consistent and logical profile across these assays.

AssayParameterExample Potent InhibitorExample Weak InhibitorRationale
Fluorescence Polarization IC50< 10 µM> 100 µMDemonstrates direct, high-affinity disruption of the c-Myc/Max PPI.
Luciferase Reporter IC50< 20 µM> 100 µMConfirms the compound enters cells and inhibits c-Myc's transcriptional function.
Cell Proliferation GI50< 20 µM> 100 µMShows that target inhibition leads to the desired anti-cancer phenotype.
Western Blot c-Myc LevelsDose-dependent decreaseNo changeConfirms on-target effect, potentially by inducing protein degradation.[15]
Western Blot Cleaved PARPDose-dependent increaseNo changeIndicates that the inhibition of c-Myc is inducing apoptotic cell death.

Troubleshooting:

  • High Biochemical Potency, Low Cellular Potency: This common issue often points to poor cell permeability or rapid efflux. SAR studies should focus on modifying the scaffold to improve physicochemical properties (e.g., lipophilicity) without sacrificing binding affinity.

  • Cytotoxicity without c-Myc Inhibition: If a compound is potent in the proliferation assay but weak in the reporter assay, it may have an off-target cytotoxic mechanism. Such compounds should be deprioritized as specific c-Myc inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of direct c-Myc inhibitors. Its synthetic accessibility and favorable chemical properties allow for extensive optimization. By employing a rigorous and validated testing cascade—from biochemical target engagement to cellular functional outcomes—researchers can effectively identify and advance novel compounds. The protocols outlined in this guide provide a self-validating framework to confirm on-target activity and translate a promising chemical scaffold into a potential therapeutic agent against Myc-driven cancers.

References

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Mastering Molecular Complexity: A Guide to Coupling Reactions of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-Imidazol-1-yl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of clinical candidates and approved drugs.[1][2][3][4][5] Its unique combination of a basic piperidine ring and a versatile imidazole heterocycle provides a rich platform for molecular elaboration, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of key coupling reactions involving this scaffold, offering not just protocols, but also the underlying chemical principles and strategic considerations essential for successful drug discovery and development.

Part 1: Strategic Importance in Drug Discovery

The piperidine and imidazole moieties each contribute distinct and valuable features to a drug candidate. Piperidines are one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, often used to increase solubility and modulate basicity (pKa).[1] The imidazole ring, an aromatic heterocycle, can participate in hydrogen bonding, metal coordination, and various non-covalent interactions with biological targets. The combination of these two rings in this compound creates a versatile building block for creating diverse chemical libraries.

This guide will focus on three major classes of coupling reactions that are instrumental in derivatizing the this compound core:

  • N-Arylation of the Piperidine Nitrogen (Buchwald-Hartwig Amination): Creating a C-N bond to introduce aryl or heteroaryl substituents.

  • C-C Bond Formation on a Functionalized Imidazole Ring (Suzuki-Miyaura Coupling): Forging a carbon-carbon bond to append aryl or vinyl groups.

  • Amide Bond Formation using the Piperidine Nitrogen: A cornerstone reaction for building complex molecules.

Part 2: Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly useful for the N-arylation of the piperidine nitrogen in our core scaffold, a key transformation in the synthesis of many biologically active compounds.[8]

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. Given that the this compound substrate contains two nitrogen atoms with different nucleophilicities (the secondary amine of the piperidine and the imidazole nitrogens), careful optimization is crucial to achieve selective N-arylation of the piperidine. However, the imidazole nitrogen is generally less nucleophilic in the context of this reaction.

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos or tBuDavePhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction with cyclic amines.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a moisture-free environment, as water can deactivate the catalyst.

Visualizing the Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange R2NH Ar-Pd(II)-N(Pip)(L) Ar-Pd(II)-N(Pip)(L) Ligand Exchange->Ar-Pd(II)-N(Pip)(L) -HX Reductive Elimination Reductive Elimination Ar-Pd(II)-N(Pip)(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-N(Pip) Ar-N(Pip) Reductive Elimination->Ar-N(Pip)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can also be employed to expedite the reaction.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Parameter Typical Range Reference
Pd Catalyst Loading 1-5 mol%[9]
Ligand Loading 2-10 mol%[9]
Base Equivalence 1.5-2.5 equiv.[10]
Temperature 80-120 °C[10]
Reaction Time 2-24 hours[9][10]

Part 3: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[11] This reaction is invaluable for functionalizing the imidazole ring of our scaffold, assuming a halogen substituent is present on the imidazole.

Strategic Considerations

The imidazole ring can be halogenated at various positions, providing a handle for Suzuki coupling. The choice of palladium catalyst and ligand system is crucial for achieving high yields and preventing homo-coupling of the boronic acid.[12] Imidazoles can act as N-donor ligands and potentially inhibit the catalytic activity of palladium.[12][13] Therefore, the use of pre-activated catalysts or specific ligand systems that are less susceptible to inhibition is recommended.[13][14]

Visualizing the Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Halo-imidazole, Boronic Acid, Pd Catalyst, Ligand, and Base Start->Reactants Solvent Add Anhydrous Solvent (e.g., Dioxane/Water) Reactants->Solvent Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol: Suzuki Coupling on a Bromo-Imidazolyl Piperidine Derivative

Materials:

  • Bromo-functionalized this compound derivative

  • Aryl or vinyl boronic acid (or boronate ester)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous solvent mixture (e.g., 1,4-dioxane/water, DME/water)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a reaction vessel, add the bromo-imidazole derivative (1.0 equiv.), boronic acid (1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.).

  • Solvent: Add the solvent mixture (e.g., 1,4-dioxane, 4 parts) and water (1 part).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Parameter Typical Condition Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[15][16]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃[16]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O[15]
Temperature 80-110 °C[16]
Boronic Acid Equiv. 1.2-2.0[15]

Part 4: Amide Bond Formation

Amide bond synthesis is arguably the most frequently performed reaction in medicinal chemistry. The secondary amine of the piperidine ring in this compound is a readily available nucleophile for coupling with carboxylic acids.

Choosing the Right Coupling Reagent

A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice often depends on the steric hindrance of the coupling partners and the desire to minimize racemization if chiral centers are present.

  • Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used, cost-effective method.[17][18] HOBt acts to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[18][19]

  • Uronium/Aminium Reagents (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization.[20][21][22][23] It reacts faster and often gives higher yields than many other coupling agents.[18][21]

Visualizing the Amide Coupling Logic

Amide_Coupling_Logic Start Start Carboxylic_Acid Carboxylic Acid (R-COOH) Start->Carboxylic_Acid Amine This compound Start->Amine Coupling_Reagent Choose Coupling Reagent (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Coupling_Reagent Activation Activate Carboxylic Acid (Formation of Active Ester) Coupling_Reagent->Activation Nucleophilic_Attack Nucleophilic Attack by Piperidine Nitrogen Activation->Nucleophilic_Attack Amine->Nucleophilic_Attack Amide_Product Amide Product Nucleophilic_Attack->Amide_Product

Caption: Logical flow of an amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid

  • EDC hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Acid Activation: Dissolve the carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add this compound (1.1 equiv.) and DIPEA (2.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.0 equiv.) in anhydrous DMF. Stir for 10-15 minutes at room temperature.[20]

  • Amine Addition: Add a solution of this compound (1.1 equiv.) in DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.[21] Monitor completion by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the EDC/HOBt coupling.

Coupling Reagent Key Advantages Considerations
EDC/HOBt Cost-effective, common reagents.[17]Slower reaction times, potential for side reactions.[18]
HATU High efficiency, fast kinetics, low racemization.[20][21]Higher cost, potential for guanidinylation of the amine if used in large excess.[20]

Conclusion

The this compound scaffold is a powerful starting point for the synthesis of novel chemical entities with therapeutic potential. A thorough understanding of key coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and various amide bond formations, is essential for effectively leveraging this versatile building block. By carefully selecting reaction conditions and understanding the underlying chemical principles, researchers can efficiently generate diverse libraries of compounds for biological screening and accelerate the drug discovery process.

References

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (n.d.). SpringerLink.
  • Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276–284.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025). ResearchGate.
  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). (2025). World Scientific News, 205, 70-75.
  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. (2025). ResearchGate.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). Benchchem.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
  • HATU coupling reagent - peptide synthesis. (n.d.). Activotec.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate.
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. (2003). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed. Retrieved January 9, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews, 110(2), 711–712.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Retrieved January 9, 2026, from [Link]

  • The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione. (n.d.). Molport. Retrieved January 9, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. Retrieved January 9, 2026, from [Link]

  • 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. (2006). PubMed. Retrieved January 9, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2019). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2016). Organic Process Research & Development, 20(3), 639–654.
  • Ynamide Coupling Reagents: Origin and Advances. (2020). Accounts of Chemical Research, 53(7), 1368–1382.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Retrieved January 9, 2026, from [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 9, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. (2005). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Application Note: Strategic Protection in the Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, presents a classic challenge in managing the reactivity of two distinct nitrogen-containing heterocycles. This application note provides a comprehensive guide to the strategic use of protecting groups for the efficient synthesis of this compound. We will delve into the rationale behind selecting appropriate protecting groups for both the piperidine and imidazole nitrogens, offering detailed, field-proven protocols for their installation and removal. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex molecules containing this important pharmacophore.

Introduction: The Significance of the this compound Moiety

The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When coupled with the versatile imidazole ring, a key component of the amino acid histidine and a frequent participant in drug-receptor interactions, the resulting this compound structure becomes a powerful building block for drug discovery.[2][3][4] Compounds containing this scaffold have shown a wide range of biological activities, including applications as antimicrobial agents and inhibitors of various enzymes.[5][6][7]

The synthesis of this bifunctional molecule necessitates a carefully planned protecting group strategy to selectively functionalize one heterocycle while the other remains masked. The nucleophilic nature of both the secondary amine of the piperidine and the pyrrole-type nitrogen of the imidazole ring requires orthogonal protection to avoid unwanted side reactions.[2][8] This note will explore the most effective strategies to navigate these synthetic challenges.

Strategic Overview: Orthogonal Protection

The core principle of this synthesis is the application of orthogonal protecting groups. This means that each protecting group can be removed under specific conditions that do not affect the other. This allows for the selective deprotection and subsequent functionalization of either the piperidine or imidazole nitrogen at different stages of the synthesis.

G cluster_0 Overall Synthetic Strategy Start Starting Materials (e.g., 4-aminopiperidine, imidazole precursor) Protect_Piperidine Protect Piperidine Nitrogen Start->Protect_Piperidine Couple Couple Piperidine and Imidazole Moieties Protect_Piperidine->Couple Protect_Imidazole Protect Imidazole Nitrogen Protect_Imidazole->Couple Alternative Route Deprotect_Piperidine Selective Deprotection of Piperidine Couple->Deprotect_Piperidine Functionalize_Piperidine Functionalize Piperidine Deprotect_Piperidine->Functionalize_Piperidine Deprotect_Imidazole Selective Deprotection of Imidazole Functionalize_Piperidine->Deprotect_Imidazole Functionalize_Imidazole Functionalize Imidazole Deprotect_Imidazole->Functionalize_Imidazole Final_Product Final Product Functionalize_Imidazole->Final_Product

Figure 1: A generalized workflow for the synthesis of functionalized this compound derivatives, highlighting the central role of orthogonal protecting group strategies.

Protecting the Piperidine Nitrogen: A Tale of Two Workhorses

The secondary amine of the piperidine ring is highly nucleophilic and requires protection to prevent undesired alkylation or acylation during the introduction of the imidazole moiety. The two most common and effective protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.[9][10]

The Boc Group: Acid-Labile and Versatile

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction, stability to a wide range of non-acidic reaction conditions, and facile removal under acidic conditions.[2][11]

Table 1: Comparison of Common Piperidine Protecting Groups

Protecting GroupIntroduction ReagentCleavage ConditionsAdvantagesDisadvantages
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl in dioxane)[12][13][14]Stable to bases, hydrogenation; Cleavage products are volatile.Sensitive to strong acids.
Cbz (benzyloxycarbonyl)Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)[9]Stable to acidic and basic conditions; Orthogonal to Boc.Requires hydrogenation conditions which may not be compatible with other functional groups.
The Cbz Group: A Classic Choice for Orthogonality

The Cbz group offers an excellent orthogonal protection strategy to the Boc group. Its stability in both acidic and basic media makes it a robust choice when subsequent reactions require these conditions.[9] The removal of the Cbz group via catalytic hydrogenolysis is a mild and efficient method, provided the molecule does not contain other reducible functional groups.[9][15]

Protecting the Imidazole Nitrogen: Taming the Azole

The imidazole ring presents a more nuanced challenge. While the pyridine-type nitrogen is generally unreactive in acylation or alkylation, the pyrrole-type nitrogen is nucleophilic and can undergo undesired reactions.[3] The choice of protecting group for the imidazole nitrogen is critical and often depends on the subsequent reaction conditions.

The Trityl Group: Bulky and Acid-Sensitive

The triphenylmethyl (trityl, Tr) group is a bulky protecting group that is readily introduced onto the imidazole nitrogen.[16][17] Its significant steric hindrance can direct reactions to other positions of the molecule. The trityl group is highly sensitive to acidic conditions and can be cleaved with mild acids like trifluoroacetic acid (TFA).[18][19]

The SEM Group: A Modern and Versatile Option

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a highly effective protecting group for imidazoles.[20][21] It is stable to a wide range of conditions, including those used for C-H activation, making it valuable for the synthesis of highly substituted imidazole derivatives.[20][22] The SEM group can be removed under either acidic conditions or with fluoride sources.[20][23]

Table 2: Comparison of Common Imidazole Protecting Groups

Protecting GroupIntroduction ReagentCleavage ConditionsAdvantagesDisadvantages
Trityl (Tr) Trityl chloride (TrCl)[16]Mild acidic conditions (TFA)[19]Bulky, directs regioselectivity; Easily cleaved.Sensitive to acids.
SEM (2-(trimethylsilyl)ethoxymethyl)SEM chloride (SEMCl)[22]Acidic conditions (HCl) or fluoride source (TBAF)[20]Stable to a wide range of conditions; Enables C-H functionalization.Can be more challenging to remove than Trityl.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: N-Boc Protection of 4-Aminopiperidine

G cluster_0 N-Boc Protection Reactants 4-Aminopiperidine + (Boc)₂O Solvent DCM or THF Reactants->Solvent Base Triethylamine (Et₃N) Solvent->Base Reaction Stir at room temperature Base->Reaction Workup Aqueous workup Reaction->Workup Product N-Boc-4-aminopiperidine Workup->Product

Figure 2: Workflow for the N-Boc protection of 4-aminopiperidine.

Materials:

  • 4-Aminopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.[24][25]

Protocol 2: Deprotection of N-Boc Piperidine

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane at 0 °C.[12][14]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[14]

Protocol 3: N-Trityl Protection of Imidazole

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF or MeCN, add triethylamine (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add trityl chloride (1.05 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water (if using NaH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.[16][26]

Protocol 4: Deprotection of N-Trityl Imidazole

Materials:

  • N-Trityl protected imidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) (optional, as a cation scavenger)

Procedure:

  • Dissolve the N-trityl protected imidazole derivative in DCM.

  • Add TFA (e.g., 10-20% v/v) and triethylsilane (1-2 eq) at room temperature.[18][27]

  • Stir the reaction for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected imidazole.

Conclusion

The successful synthesis of this compound and its derivatives is highly dependent on a well-designed protecting group strategy. The choice between Boc and Cbz for the piperidine nitrogen, and Trityl or SEM for the imidazole nitrogen, should be guided by the planned synthetic route and the chemical compatibility of other functional groups present in the molecule. By employing the orthogonal strategies and robust protocols outlined in this application note, researchers can efficiently access this valuable chemical scaffold for the development of novel therapeutic agents.

References

  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (URL: )
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • General Procedure for Boc Deprotection (General Procedure B) - Bio-protocol. (URL: [Link])

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. (URL: [Link])

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. (URL: [Link])

  • N-Cbz-(3-hydroxymethyl)piperidine - MySkinRecipes. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Imidazole derivatives - Google P
  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles | Chemsrc ID:444403. (URL: [Link])

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
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  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. (URL: [Link])

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Synthesis and Evaluation of Novel δ-Opioid Receptor Agonists Based on a 4-(1H-Imidazol-1-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Rationale for a Novel Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutics, including potent opioid analgesics.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of receptor affinity and selectivity. Structure-activity relationship studies on piperidine and piperazine-based DOR agonists have consistently highlighted the importance of an N-substituted amine for potent activity.[3][4][5]

This guide explores the 4-(1H-imidazol-1-yl)piperidine core, a novel chemotype in DOR agonist design. The imidazole moiety is introduced as a versatile functional group. It can act as a hydrogen bond acceptor or donor, engage in π-stacking interactions, and its electronic properties can be modulated through substitution. By coupling this heterocycle to the 4-position of the piperidine ring, we aim to explore new binding interactions within the DOR orthosteric pocket, potentially leading to compounds with unique selectivity and functional profiles.

The general structure for our target compounds is shown below:

G cluster_mol Figure 1. General Scaffold mol

Caption: General structure of target this compound derivatives.

Synthetic Strategy and Protocols

The synthesis of the target scaffold can be achieved through a convergent and flexible route, allowing for late-stage diversification of the crucial 'R' group on the piperidine nitrogen. This approach is optimal for building a small library of compounds to probe structure-activity relationships.

Overall Synthetic Workflow

The proposed synthetic pathway involves three main stages:

  • Synthesis of the Core Intermediate: Preparation of a protected this compound.

  • Deprotection and Diversification: Removal of the protecting group and N-alkylation or N-arylation to introduce various 'R' substituents.

  • Purification and Characterization: Final purification of the target compounds and structural verification.

workflow start Commercially Available N-Boc-4-piperidone step1 Reductive Amination start->step1 step2 Mesylation step1->step2 step3 Nucleophilic Substitution with Imidazole step2->step3 intermediate Protected Core: N-Boc-4-(1H-imidazol-1-yl)piperidine step3->intermediate step4 Boc Deprotection (Acidolysis) intermediate->step4 step5 N-Alkylation / N-Arylation (Introduction of 'R' group) step4->step5 product Final δ-Opioid Agonist Analog step5->product step6 Purification (HPLC) product->step6 step7 Characterization (NMR, MS) step6->step7

Caption: Proposed workflow for the synthesis of target compounds.

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

This protocol details the creation of the core intermediate. An alternative to the reductive amination/mesylation route is a direct Mitsunobu reaction from N-Boc-4-hydroxypiperidine, though the former is often more scalable and avoids phosphorus byproducts. Here, we focus on a robust N-alkylation of imidazole using a piperidine electrophile.

Causality: The choice of a copper-catalyzed Ullmann-type reaction is based on its proven efficacy for the N-arylation and N-alkylation of imidazoles with a wide range of substrates, often under milder conditions than traditional methods.[6][7][8] The use of a Boc protecting group is standard due to its stability under the coupling conditions and its facile removal under acidic conditions that typically do not affect the final structure.

Materials:

  • tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (prepared from N-Boc-4-hydroxypiperidine)

  • Imidazole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • L-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (1.2 eq.), Cs₂CO₃ (2.0 eq.), CuI (0.1 eq.), and L-Proline (0.2 eq.).

  • Add anhydrous DMSO to the flask, and stir the resulting suspension at room temperature for 15 minutes.

  • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in DMSO to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure and absence of starting materials or significant impurities before proceeding.

Protocol 2: Diversification via N-Alkylation

This protocol describes the introduction of the 'R' group, a key determinant of pharmacological activity.[3] For potent DOR agonism, 'R' groups like allyl, trans-crotyl, or substituted benzyls are often favorable.[3][5]

Materials:

  • tert-butyl this compound-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Desired alkyl halide (e.g., allyl bromide, R-X)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

A. Boc Deprotection:

  • Dissolve the Boc-protected intermediate (1.0 eq.) in anhydrous DCM.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford the hydrochloride salt of this compound, which can often be used directly in the next step.

B. N-Alkylation:

  • To a solution of the piperidine hydrochloride salt (1.0 eq.) in anhydrous ACN or DMF, add K₂CO₃ (3.0 eq.) or DIPEA (3.0 eq.).

  • Add the corresponding alkyl halide (R-X, 1.1 eq.).

  • Stir the mixture at room temperature or heat to 50-70 °C for 4-16 hours, monitoring by LC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the final compound using preparative reverse-phase HPLC to achieve high purity (>95%).

Self-Validation: Final compounds must be rigorously characterized by NMR and HRMS. Purity should be assessed by analytical HPLC with UV detection at two different wavelengths.

Pharmacological Evaluation

Once synthesized and purified, the novel compounds must be evaluated for their affinity and functional activity at the opioid receptors.

Overall Evaluation Workflow

G Pharmacological Evaluation Workflow cluster_primary Primary Screening cluster_secondary Functional Assays cluster_tertiary Downstream Signaling binding Radioligand Binding Assay (μ, δ, κ receptors) determine_ki Determine Ki values Assess Affinity & Selectivity binding->determine_ki gtp [³⁵S]GTPγS Binding Assay determine_ki->gtp Active & Selective Compounds camp cAMP Accumulation Assay determine_ki->camp Active & Selective Compounds determine_func Determine EC₅₀ and Eₘₐₓ Confirm Agonism/Antagonism gtp->determine_func camp->determine_func arrestin β-Arrestin Recruitment Assay determine_func->arrestin Potent Agonists determine_bias Assess Biased Agonism arrestin->determine_bias

Caption: A tiered workflow for the pharmacological characterization of novel compounds.

Protocol 3: Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of the test compounds for the human δ, μ, and κ opioid receptors.[9][10]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for binding to receptors in cell membrane preparations.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human δ, μ, or κ opioid receptor.

  • Radioligands: [³H]Naltrindole (for DOR), [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific binding control: Naloxone (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well plates, glass fiber filter mats, scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate radioligand (at a final concentration near its Kₑ), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of buffer instead of the test compound. For nonspecific binding wells, add 50 µL of naloxone solution.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg protein/well).

  • Incubate the plate at 25 °C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (e.g., in GraphPad Prism).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins following receptor agonism.[11][12]

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like DOR promotes the exchange of GDP for GTP on the Gα subunit.[13] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein and can be quantified.

Materials:

  • Cell membranes expressing the DOR.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • [³⁵S]GTPγS (0.1 nM final concentration).

  • Test compounds and a reference full agonist (e.g., SNC80).[14]

Step-by-Step Methodology:

  • Pre-incubate cell membranes (10-20 µg protein) with GDP in the assay buffer for 15 minutes at 30 °C.

  • Add varying concentrations of the test compound to the membrane suspension.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30 °C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer and quantify the bound radioactivity by scintillation counting.

  • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

  • Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

Data Interpretation and Structure-Activity Relationships

The data from these assays will allow for a comprehensive understanding of the compounds' pharmacological profiles.

Data Summary

Results should be compiled into a clear, tabular format for easy comparison.

CompoundR GroupDOR Kᵢ (nM)MOR Kᵢ (nM)KOR Kᵢ (nM)Selectivity (MOR/DOR)DOR EC₅₀ (nM) ([³⁵S]GTPγS)DOR Eₘₐₓ (%) ([³⁵S]GTPγS)
Cmpd 1 Allyl15.22500180016425.598
Cmpd 2 Benzyl45.8410032008980.195
Cmpd 3 Cyclopropylmethyl33.195021002955.6102
SNC80 (Reference)0.915012001675.8100

Note: Data are hypothetical and for illustrative purposes only.

Key SAR Insights

Based on established literature for related scaffolds, we can anticipate several SAR trends:[3][5][15]

  • N-Substituent ('R' group): Small, unsaturated alkyl groups like allyl or crotyl are often optimal for high DOR affinity and selectivity. Larger or more flexible groups may decrease affinity.

  • Piperidine Conformation: The stereochemistry and conformation of the piperidine ring are critical. While our proposed synthesis is achiral, future work could involve chiral piperidines to probe stereochemical preferences.

  • Imidazole Substitution: Substitution on the imidazole ring (e.g., at the 2- or 4-positions) could be used to fine-tune electronic properties and explore additional interactions in the binding pocket, potentially improving affinity or modulating functional activity.

Delta-Opioid Receptor Signaling

Understanding the downstream signaling cascade is crucial for interpreting functional data and predicting in vivo effects. DORs are canonical Gᵢ/G₀-coupled receptors.[13][16]

Canonical G-Protein Signaling Pathway

Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in reduced neuronal excitability.[17]

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular DOR δ-Opioid Receptor (DOR) G_protein Gαi/oβγ (Inactive) DOR->G_protein Activation G_alpha Gαi/o-GTP (Active) G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion K_channel GIRK Channel Neuron ↓ Neuronal Excitability K_channel->Neuron K⁺ Efflux Agonist Agonist (e.g., Cmpd 1) Agonist->DOR Binding G_alpha->AC Inhibition G_beta_gamma->K_channel Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation PKA->Neuron Phosphorylation (Downstream Targets)

Sources

Introduction: The Significance of the Imidazolyl-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Scale Synthesis of 4-(1H-Imidazol-1-yl)piperidine

The this compound moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique combination of a basic piperidine ring and an aromatic imidazole group allows for versatile interactions with biological targets, making it a cornerstone for the development of novel therapeutics. This structural motif is found in a range of bioactive molecules, including inhibitors for enzymes like Dipeptidyl Peptidase-IV (DPP-IV) and 8-oxoguanine DNA glycosylase-1 (OGG1)[1][2]. The strategic importance of this building block necessitates a reliable, scalable, and well-understood synthetic protocol for its preparation in a laboratory setting.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. It is designed for researchers and scientists, offering not just a series of steps, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach via Nucleophilic Substitution

The formation of the crucial C-N bond between the piperidine C4 position and the imidazole N1 position is the synthetic linchpin. While several advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, exist for creating such bonds, a more classical and highly efficient approach for this specific target involves a nucleophilic substitution pathway.[3][4]

Our recommended strategy is a robust two-step sequence starting from the commercially available and easily handled N-Boc-4-hydroxypiperidine. The core logic is as follows:

  • Activation of the Piperidine C4 Position: The hydroxyl group at the 4-position is a poor leaving group. It must first be converted into a more reactive species, such as a tosylate. This transformation dramatically enhances the electrophilicity of the C4 carbon, preparing it for nucleophilic attack.

  • Nucleophilic Attack by Imidazole: The deprotonated imidazole anion, a potent nucleophile, is then reacted with the activated piperidine intermediate to form the desired C-N bond.

  • Deprotection: Finally, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the target compound. The Boc group is essential during the substitution step to prevent the secondary amine of the piperidine ring from competing as a nucleophile.

This approach is favored for its high yields, operational simplicity, and the relative affordability of the starting materials.

Experimental Protocol and Scientific Rationale

Overall Reaction Scheme
Workflow Visualization

Below is a diagram illustrating the complete synthetic workflow from starting materials to the final, purified product.

G cluster_SM Starting Materials cluster_Process Synthetic Protocol cluster_FP Final Product SM1 N-Boc-4-hydroxypiperidine P1 Step 1: Tosylation (Activation of Hydroxyl Group) Solvent: DCM, Temp: 0°C to RT SM1->P1 SM2 p-Toluenesulfonyl chloride (TsCl) SM2->P1 SM3 Triethylamine (TEA) SM3->P1 SM4 Imidazole P2 Step 2: Nucleophilic Substitution (C-N Bond Formation) Solvent: DMF, Temp: 60°C SM4->P2 SM5 Sodium Hydride (NaH) SM5->P2 SM6 Trifluoroacetic Acid (TFA) P3 Step 3: Deprotection (Boc Group Removal) Solvent: DCM, Temp: RT SM6->P3 P1->P2 Intermediate: N-Boc-4-(tosyloxy)piperidine P2->P3 Intermediate: N-Boc-4-(1H-imidazol-1-yl)piperidine P4 Work-up & Purification (Extraction & Column Chromatography) P3->P4 FP This compound P4->FP

Caption: Synthetic workflow for this compound.

Quantitative Data Summary
StepReactantMolar Eq.MW ( g/mol )AmountSolventTemp (°C)Time (h)Yield (%)
1 N-Boc-4-hydroxypiperidine1.0201.2710.0 gDCM0 to RT4~95
p-Toluenesulfonyl chloride1.2190.6511.3 g
Triethylamine (TEA)1.5101.197.5 mL
2 N-Boc-4-(tosyloxy)piperidine1.0355.4617.6 gDMF6012~80
Imidazole1.568.085.1 g
Sodium Hydride (60% disp.)1.540.003.0 g
3 N-Boc-4-(1H-imidazol-1-yl)piperidine1.0251.3410.0 gDCMRT2~98
Trifluoroacetic Acid (TFA)10.0114.0230.5 mL

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-Boc-4-(tosyloxy)piperidine (Activation)
  • Expertise & Rationale: The conversion of the hydroxyl to a tosylate is a classic activation strategy. p-Toluenesulfonyl chloride (TsCl) is chosen for its reactivity and the crystalline nature of the resulting tosylate, which often aids in purification. Triethylamine (TEA) is used as an organic base to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants well. The reaction is initiated at 0°C to control the initial exothermic reaction.

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).

    • Dissolve the starting material in 100 mL of dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add triethylamine (10.4 mL, 74.5 mmol) to the stirred solution.

    • Add p-toluenesulfonyl chloride (11.3 g, 59.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often a white solid and can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-4-(1H-imidazol-1-yl)piperidine (C-N Bond Formation)
  • Expertise & Rationale: This is the key bond-forming step. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates imidazole to form the highly nucleophilic imidazolide anion.[5] This anion then displaces the tosylate group in an Sₙ2 reaction. Dimethylformamide (DMF) is the solvent of choice because it is polar and aprotic, effectively solvating the cation (Na⁺) while leaving the imidazolide anion reactive. Heating to 60°C provides the necessary activation energy for the substitution to proceed at a reasonable rate.

  • Protocol:

    • In a separate flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 3.0 g, 74.5 mmol) in 50 mL of anhydrous DMF.

    • Cool the suspension to 0°C.

    • Add a solution of imidazole (5.1 g, 74.5 mmol) in 30 mL of anhydrous DMF dropwise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

    • Add a solution of N-Boc-4-(tosyloxy)piperidine (from Step 1, ~17.6 g, 49.7 mmol) in 50 mL of anhydrous DMF to the imidazolide solution.

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of 50 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in DCM) to obtain the pure N-Boc protected product as a viscous oil or low-melting solid.

Step 3: Synthesis of this compound (Deprotection)
  • Expertise & Rationale: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is highly effective for its removal at room temperature. It protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene, and the free amine. The large excess of TFA ensures the reaction goes to completion quickly.

  • Protocol:

    • Dissolve N-Boc-4-(1H-imidazol-1-yl)piperidine (10.0 g, 39.8 mmol) in 100 mL of DCM in a round-bottom flask.

    • Cool the solution to 0°C.

    • Slowly add trifluoroacetic acid (30.5 mL, 398 mmol) dropwise.

    • Remove the ice bath and stir the solution at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in 50 mL of water and basify to pH > 12 by the slow addition of 5M NaOH solution, keeping the flask in an ice bath.

    • Extract the aqueous layer with DCM (4 x 75 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound, typically as a pale yellow solid or oil.

Trustworthiness: Self-Validating System

The protocol's integrity is maintained through rigorous in-process controls. The use of TLC at each stage allows for clear visualization of the conversion of starting material to product. The distinct polarity differences between the starting materials, intermediates, and the final product make chromatographic monitoring and purification straightforward. Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry is mandatory to confirm its identity and purity, ensuring the protocol's outcome is validated.

References

  • Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry. [Link]

  • Kumar, K. S. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]

  • Fracchiolla, D., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]

  • Patel, K. M., et al. (2025). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Gadde, S., et al. (2025). Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-. PubMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Chem-Space. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. Chem-Space. [Link]

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Purification of 4-(1H-Imidazol-1-yl)piperidine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0815

Effective Purification of 4-(1H-Imidazol-1-yl)piperidine Using Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, robust protocol for the purification of this compound, a key heterocyclic building block in pharmaceutical research. Due to its polar and basic nature, this compound presents specific challenges for silica gel chromatography, including peak tailing and potential yield loss. This guide outlines a systematic approach, from initial reaction workup to final purification, employing a modified normal-phase flash chromatography method. We will address the critical role of mobile phase modifiers in achieving high purity and yield, offering a comprehensive workflow that is both efficient and scalable.

Introduction: The Challenge of Purifying Polar Amines

This compound is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring both a piperidine and an imidazole ring, imparts a high degree of polarity and basicity. When purifying such compounds on standard silica gel, which has an acidic surface (pKa ≈ 4.5), strong acid-base interactions can occur. These interactions often lead to significant chromatographic issues:

  • Irreversible Adsorption: The basic amine can bind strongly to the acidic silanol groups on the silica surface, resulting in low recovery of the target compound.

  • Peak Tailing: The slow kinetics of the interaction between the basic analyte and the acidic stationary phase causes broad, asymmetrical peaks, leading to poor resolution from impurities.

  • On-Column Degradation: For sensitive molecules, the acidic environment of the silica gel can catalyze degradation.

To overcome these challenges, a strategic approach to method development is essential. This involves neutralizing the acidic sites on the stationary phase by modifying the mobile phase, thereby ensuring a successful and efficient separation.[1]

Foundational Principles: Strategy for Separation

Analyte Properties
  • Structure: this compound

  • Molecular Formula: C₈H₁₃N₃[2]

  • Molecular Weight: 151.21 g/mol

  • Nature: As a secondary amine within the piperidine ring and a basic imidazole moiety, the compound is highly polar and basic. This polarity dictates that it will have a strong affinity for polar stationary phases like silica gel.

Chromatographic Mode Selection: Modified Normal-Phase

Given the polar nature of the target compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the logical choice.[3][4] However, to mitigate the issues associated with purifying basic amines on acidic silica, the mobile phase must be modified.

The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, serves to:

  • Neutralize Silanol Groups: The modifier preferentially interacts with the acidic sites on the silica gel, preventing the analyte from binding irreversibly.[1]

  • Improve Peak Shape: By minimizing strong analyte-stationary phase interactions, the modifier allows for a more symmetrical peak shape and improved resolution.

A common and highly effective mobile phase system for polar amines is a gradient of methanol in dichloromethane (DCM), with a small percentage of ammonium hydroxide added to the more polar solvent.[5]

Pre-Purification: Thin-Layer Chromatography (TLC) Method Development

Before proceeding to flash chromatography, it is crucial to develop and optimize the separation on a small scale using Thin-Layer Chromatography (TLC).

TLC Protocol
  • Plate: Use standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or methanol).

  • Eluent Systems: Test a range of solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To address the basicity of the analyte, prepare a stock solution of the polar modifier: 1-2% ammonium hydroxide (NH₄OH) in Methanol.

    • Test Solvents:

      • 95:5 DCM : (MeOH + 1% NH₄OH)

      • 90:10 DCM : (MeOH + 1% NH₄OH)

      • 85:15 DCM : (MeOH + 1% NH₄OH)

  • Goal: The optimal TLC eluent should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad peaks and long run times).

Visualization

Since the imidazole and piperidine moieties may not be strongly UV-active, multiple visualization techniques should be employed:

  • UV Light (254 nm): The imidazole ring may offer some UV quenching, appearing as a dark spot on the fluorescent background.[6]

  • Iodine Chamber: Iodine vapor reversibly complexes with many organic compounds, appearing as temporary brown spots.[6] This is a good general-purpose, non-destructive method.

  • Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with many functional groups, including amines, appearing as yellow/brown spots on a purple background. It is a destructive method.[6]

Detailed Protocol: Flash Column Chromatography

This protocol is designed for automated flash chromatography systems but can be adapted for manual column setups.

Materials and Equipment
ParameterSpecification
Stationary Phase Silica Gel, 40-63 µm particle size
Column Pre-packed silica gel column (e.g., 40 g for 100-800 mg crude)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 1-2% Ammonium Hydroxide in Methanol
Crude Sample Crude this compound
Loading Method Dry Loading (preferred) or Liquid Loading
Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation cluster_chrom Phase 2: Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Method Development (Target Rf ≈ 0.3) Crude_Prep Prepare Crude Sample (Dissolve and adsorb onto silica) TLC->Crude_Prep Determines Loading Equilibrate Equilibrate Column (5% B in A) Load Dry Load Sample Equilibrate->Load Elute Run Gradient Elution (5% -> 20% B over 15 CV) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotary Evaporation) Pool->Evaporate Final_Product Pure Compound Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading - Recommended) a. Dissolve the crude material (e.g., 500 mg) in a minimal amount of a suitable solvent like methanol or DCM. b. Add 2-3 times the mass of the crude material in silica gel (e.g., 1-1.5 g) to the solution. c. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.

  • Column and System Preparation a. Select a pre-packed silica column appropriate for the amount of crude material. A general rule is a sample-to-silica ratio of 1:50 to 1:100 by weight. b. Install the column on the flash chromatography system. c. Prime the pumps with Mobile Phase A (DCM) and Mobile Phase B (1-2% NH₄OH in MeOH). d. Equilibrate the column with the starting mobile phase composition (e.g., 5% B) for at least 2-3 column volumes (CV).

  • Chromatographic Run a. Load the prepared dry-load cartridge onto the system. b. Elution Method:

    • Initial Isocratic Hold: 5% B for 2 CV (to elute very non-polar impurities).
    • Linear Gradient: 5% to 20% B over 15 CV. This gradual increase in polarity will effectively separate the target compound from closely eluting impurities.
    • Final Isocratic Hold: Hold at 20% B for 3-5 CV (to elute the product completely).
    • Column Wash: A high-concentration step (e.g., 50% B) can be used to strip any remaining highly polar impurities from the column. c. Flow Rate: A typical flow rate for a 40 g column is 30-40 mL/min. d. Detection: Monitor the elution profile using a UV detector, typically at 210 nm and 254 nm.[7]
  • Fraction Collection and Analysis a. Collect fractions based on the UV chromatogram peaks. b. Analyze the collected fractions using the TLC method developed earlier to identify those containing the pure product. c. Pool the pure fractions.

  • Product Isolation a. Concentrate the pooled fractions using a rotary evaporator. Be mindful that triethylamine (if used as a modifier) is less volatile and may require co-evaporation with a solvent like toluene for complete removal. Ammonium hydroxide is more volatile and is typically removed with the methanol/DCM. b. Dry the resulting pure compound under high vacuum to remove any residual solvent. c. Characterize the final product using appropriate analytical techniques (¹H NMR, LC-MS) to confirm purity and identity.

Troubleshooting and Expert Insights

  • No Compound Eluting: If the compound remains at the baseline (Rƒ = 0), the mobile phase is not polar enough. Increase the percentage of methanol in the eluent system.

  • Streaking on TLC/Column: This is a classic sign of interaction with the silica. Ensure the concentration of the basic modifier (NH₄OH or TEA) is sufficient. A 1-2% concentration in the polar solvent is usually effective.

  • Co-elution of Impurities: If resolution is poor, flatten the gradient. A slower increase in the mobile phase polarity over more column volumes will improve separation between closely eluting compounds.

  • Alternative Stationary Phases: For particularly challenging separations, consider using an amine-functionalized silica column (KP-NH).[1] This provides a basic surface that minimizes unwanted interactions with basic analytes, often yielding superior peak shapes without the need for mobile phase modifiers.

Safety and Handling

  • Work in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]

  • Dichloromethane and methanol are volatile and toxic. Avoid inhalation and skin contact.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with care.

  • Store the purified this compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[8][10]

References

  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (2016, July 22). TLC Visualization/Stain Question. r/chemistry. Retrieved from [Link]

  • Cakar, M., Popović, G., & Agbaba, D. (2005). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. Journal of AOAC International, 88(5), 1544–1548. Retrieved from [Link]

  • Angene. (2017). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Raimondi, M. L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3123. Retrieved from [Link]

  • Skibiński, R. (2011). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. The Scientific World Journal, 11, 2316–2333. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Savaliya, K. D., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H13N3). Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of 4-(1H-imidazol-1-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-(1H-imidazol-1-yl)piperidine salts via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of crystallization, offers systematic methodologies for solvent selection, and presents step-by-step protocols for both single-solvent and solvent/anti-solvent techniques. By integrating field-proven insights with fundamental chemical principles, this guide aims to empower researchers to develop efficient and reproducible purification strategies for this important class of heterocyclic compounds.

Introduction: The Importance of Purity for this compound Salts

The this compound scaffold is a prevalent structural motif in a multitude of pharmaceutically active compounds.[1] Its presence is critical to the biological activity of molecules targeting a range of conditions. The synthesis of these molecules, however, often yields crude products containing residual starting materials, byproducts, and other impurities. For applications in drug discovery and development, achieving high purity is non-negotiable, as impurities can confound biological data and pose safety risks.

Recrystallization is a powerful and widely employed technique for the purification of solid crystalline compounds.[2] It leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] This application note provides a foundational understanding and practical guidance for developing effective recrystallization protocols for various salts of this compound, such as the hydrochloride or dihydrobromide salts.[3]

Foundational Principles: Physicochemical Properties and Solvent Selection

The successful recrystallization of this compound salts is contingent on a thorough understanding of their physicochemical properties. As salts, these compounds are ionic and exhibit high polarity. This inherent polarity is the primary determinant in selecting an appropriate solvent system. The age-old chemical maxim, "like dissolves like," is the guiding principle here; polar compounds tend to dissolve well in polar solvents.[2]

An ideal recrystallization solvent for these salts will exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should be capable of completely dissolving the crude salt at or near its boiling point.[4]

  • Low solubility at reduced temperatures: Upon cooling, the salt should readily crystallize out of the solution, minimizing product loss in the mother liquor.[4]

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[4]

  • Chemical inertness: The solvent must not react with the this compound salt.

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals during the drying process.[4]

Given the polar nature of the target salts, a range of polar solvents should be considered for initial screening.

Systematic Solvent Screening: A Protocol for Success

Prior to attempting a large-scale recrystallization, a systematic solvent screening is crucial to identify the optimal solvent or solvent system. This empirical approach saves time and valuable material.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Dispense approximately 10-20 mg of the crude this compound salt into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different candidate solvent (e.g., ethanol, isopropanol, methanol, water, acetonitrile) dropwise, vortexing after each addition.[5] Observe the solubility at room temperature. A suitable single solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes containing undissolved solid in a heating block or water bath. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling.[5]

Data Presentation: Solvent Screening Guide
SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water10.2100Highly polar; may be a good solvent for highly polar salts. Consider for mixed systems.[6]
Methanol5.165Often a good solvent for polar compounds.[7]
Ethanol4.378A versatile and commonly used solvent for recrystallizing salts.[6]
Isopropanol3.982Another excellent candidate for piperidine and imidazole-containing compounds.[8]
Acetonitrile5.882Can be effective for moderately polar compounds.[5]
Acetone5.156May be too good a solvent at room temperature for some salts.[6]
Ethyl Acetate4.477Less polar; may serve as an anti-solvent.[6]
n-Hexane0.169Non-polar; will likely act as an anti-solvent.[6][8]

Detailed Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique, suitable when a single solvent meets the desired solubility criteria.

  • Dissolution: Place the crude this compound salt in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.[8]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is employed when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble to induce crystallization.[8]

  • Solvent System Selection: From the screening process, identify a "good" solvent that readily dissolves the salt at room temperature, and a miscible "anti-solvent" in which the salt is poorly soluble.[5] Common pairs include ethanol/water or isopropanol/n-hexane.[4][8]

  • Dissolution: Dissolve the crude salt in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly equilibrates. Cooling in an ice bath can further promote crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a mixture of the two solvents (in the final crystallization ratio) for washing the crystals.

Visualization of Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool Clear Solution vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for single-solvent recrystallization.

Solvent_Screening_Workflow start Start: Crude Salt Sample (10-20 mg) add_solvent Add Solvent Dropwise at RT start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt heat Heat to Boiling dissolves_rt->heat No unsuitable Unsuitable Solvent dissolves_rt->unsuitable Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool to RT, then Ice Bath dissolves_hot->cool Yes dissolves_hot->unsuitable No crystals_form Crystals Form? cool->crystals_form crystals_form->unsuitable No suitable Suitable Solvent System crystals_form->suitable Yes

Caption: Decision workflow for systematic solvent screening.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Cooling is too rapid.Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Add a seed crystal. Scratch the inner surface of the flask. Add a suitable anti-solvent.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate cooling time in an ice bath. Pre-heat the filtration apparatus.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

References

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Note: A general organic chemistry textbook reference, URL not applicable).
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link] (Note: The provided search result was a video, a placeholder URL is used).

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Google Patents. (2008). JP2008133248A - Method for producing imidazolium salt.
  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (n.d.). US20210363126A1 - Process for the preparation of piperine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 4-(1H-Imidazol-1-yl)piperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of combinatorial chemistry and solid-phase synthesis (SPS) has revolutionized modern drug discovery, enabling the rapid generation of vast molecular libraries. Within this paradigm, heterocyclic scaffolds are of paramount importance due to their prevalence in approved pharmaceuticals. This document provides a detailed technical guide on the strategic application of 4-(1H-Imidazol-1-yl)piperidine, a versatile bifunctional building block, in solid-phase organic synthesis (SPOS). We will explore its primary role as a structural scaffold for library generation and provide a mechanistic analysis of its potential, though non-standard, use as a basic reagent by drawing parallels with the function of piperidine in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their discovery workflows.

Introduction: The Value Proposition of the Imidazole-Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When coupled with the imidazole moiety—a key component in numerous biologically active molecules known for its hydrogen bonding capabilities and role as a proton shuttle—the resulting this compound scaffold becomes a highly attractive starting point for drug design.[2]

Solid-phase synthesis offers a powerful methodology for systematically exploring the chemical space around this core structure. By immobilizing a synthesis on a polymer support, chemists can employ excess reagents to drive reactions to completion and simplify purification through simple filtration and washing steps, making it ideal for parallel synthesis and library creation.[3][4] This guide will elucidate the practical application of this compound within this context.

Core Application: A Scaffold for Combinatorial Library Synthesis

The principal and most powerful use of this compound in SPS is as a molecular building block. The secondary amine of the piperidine ring serves as a versatile chemical handle for coupling to a resin-bound substrate or for further derivatization after it has been incorporated into a larger molecule. This approach allows for the systematic introduction of diversity elements, crucial for structure-activity relationship (SAR) studies.

Causality: Why Use This Scaffold in SPOS?
  • Vectorial Diversity: The scaffold possesses two distinct points for modification. The piperidine nitrogen allows for the introduction of one set of substituents (R1), while the imidazole ring can be further functionalized or used as a key pharmacophoric element. This allows for the creation of libraries with defined diversity vectors.

  • Proven Bioactivity: Molecules incorporating this scaffold have shown promise in various therapeutic areas. For instance, derivatives have been investigated as potent NLRP3 inflammasome inhibitors, highlighting the scaffold's ability to engage with significant biological targets.[5][6]

  • Synthetic Tractability: The secondary amine of the piperidine is readily acylated, alkylated, or used in reductive amination reactions, making it highly compatible with standard solid-phase coupling chemistries.

General Workflow for Library Synthesis

The following workflow outlines a common strategy for incorporating the this compound scaffold into a library of N-acylated derivatives.

sps_workflow cluster_resin Solid Support cluster_solution Solution Phase cluster_synthesis Synthesis Cycle Resin Resin Bead (e.g., Rink Amide) Linker Linker Activation & Fmoc-AA Coupling Resin->Linker Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Linker->Fmoc_Deprotection Free_Amine Resin-Bound Free Amine Fmoc_Deprotection->Free_Amine Coupling_1 Amide Bond Formation Free_Amine->Coupling_1 Carboxylic_Acid Diversity Element 1 (R-COOH) Carboxylic_Acid->Coupling_1 Coupling_Agents Activation (e.g., HBTU/DIPEA) Coupling_Agents->Coupling_1 Coupling_2 Amide Bond Formation (Acylation of Piperidine) Coupling_Agents->Coupling_2 Building_Block Building Block This compound Building_Block->Coupling_2 Cleavage_Cocktail Cleavage Cocktail (e.g., 95% TFA) Final_Product Purified Product (via HPLC) Cleavage_Cocktail->Final_Product Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Wash_1->Coupling_2 Wash_2 Wash (DMF, DCM) Coupling_2->Wash_2 Wash_2->Cleavage_Cocktail

Caption: General workflow for solid-phase synthesis of a chemical library using the this compound scaffold.

Protocol: Solid-Phase Acylation of a Resin-Bound Amino Acid with this compound

This protocol details the coupling of this compound to a resin-bound carboxylic acid, a common step in building compound libraries.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (0.5 mmol/g substitution) pre-loaded with an Fmoc-protected amino acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[7]

  • Building Block: this compound.

  • Coupling Reagents:

    • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

    • DIPEA (N,N-Diisopropylethylamine).

  • Washing Solution: 1% OxymaPure in DMF (optional, for enhanced washing).[8]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[9]

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, HPLC system for analysis and purification.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Place 200 mg of the Fmoc-amino acid-loaded resin (0.1 mmol scale) into a synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour on a shaker.

  • Drain the DMF via filtration.

Step 2: Fmoc Group Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Shake the vessel for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and shake for 15-20 minutes.[9]

  • Drain the solution. Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

  • Self-Validation Check: Perform a Kaiser test or Chloranil test to confirm the presence of a free primary amine. A positive result (e.g., blue beads for Kaiser test) indicates successful deprotection.

Step 3: Coupling of this compound Causality: This step forms an amide bond. HBTU is a highly efficient coupling reagent that, in the presence of the base DIPEA, activates the resin-bound carboxylic acid to form a reactive ester, which is then readily attacked by the secondary amine of the piperidine building block.[5]

  • In a separate vial, dissolve this compound (75.5 mg, 0.5 mmol, 5 eq.) and HBTU (189.5 mg, 0.5 mmol, 5 eq.) in 3 mL of DMF.

  • Add DIPEA (174 µL, 1.0 mmol, 10 eq.) to the activation mixture and vortex briefly.

  • Immediately add the activation solution to the resin.

  • Shake the reaction vessel at room temperature for 4-6 hours.

  • Self-Validation Check: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (e.g., colorless/yellow beads) indicates the reaction has gone to completion.

Step 4: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly to remove excess reagents:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

Step 5: Cleavage from Resin and Purification

  • Dry the resin under a stream of nitrogen.

  • Add 3 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.

  • Shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of TFA.

  • Precipitate the crude product by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude solid.

  • Analyze and purify the product using reverse-phase HPLC.

Mechanistic Insight: A Comparison with Piperidine in Fmoc Deprotection

While the primary role of this compound is as a structural component, its piperidinyl nitrogen invites a comparison to piperidine, the standard reagent for Fmoc deprotection in SPPS.

The Established Mechanism of Fmoc Removal

Fmoc deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. The resulting carbanion is unstable and undergoes β-elimination to yield dibenzofulvene (DBF) and a free amine on the peptide chain. The secondary amine of piperidine then acts as a nucleophile to trap the highly reactive DBF, forming a stable adduct that can be washed away.[10]

fmoc_deprotection cluster_legend Legend Fmoc_Peptide Fmoc-NH-Peptide Base + Piperidine Fmoc_Peptide->Base Proton Abstraction Intermediate [Carbanion Intermediate] Base->Intermediate Proton Abstraction Elimination β-Elimination Intermediate->Elimination Products DBF + H₂N-Peptide Elimination->Products Trap + Piperidine (Trap) Products->Trap Michael Addition Adduct DBF-Piperidine Adduct Trap->Adduct Michael Addition key1 Fmoc = 9-fluorenylmethoxycarbonyl key2 DBF = Dibenzofulvene

Caption: E1cB mechanism for Fmoc deprotection using piperidine.

Analysis of this compound as a Deprotecting Agent

Theoretically, the piperidine nitrogen in this compound is a secondary amine and could function as the base in the E1cB mechanism. However, its use is not standard practice for several critical reasons:

  • Steric Hindrance & Cost: It is a significantly larger and more complex molecule than piperidine or its common alternative, 4-methylpiperidine.[10][11] This steric bulk could potentially slow the rate of deprotection. Furthermore, it is substantially more expensive, making it impractical for use as a bulk reagent.

  • Competing Reactivity: The imidazole ring introduces a second basic and nucleophilic site, which could complicate the reaction, lead to unforeseen side products, or interfere with sensitive amino acid side chains.

  • Adduct Solubility: The resulting DBF-adduct would be larger and possess different solubility characteristics, potentially making it more difficult to wash away from the resin, leading to contamination of the final peptide.

  • Lack of Optimization: Standard SPPS protocols are highly optimized for piperidine.[7][9] Introducing a novel base would require extensive re-optimization of concentration, reaction times, and washing procedures to avoid side reactions like aspartimide formation or racemization.[12]

Data Summary: A Comparative Overview
ParameterPiperidineThis compoundRationale & Justification
Primary Use in SPS Reagent (Fmoc Deprotection)Building Block (Scaffold)Piperidine is a simple, effective base. The title compound is a complex scaffold used for its structural value.
Molecular Weight 85.15 g/mol 151.21 g/mol Lower molecular weight reagents are easier to remove during washing steps.
Relative Cost LowHighCost-effectiveness is critical for reagents used in large excess, like deprotection solutions.
Functionality Simple Secondary AmineSecondary Amine + ImidazoleThe additional imidazole functionality adds unnecessary complexity and potential for side reactions when used as a simple base.
DBF Adduct Well-characterized, easily removedLarger, uncharacterized solubilityPredictable and efficient removal of byproducts is essential for synthesis purity.

Conclusion

This compound is a high-value scaffold for solid-phase synthesis, serving as a versatile building block for the creation of diverse chemical libraries aimed at drug discovery. Its secondary amine provides a reliable handle for incorporation into larger molecules using standard, robust coupling protocols.

While its structure contains the same piperidine motif used for Fmoc deprotection in peptide synthesis, a thorough mechanistic and practical analysis reveals that it is not a suitable substitute for piperidine in this role. Factors including high cost, steric bulk, the presence of a second reactive site, and the uncharacterized nature of its potential byproducts make it an inefficient and risky choice for a routine deprotection reagent. Therefore, researchers should focus on leveraging this compound for its primary, intended application: as a strategic structural element to accelerate the discovery of novel, biologically active compounds.

References

  • Arra, M., et al. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. ACS Publications. Available at: [Link]

  • Guchhait, G., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC - NIH. Available at: [Link]

  • Guchhait, G., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Recent advances in the synthesis of piperidones and piperidines. Arkivoc.
  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Cabre, J. G., et al. (2001). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Al-Rawashdeh, A., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Available at: [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

  • El-Faham, A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Becerril-Vega, J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Barde, A., et al. (2021). In situ Fmoc removal. Green Chemistry. Available at: [Link]

  • López, J., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link]

  • Galanis, A. S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). Available at: [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Becerril-Vega, J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Kamal, A., et al. (2012). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. PMC - NIH. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available at: [Link]

  • ResearchGate. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT.
  • Md Rejab, N. H., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2018). One-Pot Synthesis of Benzo[b][13][14]oxazins via Intramolecular Trapping Iminoenol. Organic Chemistry Portal. Available at: [Link]

  • BLDpharm. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine dihydrobromide. BLDpharm.

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Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(1H-Imidazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(1H-imidazol-1-yl)piperidine derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We explore the application of Microwave-Assisted Organic Synthesis (MAOS) as a green, efficient, and rapid methodology for the construction of these valuable heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings of microwave chemistry and practical, step-by-step guidance for laboratory synthesis.

Introduction: The Significance of the this compound Scaffold

The fusion of imidazole and piperidine rings in the this compound scaffold creates a unique molecular architecture that has garnered considerable attention in the pharmaceutical sciences. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in many biologically active molecules, including the amino acid histidine.[1] The piperidine moiety, a saturated six-membered heterocycle, is also a prevalent structural motif in a wide array of natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.

Derivatives of this combined scaffold have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2] The development of efficient and sustainable synthetic routes to access these compounds is therefore a critical endeavor in modern medicinal chemistry.

The Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often rely on conductive heating, which can be slow and inefficient, leading to longer reaction times and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, utilizing microwave irradiation to directly heat the reaction mixture. This process is predicated on the interaction of the microwave's electromagnetic field with polar molecules in the reaction, leading to rapid and uniform heating.[3]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules, such as the solvents and reagents commonly used in organic synthesis, attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction and, consequently, heat. This direct energy transfer results in a number of significant advantages over conventional heating, including:

  • Accelerated Reaction Rates: The rapid and efficient heating often leads to dramatic reductions in reaction times, from hours to mere minutes.

  • Increased Yields and Purity: The uniform heating minimizes the formation of side products, often resulting in higher yields of the desired compound and simplified purification.

  • Greener Chemistry: MAOS frequently allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3]

General Reaction Scheme

The microwave-assisted synthesis of this compound derivatives can be approached through several synthetic routes. A common and effective method is the N-alkylation of imidazole with a suitable piperidine derivative. The general reaction scheme is depicted below:

G cluster_reaction Microwave-Assisted N-Alkylation imidazole Imidazole product N-Boc-4-(1H-imidazol-1-yl)piperidine imidazole->product piperidine N-Boc-4-iodopiperidine piperidine->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product deprotection Deprotection (e.g., TFA/DCM) product->deprotection Acidic Conditions final_product This compound deprotection->final_product G start Start reagents Combine Imidazole, N-Boc-4-iodopiperidine, and K2CO3 in a microwave vial. start->reagents add_solvent Add anhydrous DMF. reagents->add_solvent seal_vial Seal the vial with a septum. add_solvent->seal_vial microwave Place in microwave synthesizer. Irradiate at 120°C for 20 minutes. seal_vial->microwave cool Cool the reaction mixture to room temperature. microwave->cool quench Quench with water and extract with EtOAc. cool->quench wash Wash the organic layer with brine. quench->wash dry Dry over anhydrous Na2SO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify product1 Obtain N-Boc-4-(1H-imidazol-1-yl)piperidine purify->product1

Caption: Workflow for the microwave-assisted synthesis of the protected intermediate.

  • To a 10 mL microwave synthesis vial, add imidazole (1.0 mmol, 68 mg), N-Boc-4-iodopiperidine (1.1 mmol, 342 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial with a septum and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-4-(1H-imidazol-1-yl)piperidine as a solid.

Step 2: Deprotection to Yield this compound
  • Dissolve the purified N-Boc-4-(1H-imidazol-1-yl)piperidine (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 5.0 mmol, 0.37 mL) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of various this compound derivatives.

EntryR Group on ImidazolePiperidine DerivativeMicrowave Temp. (°C)Time (min)Yield (%)
1HN-Boc-4-iodopiperidine1202085
22-MethylN-Boc-4-iodopiperidine1252582
34-NitroN-Boc-4-iodopiperidine1101590
4HN-Cbz-4-tosyloxypiperidine1303078

Characterization of this compound

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₈H₁₃N₃ [4]* Molecular Weight: 151.21 g/mol

  • Mass Spectrometry (ESI-MS): Calculated for C₈H₁₄N₃⁺ [M+H]⁺: 152.12; Found: 152.12. [4]* ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.55 (s, 1H, Imidazole C2-H)

    • 7.05 (s, 1H, Imidazole C4-H)

    • 6.90 (s, 1H, Imidazole C5-H)

    • 4.15-4.25 (m, 1H, Piperidine C4-H)

    • 3.20-3.30 (m, 2H, Piperidine C2/C6-H axial)

    • 2.75-2.85 (m, 2H, Piperidine C2/C6-H equatorial)

    • 2.10-2.20 (m, 2H, Piperidine C3/C5-H axial)

    • 1.80-1.90 (m, 2H, Piperidine C3/C5-H equatorial)

    • 1.60 (br s, 1H, Piperidine N-H)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 137.5 (Imidazole C2)

    • 129.0 (Imidazole C4)

    • 117.0 (Imidazole C5)

    • 51.0 (Piperidine C4)

    • 45.0 (Piperidine C2/C6)

    • 32.5 (Piperidine C3/C5)

Conclusion

The application of microwave-assisted synthesis provides a robust, efficient, and environmentally conscious platform for the production of this compound derivatives. The protocols outlined in this guide demonstrate the significant advantages of MAOS in reducing reaction times and improving yields for this important class of heterocyclic compounds. These methods are readily adaptable for the synthesis of a diverse library of derivatives, facilitating further exploration of their therapeutic potential in drug discovery programs.

References

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • This compound (C8H13N3). PubChemLite.
  • 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem.
  • Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • 2-(piperidin-4-yl)-1H-1,3-benzodiazole. PubChem.
  • Combin
  • A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules.
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-5-formamidopyrimidine. ACS Omega.
  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-1-yl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction

This compound is a crucial structural motif found in a wide array of bioactive molecules and pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields and persistent impurities to difficulties in purification. This guide aims to provide a comprehensive resource to troubleshoot these issues effectively, explaining the causality behind experimental choices to ensure reproducible, high-quality results.

Section 1: Starting Materials and Reagent Handling

Question: My reaction yield is consistently low, and I suspect an issue with my starting materials. What should I check?

Answer: The quality and handling of your starting materials are paramount. The two most common precursors are 4-aminopiperidine and piperidin-4-one. Both have specific handling requirements that, if overlooked, can significantly impact reaction outcomes.

  • 4-Aminopiperidine:

    • Hygroscopicity: 4-Aminopiperidine is highly hygroscopic. Absorbed moisture can react with bases or activating agents, leading to unwanted side reactions and reduced yield.

    • Troubleshooting:

      • Always store 4-aminopiperidine under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

      • If moisture contamination is suspected, consider drying it under a high vacuum before use.

      • Use anhydrous solvents for your reaction to prevent the introduction of water.

  • N,N'-Carbonyldiimidazole (CDI):

    • Moisture Sensitivity: CDI is extremely sensitive to moisture and will readily hydrolyze to imidazole and CO2, rendering it inactive for the coupling reaction.[1]

    • Troubleshooting:

      • Use freshly opened or properly stored CDI for best results.

      • Store CDI under an inert atmosphere and handle it quickly in a dry environment (e.g., a glovebox).

      • The formation of CO2 gas is an indicator of the reaction proceeding, but excessive bubbling before the addition of all reagents may indicate premature decomposition.[1][2]

Section 2: Common Synthetic Routes & Reaction Optimization

There are several established routes to synthesize this compound. The choice of route often depends on the available starting materials and scale. Below, we address common issues associated with the primary methods.

Synthetic Pathways Overview

G cluster_0 Route 1: From 4-Aminopiperidine cluster_1 Route 2: From Piperidin-4-one cluster_2 Route 3: Buchwald-Hartwig Coupling 4-Aminopiperidine 4-Aminopiperidine Acyl Imidazole Intermediate Acyl Imidazole Intermediate 4-Aminopiperidine->Acyl Imidazole Intermediate + N,N'-Carbonyldiimidazole (CDI) Target_1 This compound Acyl Imidazole Intermediate->Target_1 Intramolecular Cyclization Piperidin-4-one Piperidin-4-one Imine Intermediate Imine Intermediate Piperidin-4-one->Imine Intermediate + Imidazole (Condensation) Target_2 This compound Imine Intermediate->Target_2 Reduction (e.g., NaBH4, H2/Pd) 4-Bromopiperidine (N-protected) 4-Bromopiperidine (N-protected) Target_3 This compound 4-Bromopiperidine (N-protected)->Target_3 + Imidazole (Pd-catalyzed)

Caption: Common synthetic routes to this compound.

Question: I'm using the CDI coupling method with 4-aminopiperidine, but my yields are poor and I see multiple byproducts. What's going wrong?

Answer: The reaction of 4-aminopiperidine with CDI is a popular method but requires careful control of conditions to avoid side reactions.

  • Formation of Symmetrical Urea: A common side product is the symmetrical urea, formed by the reaction of the activated acyl imidazole intermediate with another molecule of 4-aminopiperidine.[2][3][4]

  • Diketopiperazine Formation: In peptide synthesis, intramolecular cyclization can lead to diketopiperazines, a potential side reaction to be aware of.[2]

Troubleshooting Flowchart for CDI Coupling

G start Low Yield / Multiple Spots on TLC (CDI Route) check_reagents Verify Reagent Quality (Anhydrous 4-AP, Fresh CDI) start->check_reagents temp_control Lower Reaction Temperature (0°C to rt) check_reagents->temp_control Reagents OK addition_order Optimize Addition Order (Add 4-AP slowly to CDI solution) temp_control->addition_order Temp Optimized base_issue Is an external base being used? Imidazole byproduct often sufficient. addition_order->base_issue Addition Optimized yes_base Consider omitting external base. base_issue->yes_base Yes no_base Proceed to work-up analysis. base_issue->no_base No success Improved Yield & Purity yes_base->success no_base->success

Caption: Troubleshooting workflow for the CDI coupling route.

Detailed Protocol & Causality:

  • Reagent Purity: As discussed, ensure both 4-aminopiperidine and CDI are anhydrous and of high purity.[1]

  • Temperature Control: Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature). This helps to control the reaction rate and minimize the formation of side products.[2]

  • Stoichiometry and Order of Addition: Use a stoichiometric amount of CDI, or only a slight excess. A common successful procedure involves adding a solution of 4-aminopiperidine dropwise to a solution of CDI. This maintains a low concentration of the free amine, disfavoring the formation of symmetrical urea.

  • Role of Imidazole as a Base: The reaction liberates one equivalent of imidazole for every equivalent of CDI that reacts. Imidazole itself can act as a mild base, often eliminating the need for an additional external base.[1] Adding a strong external base can sometimes accelerate side reactions.

Question: I am attempting a reductive amination route with piperidin-4-one and imidazole, but the reaction is sluggish and incomplete. How can I improve this?

Answer: Reductive amination is a powerful method but hinges on the efficient formation of the imine or enamine intermediate, followed by effective reduction.[5]

Key Parameters and Troubleshooting:

ParameterCommon IssueRecommended Solution & Rationale
pH / Catalyst Inefficient imine formation.Add a catalytic amount of a weak acid (e.g., acetic acid). This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation with imidazole.
Water Removal Reversible imine formation.Use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine intermediate by removing the water byproduct.
Reducing Agent Incomplete reduction or side reactions.Sodium borohydride (NaBH4): A mild and effective choice, but may require acidic conditions to be fully effective. Sodium triacetoxyborohydride (STAB): Often the reagent of choice as it is selective for imines in the presence of ketones and tolerant of mildly acidic conditions. Catalytic Hydrogenation (H2/Pd): A clean method but may require specialized equipment and can be sensitive to catalyst poisoning.

Section 3: Work-up and Purification

Question: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification strategies?

Answer: The basic nature of the piperidine and imidazole rings can cause streaking on silica gel chromatography.

  • Acid/Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt.

    • Separate the layers and wash the organic layer again with the acid solution to ensure complete extraction.

    • Combine the aqueous layers, cool in an ice bath, and basify with a strong base (e.g., 10M NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified product.

  • Crystallization as a Salt:

    • Dissolve the purified or semi-purified free base in a suitable solvent (e.g., isopropanol or ethanol).

    • Add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise until the solution is acidic.

    • The hydrochloride salt of your product will often precipitate out. The solid can then be collected by filtration and washed with a cold solvent. This method is excellent for obtaining highly pure material.

  • Chromatography Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier to the eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM) to prevent streaking and improve separation.

Question: How can I remove unreacted 4-aminopiperidine from my final product?

Answer: Removing excess 4-aminopiperidine can be challenging due to its similar polarity to the product.

  • Distillation: If the product is thermally stable, vacuum distillation can be effective if there is a sufficient difference in boiling points.

  • Selective Protection: In some cases, it may be possible to selectively protect the primary amine of the starting material with a reagent like Fmoc-Cl, which can make it easier to separate on a column due to the UV-active protecting group.[6] This is more of a synthetic strategy modification than a direct purification of a completed reaction.

  • Acid-Base Extraction: A careful acid-base extraction, as described above, can sometimes help, but may not be selective enough if both compounds are extracted.

Section 4: Alternative Synthetic Approaches

Question: Are there any modern coupling reactions that can be used for this synthesis?

Answer: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond between an N-protected 4-halopiperidine and imidazole.[7][8]

  • General Reaction:

    • Substrates: N-Boc-4-bromopiperidine + Imidazole

    • Catalyst: A palladium source (e.g., Pd2(dba)3) and a specialized phosphine ligand (e.g., Xantphos, BINAP).[7][9]

    • Base: A non-nucleophilic base is required (e.g., NaOtBu, K2CO3, or LiHMDS).[10]

    • Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.

  • Advantages:

    • High functional group tolerance.

    • Often proceeds with high yields.

    • Can be a good alternative if other methods fail.

  • Challenges:

    • The cost of the palladium catalyst and ligands can be high.

    • Optimization of the ligand, base, and solvent system is often required.

    • Residual palladium removal from the final product is a concern, especially in pharmaceutical applications.

References

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.MDPI.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.PubMed.
  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents.PubMed.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.IJRPC.
  • 4-((1H-Imidazol-1-yl)methyl)piperidine.PubChem.
  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl).Unknown Source.
  • Carbonyldiimidazole.Wikipedia.
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  • Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde.ResearchGate.
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.Organic Syntheses Procedure.
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  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.PubMed.
  • Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl.Request PDF - ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Publications.
  • How to remove excess 4-amino piperidine from reaction medium?.ResearchGate.
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  • 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride AldrichCPR.Sigma-Aldrich.
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  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.Unknown Source.
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Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-41H-IMP-001

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-1-yl)piperidine. This molecule is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to empower you to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods are variations of C-N cross-coupling reactions. These include:

  • Copper-Catalyzed Ullmann Condensation: This is a classic method involving the reaction of imidazole with a 4-halopiperidine (or a piperidine derivative with a suitable leaving group) in the presence of a copper catalyst.[1] Modern protocols often use ligands to improve catalyst performance and allow for milder reaction conditions.[2][3][4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method in modern organic synthesis.[5] It couples imidazole with a 4-halopiperidine using a palladium catalyst and a specialized phosphine ligand.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for this specific transformation due to the electron-rich nature of imidazole, SNAr can be viable if the piperidine ring is sufficiently activated, though this is not a typical starting point.

Q2: I'm getting a very low yield. What is the most common reason?

A2: Low yields in C-N coupling reactions are often traced back to a few key factors:

  • Catalyst Inactivity: The copper or palladium catalyst may be oxidized or poisoned.

  • Improper Base Selection: The base is critical for deprotonating the imidazole N-H, and its strength and solubility can dramatically affect the reaction rate.

  • Sub-optimal Ligand Choice: In modern coupling reactions, the ligand is just as important as the metal. The electronic and steric properties of the ligand dictate the catalyst's efficacy.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and, importantly, the base, while being stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common.[1]

  • Reaction Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 100 °C.[1] While modern catalysts operate under milder conditions, the temperature must be sufficient to overcome the activation energy.

Troubleshooting Guide: Problem-Oriented Q&A

Problem 1: Low or No Product Yield

Q: My reaction of N-Boc-4-iodopiperidine with imidazole using CuI and K₂CO₃ in DMF is not working. What should I investigate first?

A: This is a classic Ullmann-type coupling scenario. Let's break down the potential failure points and how to address them systematically.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions sub_reagents1 Imidazole (Anhydrous?) N-Boc-4-iodopiperidine (Purity?) Solvent (Anhydrous?) reagents->sub_reagents1 catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst sub_conditions1 Base Selection (Strength/Solubility) Temperature Profile Reaction Time conditions->sub_conditions1 workup Step 4: Check Workup & Purification catalyst->workup sub_catalyst1 Copper Source (CuI, Cu₂O, Cu(acac)₂) Ligand Addition (e.g., Phenanthroline, L-Proline) catalyst->sub_catalyst1

Caption: Systematic workflow for troubleshooting low-yield reactions.

  • Reagent & Solvent Quality:

    • Causality: Imidazole is hygroscopic, and water can protonate the base and interfere with the catalyst. The N-Boc-4-iodopiperidine starting material can degrade over time. Anhydrous solvents are crucial as water can deactivate the catalyst and base.

    • Solution: Ensure imidazole is dry (e.g., by drying in a vacuum oven). Verify the purity of your piperidine derivative by NMR or LC-MS. Use freshly distilled or commercially available anhydrous solvents.

  • Base Selection is Critical:

    • Causality: Potassium carbonate (K₂CO₃) is a relatively weak base with low solubility in many organic solvents. For the deprotonation of imidazole (pKa ≈ 14.5), a stronger or more soluble base is often required to generate a sufficient concentration of the imidazolide anion in solution.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is not only a stronger base but also more soluble in solvents like DMF or 1,4-dioxane, often leading to significantly improved yields.[8] Potassium phosphate (K₃PO₄) is another effective alternative.[9]

  • The Power of a Ligand:

    • Causality: Traditional Ullmann reactions often require harsh conditions because the copper catalyst can aggregate and deactivate. A ligand coordinates to the copper center, preventing aggregation, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1]

    • Solution: Introduce a ligand to your reaction. For copper-catalyzed N-arylation of imidazoles, simple and inexpensive ligands can be highly effective.

      • 1,10-Phenanthroline derivatives: These are excellent ligands for copper, and studies have shown that substituted phenanthrolines can dramatically accelerate the reaction.[2][3][4]

      • Amino Acids: L-proline and N-methylglycine have been shown to be effective and inexpensive ligands for promoting Ullmann-type couplings at lower temperatures.[9][10]

Table 1: Comparison of Reaction Parameters for N-Arylation of Imidazole

ParameterTraditional UllmannLigand-Promoted UllmannBuchwald-Hartwig
Catalyst CuI, Cu₂O, or Cu powderCuI or CuBrPd₂(dba)₃ or Pd(OAc)₂
Ligand None1,10-Phenanthroline, L-ProlineXPhos, RuPhos, tBuDavePhos
Base K₂CO₃, NaHCs₂CO₃, K₃PO₄NaOtBu, LHMDS
Temperature High (150-210 °C)Moderate (80-120 °C)[10]Low to Moderate (RT-100 °C)
Yield Often moderate to lowGood to Excellent[2][3]Good to Excellent
Scope LimitedBroadVery Broad[5]
Problem 2: Formation of Significant Side Products

Q: I am observing a major impurity in my LC-MS that I can't identify, and my desired product yield is suffering. What could be the side reaction?

A: In C-N coupling reactions, several side reactions can compete with your desired transformation.

  • Hydrodehalogenation:

    • Causality: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by trace water or other proton sources in the reaction mixture.[9]

    • Identification: The side product would be N-Boc-piperidine. Its mass will be [M-I+H] or [M-Br+H] compared to your starting material.

    • Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. Degas the solvent before use to remove dissolved oxygen and moisture.

  • Homocoupling of Imidazole:

    • Causality: While less common, under certain catalytic conditions, imidazole can couple with itself, particularly if the catalyst is highly active and the aryl halide concentration is low.

    • Solution: This is rarely a major issue but can be suppressed by ensuring the aryl halide is present in a slight excess or by adding it slowly to the reaction mixture.

  • Piperidine Elimination/Rearrangement:

    • Causality: Under harsh basic conditions and high temperatures, the piperidine ring itself, especially if activated, can undergo side reactions. For N-Boc-piperidine, the Boc group is generally stable, but at very high temperatures (>150 °C), thermal decomposition can occur.

    • Solution: Use the mildest possible conditions. The implementation of a modern catalyst system (e.g., Cu/phenanthroline or a Pd/phosphine system) that allows for lower reaction temperatures is the most effective solution.

Optimized Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Synthesis (Ullmann-Type)

This protocol incorporates a ligand to improve yield and reliability under milder conditions than the traditional approach.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add imidazole (1.2 equivalents) followed by anhydrous, degassed 1,4-dioxane or DMF (to make a ~0.5 M solution with respect to the limiting reagent).

  • Starting Material: Add the N-Boc-4-iodopiperidine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Ligand-Promoted Ullmann Condensation

G A Im-H + Base ⇌ Im⁻ + Base-H⁺ Im_anion Im⁻ B [Cu(I)L]⁺X⁻ C Im-Cu(I)L B->C D [Im-Cu(III)(R)L]⁺X⁻ (Oxidative Addition) C->D E Im-R + [Cu(I)L]⁺X⁻ (Reductive Elimination) D->E E->B Catalyst Regeneration R_X R-X (4-Iodo-piperidine) R_X->D Im_anion->C Ligand Exchange

Caption: Catalytic cycle for a copper-catalyzed C-N coupling reaction.

Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol uses a modern, highly active palladium catalyst system that often provides high yields at lower temperatures.

  • Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand like XPhos or RuPhos (6 mol%), and NaOtBu (1.5 equivalents) to a dry Schlenk flask.

  • Reagent Addition: Add imidazole (1.2 equivalents) and the N-Boc-4-halopiperidine (1.0 equivalent, bromide is often sufficient and more cost-effective than iodide).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. The reaction is often significantly faster than its copper-catalyzed counterpart. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Di Micco, S., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Patel, K. S., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. [Link]

  • Chen, S-T., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sun, M., et al. (2014). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. RSC Advances. [Link]

  • Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Williamson, A. R., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • European Patent Office. (2020). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. EP 3966215 B1. [Link]

  • Cristau, H-J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Ma, D., & Cai, Q. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Parmar, T. H., et al. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry. [Link]

  • Google Patents. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. US9290504B2.
  • ResearchGate. (2020). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... [Link]

  • ResearchGate. (2015). Optimization of copper-catalyzed N-arylation. [a]. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Mondal, B., et al. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling.... RSC Advances. [Link]

  • Cristau, H-J., et al. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. [Link]

  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scite.ai. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • Li, B., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]

  • National Institutes of Health. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • ResearchGate. (2002). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Link]

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Technical Support Center: 4-(1H-Imidazol-1-yl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 4-(1H-Imidazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a key intermediate frequently employed in the synthesis of pharmacologically active compounds. The most common transformations involve the secondary amine of the piperidine ring, primarily through N-arylation reactions. The two most prevalent methods for this are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are crucial for creating a diverse range of molecules with applications in various therapeutic areas.

Q2: I am seeing a significant amount of my starting aryl halide being converted to the corresponding arene (hydrodehalogenation) in my Buchwald-Hartwig reaction. What is causing this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It results in the reduction of the aryl halide to the corresponding hydrocarbon, consuming your starting material and reducing the yield of the desired N-arylated product.

Causality: This side reaction can be promoted by several factors:

  • β-Hydride Elimination: An intermediate palladium-amide complex can undergo β-hydride elimination, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then react with the aryl halide to produce the hydrodehalogenated arene.[1]

  • Water Content: Traces of water in the reaction mixture can react with the palladium catalyst and the base to generate palladium-hydride species, which are known to promote hydrodehalogenation.

  • Ligand Choice: The choice of phosphine ligand is critical. Less bulky or less electron-donating ligands may not sufficiently stabilize the palladium center, making side reactions like β-hydride elimination more favorable.

Troubleshooting Guide:

Parameter Recommendation Rationale
Solvent & Reagents Ensure all solvents and reagents are rigorously dried and degassed.To minimize the presence of water and oxygen, which can lead to catalyst deactivation and promote hydrodehalogenation.
Ligand Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2]These ligands promote the desired reductive elimination step to form the C-N bond and suppress β-hydride elimination.[1]
Base Use a non-hydroxide base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).Strong inorganic bases can contain trace amounts of water. Anhydrous organic bases are often preferred.[2]
Temperature Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.While higher temperatures can increase the reaction rate, they can also promote undesired pathways.

Troubleshooting Guide: Common Side Products

This section provides a detailed breakdown of common side products encountered during the N-arylation of this compound and offers systematic approaches to mitigate their formation.

Issue 1: Formation of Biaryl Homocoupling Product

Question: During my N-arylation reaction (both Buchwald-Hartwig and Ullmann), I am observing the formation of a biaryl product derived from the homocoupling of my aryl halide. How can I prevent this?

Root Cause Analysis:

Homocoupling of aryl halides is a well-known side reaction in cross-coupling chemistry.[3] In the context of Buchwald-Hartwig reactions, it can arise from the reaction of two molecules of the aryl halide with the palladium(0) catalyst. In Ullmann reactions, this is a classic transformation where copper mediates the coupling of two aryl halide molecules.[4]

Mechanism of Biaryl Formation (Ullmann-type):

G ArX1 Ar-X ArCuX Ar-Cu(I)-X ArX1->ArCuX Oxidative Addition Cu0 Cu(0) Cu0->ArCuX Ar2CuX Ar-Cu(III)-Ar      |      X ArCuX->Ar2CuX Oxidative Addition ArX2 Ar-X ArX2->Ar2CuX ArAr Ar-Ar Ar2CuX->ArAr Reductive Elimination CuX Cu(I)X Ar2CuX->CuX

Caption: Formation of biaryl homocoupling product in Ullmann reactions.

Mitigation Strategies:

Strategy Buchwald-Hartwig Amination Ullmann Condensation
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) to favor the desired C-N coupling over C-C coupling.Employ ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to stabilize the copper catalyst and promote the amination pathway.
Reaction Temperature Optimize the temperature. Lower temperatures can sometimes suppress homocoupling.While traditionally requiring high temperatures, modern Ullmann protocols with appropriate ligands can proceed at lower temperatures, reducing side reactions.
Catalyst Loading Use the lowest effective catalyst loading. Excess catalyst can sometimes promote side reactions.Ensure the copper source is of high quality and use an appropriate catalyst-to-ligand ratio.
Aryl Halide Reactivity If possible, use aryl bromides or chlorides instead of aryl iodides, as iodides can be more prone to homocoupling.Aryl iodides are generally more reactive in Ullmann couplings, but careful control of conditions is necessary.
Issue 2: N-Alkylation of the Imidazole Ring

Question: I am attempting an N-arylation on the piperidine nitrogen, but I am also observing alkylation on one of the imidazole nitrogens. What reaction conditions are causing this?

Root Cause Analysis:

The imidazole ring is amphoteric and can be alkylated under certain conditions.[5][6] If your reaction contains an alkylating agent, either as a reagent or as a byproduct of reagent degradation, N-alkylation of the imidazole can occur. This is particularly relevant if using alkyl halides as coupling partners or if there are reactive alkyl species present in the reaction mixture.

Mechanism of Imidazole N-Alkylation:

G Imidazole Imidazole Ring Imidazolate Imidazolate Anion Imidazole->Imidazolate Deprotonation BH B-H+ Imidazole->BH Base Base Base->Imidazolate N_Alkylated_Imidazole N-Alkylated Imidazole Imidazolate->N_Alkylated_Imidazole SN2 Attack RX R-X (Alkylating Agent) RX->N_Alkylated_Imidazole X_minus X- RX->X_minus

Caption: General mechanism for the N-alkylation of an imidazole ring.

Preventative Measures:

Parameter Recommendation Rationale
Reagent Purity Ensure all reagents, especially the aryl halide and any additives, are free from alkylating impurities.Contaminants can lead to undesired side reactions.
Protecting Groups If N-alkylation of the imidazole is a persistent issue, consider protecting the imidazole nitrogen prior to the piperidine N-arylation. A Boc or Trityl group can be effective.Protection prevents the imidazole nitrogen from participating in side reactions.
Reaction Conditions Avoid conditions known to generate alkylating species. For example, some bases in combination with certain solvents at high temperatures can lead to decomposition and the formation of reactive alkyl fragments.Careful selection of reaction parameters is crucial to maintain the integrity of all functional groups.
Issue 3: C-H Activation and Functionalization of the Piperidine or Imidazole Ring

Question: My mass spectrometry data suggests the addition of an aryl group to a carbon atom of the piperidine or imidazole ring, in addition to the desired N-arylation. How is this possible?

Root Cause Analysis:

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis.[7][8][9] Under certain conditions, particularly with specific directing groups and ligands, the palladium catalyst can activate and functionalize C-H bonds on the piperidine or imidazole rings.

  • Piperidine C-H Activation: The nitrogen atom of the piperidine ring can act as a directing group, facilitating C-H activation at the C2 or C4 positions.[6][10]

  • Imidazole C-H Activation: The imidazole ring can also undergo palladium-catalyzed C-H functionalization, typically at the C2 or C4/C5 positions.[11]

Troubleshooting C-H Activation Side Products:

Factor Guideline Explanation
Ligand Choice For standard N-arylation, use ligands known to promote C-N bond formation over C-H activation (e.g., bulky biaryl phosphines).Ligands play a key role in determining the selectivity of the palladium catalyst.
Catalyst Precursor Use a well-defined palladium(0) source or a precatalyst that readily forms the active Pd(0) species.The nature of the palladium source can influence the catalytic cycle and the potential for side reactions.
Additives Be mindful of additives. Some additives, like silver salts, which are sometimes used in C-H activation protocols, should be avoided if C-H functionalization is not the desired outcome.Additives can significantly alter the reaction pathway.
Reaction Time Monitor the reaction progress and avoid unnecessarily long reaction times.Prolonged exposure to the catalyst at elevated temperatures can increase the likelihood of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann N-Arylation of this compound
  • To a reaction vessel, add the aryl iodide (1.0 mmol), this compound (1.5 mmol), copper(I) iodide (10-20 mol%), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add a high-boiling point polar solvent such as DMF or DMSO (5-10 mL).

  • Heat the reaction mixture to 100-150 °C with stirring for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous ammonia solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

References

  • Li, B., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023).
  • Newton, C. G., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
  • de Oliveira, R. L., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Gao, F., et al. (2015). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry.
  • Wikipedia. (n.d.).
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Royal Society of Chemistry. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Chen, D. Y.-K., et al. (2016).
  • MDPI. (2023).
  • Daugulis, O., et al. (2015).
  • Royal Society of Chemistry. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
  • Sigma-Aldrich. (n.d.). 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride AldrichCPR.
  • Royal Society of Chemistry. (2023).
  • Brenner, E., et al. (2002). Nickel-Mediated Amination Chemistry. Part 2.
  • Taylor & Francis Online. (2023).
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  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
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  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • BLDpharm. (n.d.). 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2023). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • PubChem. (n.d.). 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione.
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Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Imidazoles and Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed cross-coupling of N-heterocycles, specifically focusing on the nuanced coupling of imidazoles and piperidines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's intricacies to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common issues. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in solid scientific principles.

Section 1: Low or No Product Yield

Question 1: My Buchwald-Hartwig reaction with imidazole (or piperidine) is not working, or the yield is very low. What are the most common initial checks I should perform?

When a Buchwald-Hartwig amination fails, it is often due to one or more common, yet critical, experimental parameters. Before undertaking extensive optimization, a systematic review of the basics is essential.

  • Inert Atmosphere Integrity : The Pd(0) active catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents or failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst decomposition, often visible as the formation of black palladium metal precipitate.[2]

  • Reagent Purity and Anhydrous Conditions : Water can interfere with the reaction by hydrolyzing the base and reacting with the catalyst. Ensure all reagents, especially the solvent and amine, are anhydrous. The base, particularly sodium tert-butoxide, is hygroscopic and should be handled in a glovebox.

  • Solubility Issues : One of the most underestimated causes of reaction failure is the poor solubility of reactants or the base in the chosen solvent.[3] If the reaction mixture is not homogeneous (aside from the inorganic base), the reaction kinetics can be severely hampered.

Question 2: I'm seeing a significant amount of starting material remaining. How do I choose the right catalyst system (ligand and palladium source) for coupling imidazole or piperidine?

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction, as it dictates the stability of the catalyst and the rates of oxidative addition and reductive elimination.[4]

For Piperidine (a cyclic secondary amine): Piperidines are generally good nucleophiles. The challenge often lies in promoting the reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphine ligands are typically the go-to choice.

  • Recommended Ligands : Ligands like XPhos , RuPhos , and BrettPhos are excellent starting points.[5] These ligands possess the steric bulk to promote reductive elimination and stabilize the palladium center, preventing decomposition.[1]

For Imidazole (a heteroaryl amine): Imidazoles and other N-heterocycles are notoriously challenging substrates.[3] They can act as ligands themselves, coordinating to the palladium center and inhibiting catalysis.[6] Therefore, a ligand that can outcompete the imidazole for coordination is required.

  • Recommended Ligands : For imidazoles, ligands like DavePhos or N-heterocyclic carbenes (NHCs) have shown success.[5][7] In some cases, more specialized ligands may be necessary to achieve good yields.

Below is a summary table to guide your initial ligand selection.

Nucleophile TypeKey ChallengeRecommended Ligand ClassSpecific Examples
Piperidine Reductive EliminationBulky Dialkylbiaryl PhosphinesXPhos, RuPhos, BrettPhos
Imidazole Catalyst InhibitionElectron-Rich/Specialized LigandsDavePhos, tBuXPhos, NHCs (e.g., IPr)

Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3] Using palladium pre-catalysts , such as G3 or G4 XPhos Palladacycle, is highly recommended. These pre-catalysts are air-stable and generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.[3]

Question 3: My reaction has stalled. Could the base be the issue? How do I select the optimal base for my specific amine?

Base selection is critical and depends on the pKa of the amine and the sensitivity of your substrates to strong bases. The base's role is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido complex, which precedes reductive elimination.[8]

For Piperidine (pKa of conjugate acid ~11.2): Piperidine is relatively basic, but a stronger base is still required to facilitate the catalytic cycle efficiently.

  • Strong Bases : Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, promoting high reaction rates.[5] However, it is incompatible with base-sensitive functional groups like esters.[5]

  • Weaker Bases : If your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[3] The solubility of these bases can be an issue; grinding the base before use or adding celite can help prevent clumping and improve reaction rates.[3]

For Imidazole (pKa of conjugate acid ~7.0): Imidazole is significantly less basic than piperidine.

  • Strong Bases : A strong base like NaOtBu or LHMDS is typically necessary for the efficient coupling of imidazoles.[5]

  • Solubility and Particle Size : The particle size and surface area of inorganic bases can significantly impact the reaction's success, as deprotonation often occurs at the solid-liquid interface.[3]

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu19High reaction rates, widely effectiveIncompatible with base-sensitive groups (esters, nitro)
LHMDS26Tolerates some protic functional groupsVery strong, can cause side reactions
Cs₂CO₃10Good for base-sensitive substrates, good solubilitySlower reaction rates, may require higher temperatures
K₃PO₄12.3Milder than alkoxides, good for sensitive substratesOften requires higher temperatures/longer times
Section 2: Side Reactions and Impurity Formation

Question 4: I'm observing significant hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene. This side reaction can become dominant under certain conditions.

Causes:

  • β-Hydride Elimination : This can occur from the palladium-amido complex, especially with secondary amines that have β-hydrogens.

  • Catalyst Decomposition : Decomposed palladium can catalyze the reduction of the aryl halide.

  • Presence of a Hydrogen Source : Impurities in the reagents or solvent can act as a hydrogen source.

Solutions:

  • Ligand Choice : Use a bulky ligand (like XPhos) that favors the rate of reductive elimination over competing side reactions.[1]

  • Ensure Inert Atmosphere : Rigorously exclude oxygen to prevent catalyst decomposition.[1]

  • Base Selection : In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases can be beneficial.

  • Dry Reagents : Ensure all reagents and solvents are free from water, which can be a proton source.

Question 5: My reaction is producing biaryl homocoupling products. How do I suppress this side reaction?

The formation of a biaryl product results from the coupling of two aryl halide molecules.

Causes:

  • This side reaction is more common with highly reactive aryl halides (e.g., aryl iodides).[1]

  • An incorrect palladium-to-ligand ratio can lead to catalyst species that favor homocoupling.

Solutions:

  • Optimize Catalyst-to-Ligand Ratio : A 1:1 to 1:2 ratio of palladium to ligand is typical.[1] Ensure the ligand is in slight excess to maintain the desired catalytic species.

  • Use a Less Reactive Aryl Halide : If possible, switching from an aryl iodide to an aryl bromide or chloride can reduce homocoupling. The general reactivity order for oxidative addition is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9]

  • Ligand Selection : Choose a ligand that promotes the desired C-N bond formation at a rate significantly faster than the C-C homocoupling.

Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening

This protocol is designed for screening different ligands and bases to find optimal conditions for a challenging coupling.

  • Preparation : In a glovebox, arrange an array of reaction vials with stir bars.

  • Reagent Addition :

    • To each vial, add the aryl halide (1.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

    • Add the appropriate ligand (if not using a pre-catalyst, 4 mol%).

    • Add the selected base (e.g., NaOtBu, 1.5 equiv).

  • Amine and Solvent Addition : Add the amine (imidazole or piperidine, 1.2 equiv) and the degassed, anhydrous solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the aryl halide).

  • Reaction : Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block (e.g., 100 °C).

  • Monitoring : After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product.[10][11][12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failing Buchwald-Hartwig reaction.

Buchwald_Hartwig_Troubleshooting start Reaction Failure (Low/No Yield) check_basics Step 1: Check Basics - Inert Atmosphere? - Reagents Dry/Pure? - Correct Stoichiometry? start->check_basics basics_ok Basics OK check_basics->basics_ok catalyst_screen Step 2: Screen Catalyst System - Ligand (XPhos, RuPhos, DavePhos) - Pd Source (Use Pre-catalyst) basics_ok->catalyst_screen Yes fix_basics Action: Re-run with - Degassed Solvents - Fresh Reagents - Schlenk Technique basics_ok->fix_basics No catalyst_ok Improved? catalyst_screen->catalyst_ok base_screen Step 3: Screen Base & Solvent - Base (NaOtBu, LHMDS, Cs2CO3) - Solvent (Toluene, Dioxane, THF) catalyst_ok->base_screen No optimize Success! Optimize Conditions catalyst_ok->optimize Yes base_ok Improved? base_screen->base_ok base_ok->optimize Yes temp_screen Step 4: Vary Temperature - Increase Temperature (e.g., 80°C -> 110°C) base_ok->temp_screen No temp_screen->optimize

Caption: A logical workflow for troubleshooting common issues in Buchwald-Hartwig amination reactions.

Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L-Pd(II)(Ar)(AmineH)]+X- OA_complex->Amine_complex Amine Coordination (+ AmineH) Amido_complex L-Pd(II)(Ar)(Amine) Amine_complex->Amido_complex Deprotonation (- Base-H+X-) Product Ar-Amine Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.[4][9][10]

References
  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. ChemRxiv. [Link]

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Catalytic cycle (left) and reaction monitoring trace (right) of a... ResearchGate. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate. [Link]

  • Degradation of Pd catalyst in Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. NIH. [Link]

  • Palladium-catalyzed amination of piperidine with aryl chlorides[a]. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimization of N-Alkylation of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 4-(1H-imidazol-1-yl)piperidine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

The N-alkylation of the piperidine ring in this compound is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile. The primary challenge lies in achieving selective alkylation at the more nucleophilic piperidine nitrogen without engaging the nitrogens of the imidazole ring.

Core Reaction Principle: Nucleophilic Substitution

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide, R-X). A base is generally required to neutralize the hydrohalic acid (HX) generated during the reaction, preventing the formation of the protonated piperidine salt which would be unreactive.

Caption: General workflow for the N-alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen is the primary site of alkylation on this molecule?

A1: The secondary amine within the piperidine ring is significantly more nucleophilic and basic than the nitrogen atoms of the imidazole ring. Under standard conditions, alkylation will occur selectively on the piperidine nitrogen. The imidazole nitrogens are part of an aromatic system, which delocalizes their lone pair of electrons, reducing their nucleophilicity.

Q2: What are the most common side reactions to watch for?

A2: The primary side reactions are over-alkylation, leading to the formation of a quaternary ammonium salt at the piperidine nitrogen, and potential alkylation at one of the imidazole nitrogens under harsh conditions (e.g., very strong base and high temperatures).[1] Quaternization is more likely with highly reactive alkylating agents like methyl iodide or benzyl bromide, especially if used in excess.[2]

Q3: What are typical starting conditions for this reaction?

A3: A common starting point is to use 1.0 equivalent of the piperidine, 1.1-1.2 equivalents of the alkyl halide, and 1.5-2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃).[3][4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.[2][3] The reaction is often run at room temperature to 60 °C and monitored by TLC or LC-MS.[5]

Q4: How should I monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like 5-10% methanol in dichloromethane (DCM) with a small amount of triethylamine (0.5%) to prevent streaking of the basic amine spots. The product should have a higher Rf value than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for confirming the mass of the desired product and identifying any byproducts.

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the experiment.

Issue 1: Low or No Yield of the Desired Product

A low or stalled reaction is the most common issue. Several factors can be responsible, often acting in combination.

Potential Cause A: Inappropriate Base or Insufficient Basicity

  • The "Why": The base's primary role is to neutralize the acid (e.g., HBr, HCl) formed during the reaction. If the acid is not scavenged, it will protonate the starting piperidine, forming an unreactive ammonium salt and halting the reaction.[2]

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If a weak base like potassium carbonate (K₂CO₃) is ineffective, consider a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[2]

    • Use a Hydride Base for Unreactive Halides: For very unreactive alkylating agents (e.g., alkyl chlorides or sterically hindered bromides), a strong base like sodium hydride (NaH) may be necessary. NaH deprotonates the piperidine first, creating a highly reactive amide anion.[6] This must be done in a dry, aprotic solvent like DMF or THF at 0 °C.[6]

    • Ensure Base Solubility: In solvents like acetone or acetonitrile, inorganic bases like K₂CO₃ have limited solubility.[7] Ensure vigorous stirring or consider a more soluble base like cesium carbonate (Cs₂CO₃).

Base Solvent Typical Use Case Considerations
K₂CO₃DMF, MeCNGeneral purpose, good for reactive alkyl bromides/iodides.[5]Low solubility in some solvents; requires anhydrous conditions.
DIPEADCM, MeCNGood for acid-sensitive substrates; fully soluble.[2]Can be difficult to remove during workup.
NaHTHF, DMFFor unreactive alkyl halides; forces the reaction.[6]Requires strictly anhydrous conditions; handle with care.
Cs₂CO₃DMF, MeCNMore soluble and reactive than K₂CO₃.[7]More expensive.

Potential Cause B: Low Reactivity of the Alkylating Agent

  • The "Why": The rate of SN2 reactions is highly dependent on the leaving group. The general reactivity trend is R-I > R-OTs > R-Br > R-Cl. Alkyl chlorides are often poor electrophiles and may require harsh conditions.[8]

  • Troubleshooting Steps:

    • Change the Leaving Group: If possible, switch from an alkyl chloride or bromide to the corresponding iodide.

    • Use a Catalytic Additive: For reactions with alkyl bromides or chlorides, adding a catalytic amount (0.1 eq.) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[7]

    • Increase Temperature: Gradually increase the reaction temperature in 20 °C increments (e.g., from room temp to 50 °C, then 70 °C), monitoring by TLC for product formation and decomposition.[1][8]

Issue 2: Formation of Multiple Products / Poor Selectivity

The appearance of multiple spots on a TLC plate indicates side reactions are occurring.

Potential Cause A: Over-Alkylation (Quaternization)

  • The "Why": The N-alkylated piperidine product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This is especially problematic with highly reactive, unhindered alkylating agents.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.05–1.1 equivalents of the alkylating agent.[2]

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[2] This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[9]

Potential Cause B: Alkylation on the Imidazole Ring

  • The "Why": While less likely, forcing conditions (high heat, very strong bases like NaH) can lead to deprotonation and subsequent alkylation of the imidazole ring, resulting in regioisomers.[4]

  • Troubleshooting Steps:

    • Use Milder Conditions: Avoid excessively high temperatures (>80-100 °C) and unnecessarily strong bases. Stick to K₂CO₃ or DIPEA if possible.

    • Consider an Alternative Method: If imidazole alkylation persists, switch to reductive amination, which is highly selective for the piperidine nitrogen.

Start Multiple Products Observed (by TLC/LC-MS) CheckMass Check Mass Spec Data Start->CheckMass Mass_Double Mass = Starting Material + 2x Alkyl Group? CheckMass->Mass_Double Yes Mass_Isomer Mass = Product, but Multiple Peaks? CheckMass->Mass_Isomer No, but... Mass_Start Mass = Starting Material + Alkyl Group? SlowAddition Solution: - Slow, dropwise addition of R-X - Use 1.05 eq. R-X - Lower temperature Mass_Double->SlowAddition Quaternization Likely MilderCond Solution: - Use milder base (K₂CO₃) - Lower temperature - Consider Reductive Amination Mass_Isomer->MilderCond Imidazole Alkylation Possible

Caption: Troubleshooting workflow for selectivity issues.

Issue 3: Difficult Product Purification

Even with a successful reaction, purification can be challenging.

Potential Cause A: Product is Water-Soluble as a Salt

  • The "Why": If you perform the reaction without a base, or if the base is insufficient, the final product will be an ammonium salt (e.g., N-alkylpiperidinium bromide).[2] These salts are often highly polar and will partition into the aqueous layer during an extraction, leading to apparent product loss.

  • Troubleshooting Steps:

    • Basic Workup: During the workup, after quenching with water, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) and stir until the aqueous layer is basic (pH > 9).[2] This deprotonates the product, making it soluble in organic solvents like DCM or ethyl acetate.

    • Extraction: Extract with an appropriate organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Potential Cause B: Emulsion During Workup

  • The "Why": The basic, amphiphilic nature of the product and unreacted starting material can sometimes act as surfactants, causing emulsions during aqueous extraction.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filter through Celite: If the emulsion is persistent, filter the entire mixture through a pad of Celite to break it up.

Validated Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is a robust starting point for most primary and secondary alkyl bromides.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and finely powdered, anhydrous potassium carbonate (2.0 eq.).[3]

  • Solvent: Add anhydrous DMF or acetonitrile to create a stirrable suspension (approx. 0.1–0.2 M concentration).[3]

  • Addition: While stirring vigorously, add the alkyl halide (1.1 eq.) to the suspension at room temperature. For highly reactive halides, add them dropwise.[3]

  • Reaction: Heat the reaction to 50–60 °C and monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2–12 hours.[5]

  • Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3]

Protocol 2: N-Alkylation via Reductive Amination

This method is superior for preventing over-alkylation and is compatible with a wider range of functional groups.[10]

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Imine Formation: Add acetic acid (1.2 eq.) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Be aware of initial gas evolution.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 3–24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes, then separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • BenchChem. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • BenchChem. (2025).
  • Doganc, L., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • BenchChem. (2025).

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Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable heterocyclic compound. Drawing upon established synthetic protocols and extensive field experience, this document provides in-depth, practical solutions to ensure the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most prevalent and robust method for its preparation involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction facilitates the formation of a carbon-nitrogen bond between the imidazole and piperidine rings. While effective, this method is not without its challenges, and the formation of impurities can compromise yield and purity. This guide will address these potential issues in a comprehensive question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Question 1: The reaction is sluggish or incomplete, with significant amounts of starting materials remaining. What are the likely causes and how can I improve the conversion?

Probable Causes:

  • Inactive Catalyst: The palladium catalyst is the cornerstone of the Buchwald-Hartwig reaction. Its activity can be diminished by exposure to air or moisture, or by the presence of catalyst poisons.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for the efficiency of the coupling. A ligand that is not well-suited for the specific substrates (imidazole and a halo-piperidine) can lead to poor reaction rates.

  • Suboptimal Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction's progress.

  • Low Reaction Temperature: Like many cross-coupling reactions, the Buchwald-Hartwig amination often requires elevated temperatures to proceed at a reasonable rate.

Solutions:

  • Catalyst and Ligand Selection:

    • Utilize a pre-catalyst such as [(SIPr)Pd(methallyl)Cl] which can exhibit higher activity and stability.

    • Employ bulky electron-rich phosphine ligands like X-Phos or S-Phos, which have been shown to be effective in the N-arylation of imidazoles.[3]

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Base Optimization:

    • Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are common choices.

    • If solubility of the base is an issue in your chosen solvent, consider using a more soluble base like lithium bis(trimethylsilyl)amide (LHMDS).

  • Reaction Conditions:

    • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures in the range of 80-110 °C are typical.

    • Microwave irradiation can sometimes accelerate the reaction and improve yields.[3]

Question 2: My crude product contains a significant amount of piperidine (dehalogenated starting material). How is this formed and how can I prevent it?

Probable Cause:

This impurity is likely the result of a side reaction known as hydrodehalogenation , where the halo-piperidine starting material is reduced, replacing the halogen with a hydrogen atom. This can be promoted by the palladium catalyst in the presence of a hydrogen source.

Solutions:

  • Optimize Reaction Stoichiometry: Ensure that the imidazole is not used in a large excess, as it can act as a hydrogen donor in some cases.

  • Ligand Choice: Certain ligands can favor the desired C-N bond formation over hydrodehalogenation. Experiment with different phosphine ligands to find the optimal one for your system.

  • Control Reaction Time: Prolonged reaction times, especially after the primary reaction is complete, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or HPLC and quench it once the starting materials are consumed.

Question 3: I am observing an unknown impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this be and how can I remove it?

Probable Causes:

  • Isomeric Impurities: While less common with a symmetrical piperidine, if an unsymmetrical piperidine derivative were used, N-arylation could potentially occur at different nitrogen atoms, leading to regioisomers.

  • Products of Side Reactions: Besides hydrodehalogenation, other side reactions can lead to impurities with similar polarities.

  • Ligand-Related Impurities: The phosphine ligand itself can undergo oxidation or other transformations, leading to byproducts that may co-elute with the desired product.

Solutions:

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing closely related impurities. Experiment with different solvent systems to find one that provides good separation.

  • Acid-Base Extraction: The basicity of the piperidine nitrogen and the imidazole nitrogens can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product and any basic impurities will move to the aqueous layer.

    • The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

  • Advanced Chromatographic Techniques: If standard column chromatography is insufficient, consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC for a more efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely employed method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between imidazole and a 4-halopiperidine (e.g., 4-bromopiperidine or 4-chloropiperidine).[1][2] This method offers good yields and functional group tolerance.

Q2: What are the key starting materials and reagents for this synthesis?

  • Imidazole: The N-heterocyclic nucleophile.

  • 4-Halopiperidine: Typically N-Boc-4-bromopiperidine or a similar protected piperidine. The Boc protecting group can be removed in a subsequent step.

  • Palladium Catalyst: A source of Pd(0), often a pre-catalyst like Pd₂(dba)₃ or a Pd(II) salt that is reduced in situ.

  • Phosphine Ligand: A bulky, electron-rich ligand such as X-Phos, S-Phos, or a biphenyl-based ligand.

  • Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of the product and impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[4][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(1H-Imidazol-1-yl)piperidine via Buchwald-Hartwig Amination

This protocol provides a general procedure. Optimization of catalyst, ligand, base, and temperature may be necessary.

Materials:

  • N-Boc-4-bromopiperidine

  • Imidazole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To a dry, argon-flushed flask, add Pd₂(dba)₃ (1-2 mol%) and X-Phos (2-4 mol%).

  • Add anhydrous toluene, followed by imidazole (1.2 equivalents) and N-Boc-4-bromopiperidine (1.0 equivalent).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 100 °C and stir under argon until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Acid-Base Extraction

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Extract the organic solution with 1M HCl (aq). The product will move to the aqueous layer.

  • Separate the layers and wash the organic layer with 1M HCl (aq) again to ensure complete extraction.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a concentrated solution of NaOH or KOH to basify the aqueous layer to pH > 12.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the purified product.

Data Presentation

Table 1: Common Impurities and their Identification

ImpurityProbable SourceIdentification Notes (NMR/MS)
PiperidineHydrodehalogenation of 4-halopiperidineAbsence of imidazole signals in NMR. Lower molecular weight in MS.
Unreacted ImidazoleIncomplete reactionCharacteristic aromatic signals in ¹H NMR.
Unreacted 4-HalopiperidineIncomplete reactionCharacteristic piperidine signals in ¹H NMR, with a downfield shift for the proton at the halogenated carbon.
Phosphine OxideOxidation of the phosphine ligandCharacteristic signal in ³¹P NMR. May be visible in ¹H NMR.

Visualization of the Synthetic Workflow

Below is a diagram illustrating the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents Imidazole + N-Boc-4-bromopiperidine Pd₂(dba)₃, X-Phos, NaOtBu, Toluene reaction Buchwald-Hartwig Amination (Heat, Inert Atmosphere) reagents->reaction 1. Combine crude Crude Product Mixture reaction->crude 2. Reaction extraction Acid-Base Extraction crude->extraction 3. Initial Cleanup chromatography Column Chromatography extraction->chromatography 4. Further Purification pure_product Pure this compound chromatography->pure_product 5. Isolation analysis Purity and Structure Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: Synthetic workflow for this compound.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]

  • Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]

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  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. RSC Medicinal Chemistry. [Link]

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  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. [Link]

  • 4-Bromopiperidine Hydrobromide. PubChem. [Link]

  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. ResearchGate. [Link]

  • Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-. PubMed Central. [Link]

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  • Hydrodehalogenation process and catalyst for use therein.
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Technical Support Center: Stability and Degradation of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability of 4-(1H-Imidazol-1-yl)piperidine. As a common structural motif in medicinal chemistry, understanding its degradation profile under various stress conditions is critical for formulation development, stability-indicating method validation, and ensuring therapeutic efficacy and safety.[1][2][3] This document moves beyond simple protocols to explain the chemical rationale behind the observed stability and potential degradation pathways, empowering you to troubleshoot experiments and interpret data with confidence.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses common initial inquiries regarding the stability of the this compound scaffold.

Q1: What is the general stability of this compound under standard laboratory and storage conditions?

A: The this compound scaffold is generally considered to be chemically robust. The piperidine ring is a saturated heterocycle known for its metabolic and chemical stability, a feature that contributes to its prevalence in pharmaceuticals.[1] Similarly, the imidazole ring is an aromatic heterocycle that does not possess intrinsically labile functional groups. However, its stability can be influenced by pH, the presence of oxidizing agents, and light exposure. Under inert, light-protected, and neutral pH conditions, the compound is expected to be stable.

Q2: Which moiety of the molecule, the piperidine or the imidazole, is the primary site of degradation?

A: The imidazole ring is the more likely site of degradation under forced stress conditions. The piperidine ring, being a saturated secondary amine, is relatively inert to hydrolysis.[1] In contrast, the electron-rich imidazole ring is more susceptible to oxidation and can be liable to base-mediated autoxidation.[4][5] Under acidic conditions, the basic nitrogen on the piperidine ring will be protonated, forming a stable piperidinium salt, which further protects it from degradation. Therefore, experimental troubleshooting should primarily focus on potential changes to the imidazole moiety.

Q3: What are the most probable degradation pathways I should anticipate in my forced degradation studies?

A: The primary degradation pathways to consider are:

  • Oxidation: This is a significant concern for the imidazole ring, which can be oxidized by agents like hydrogen peroxide (H₂O₂) or even undergo base-mediated autoxidation when exposed to air in a basic solution.[4]

  • Acid/Base Hydrolysis: While the core structure is resistant to hydrolysis, extreme pH and temperature conditions could potentially lead to imidazole ring-opening, although this is less common than oxidation.[6] The C-N bond linking the two rings is generally stable.

  • Photodegradation: Imidazole moieties can be sensitive to photodegradation when exposed to high-intensity or UV light, leading to a complex mixture of degradants.[4]

Section 2: Troubleshooting Guide - Acidic and Basic Conditions

This section provides in-depth, scenario-based guidance for interpreting results from forced degradation studies.

Q4: I'm running a forced degradation study in 0.1M HCl at room temperature and see no significant degradation after 24 hours. Is my experiment failing?

A: This result is entirely expected and indicates a properly executed experiment. The piperidine nitrogen (pKa ≈ 11) is highly basic and will be fully protonated in acidic media. This positive charge electrostatically shields the molecule and significantly increases its stability. The imidazole ring is also known to be stable in acid.[7] In some cases, a protonated imidazole ring has even been shown to intramolecularly inhibit the hydrolysis of other nearby functional groups.[8]

Troubleshooting Steps:

  • Confirm System Suitability: Ensure your analytical method (e.g., HPLC) is performing correctly and can detect small changes.

  • Increase Stress Level: If the goal is to force degradation to identify potential degradants, you must increase the stress. According to standard pharmaceutical guidelines, if no degradation is observed at room temperature, the temperature should be elevated to 50-60°C.[9] You may also consider increasing the acid concentration to 1.0M HCl.

  • Check Mass Balance: Ensure the peak area of the parent compound remains consistent if no degradant peaks are appearing. A loss of the parent peak without the appearance of new peaks could indicate precipitation or the formation of non-UV active products.

Q5: Under basic conditions (0.1M NaOH, 60°C) and exposure to air, my chromatogram shows several new, small peaks. What is likely occurring?

A: This observation strongly suggests base-mediated autoxidation of the imidazole ring.[4] The imidazole moiety is known to be susceptible to this pathway, which can generate a variety of oxidative degradants. The piperidine ring remains stable under these conditions.

Causality and Mechanism: In a basic medium, the imidazole ring is deprotonated and more electron-rich, making it more susceptible to attack by molecular oxygen. This process can be initiated by trace metal ions and can lead to hydroxylated imidazole species or even ring-opened products.[10][11]

Troubleshooting & Identification:

  • Execute a Control Experiment: Repeat the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen or argon). A significant reduction in the formation of these impurity peaks would confirm an oxidative pathway.

  • Utilize LC-MS Analysis: This is the most critical step. Analyze the stressed sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks.

    • An increase of +16 amu (atomic mass units) would suggest the formation of a mono-hydroxylated product.

    • An increase of +32 amu could indicate a di-hydroxylated species or an endoperoxide intermediate.

    • Fragments corresponding to ring-opened structures (e.g., formamide or oxamide derivatives) may also be detected.[11]

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your experiments. They are designed to be self-validating by including control and monitoring steps.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To assess the stability of this compound in acidic and basic media and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • 1.0M HCl and 1.0M NaOH stock solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Type I Purified Water

  • Calibrated pH meter, HPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).[9]

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1M HCl. (Final concentration: 0.1 mg/mL in 0.09M HCl).

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1M NaOH. (Final concentration: 0.1 mg/mL in 0.09M NaOH).

    • Neutral: Mix 1 mL of the stock solution with 9 mL of water.

    • Control (T=0): Immediately neutralize an aliquot of the acidic and basic preparations with an equimolar amount of base/acid and dilute with mobile phase for immediate analysis. This is your time-zero reference.

  • Incubation: Store the vials at 60°C, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching & Analysis:

    • Cool the aliquot to room temperature.

    • Neutralize the acidic/basic aliquot carefully with NaOH/HCl.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze by HPLC-UV/MS immediately.

  • Data Analysis: Calculate the percentage of degradation by comparing the parent peak area at each time point to the T=0 control. Identify degradant peaks and analyze their mass spectra. Aim for a target degradation of 5-20% to ensure the method is stability-indicating.[9]

Protocol 2: Recommended Analytical Method (HPLC-UV/MS)

Objective: To separate this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 100 x 4.6 mm, 2.7 µmStandard reversed-phase column providing good retention for polar/basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minA broad gradient is necessary to elute both the polar parent and potentially less polar degradants.
Flow Rate 0.8 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 5 µLAdjust based on sample concentration and detector sensitivity.
UV Detection 210 nmThe imidazole ring has a UV absorbance around this wavelength. A PDA detector is recommended to assess peak purity.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The basic nitrogens are easily protonated, making ESI+ the ideal mode for detection.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Expected Degradation Behavior
Stress ConditionExpected DegradationPrimary PathwayLikely Degradation Products
0.1M HCl, 60°CLow (<5%)NoneParent compound (as piperidinium salt)
1.0M HCl, 80°CLow to Moderate (5-15%)Acid-catalyzed hydrolysisPotential imidazole ring-opened species
0.1M NaOH, 60°CModerate (5-20%)Base-mediated autoxidationHydroxylated imidazoles, ring-opened products
3% H₂O₂, RTModerate to High (>10%)OxidationN-oxides (piperidine), hydroxylated imidazoles
Diagrams of Degradation Pathways & Workflows

G cluster_acid Acidic Conditions (e.g., HCl) A This compound B Protonated Piperidinium Species (Stable Cation) A->B + H+ C No Significant Degradation (under mild conditions) B->C Increased Stability

Caption: Protonation and stabilization under acidic conditions.

G cluster_base Basic / Oxidative Conditions (e.g., NaOH, O2) A This compound B Hydroxylated Imidazole (+16 amu) A->B + [O] D Piperidine N-Oxide (+16 amu, less common) A->D + [O] on Piperidine C Ring-Opened Products (e.g., Formamide derivatives) B->C Further Oxidation

Caption: Potential oxidative degradation pathways in basic media.

G prep Prepare 0.1 mg/mL Sample in Acid, Base, Water t0 T=0 Analysis: Neutralize & Inject Immediately prep->t0 incubate Incubate Samples at 60°C prep->incubate timepoint Withdraw Aliquots at 2, 8, 24h incubate->timepoint quench Neutralize & Dilute Sample timepoint->quench analyze HPLC-UV/MS Analysis quench->analyze report Calculate % Degradation Identify Products via MS analyze->report

Caption: Experimental workflow for forced degradation studies.

References

  • Szaniszló, S., et al. (2022). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC, NIH. Available at: [Link]

  • Bruice, T.C., Fife, T.H., & Bruno, J.J. Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • de la Torre, J., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

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  • Bruice, T.C., & Schmir, G.L. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society. Available at: [Link]

  • Eide, I., et al. (2012). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

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Overcoming low reactivity of imidazole in N-arylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Arylation of Imidazoles

Welcome to the technical support center for N-arylation of imidazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical, yet often frustrating, C-N cross-coupling reaction. Imidazole's unique electronic properties and its ability to coordinate with transition metals make its N-arylation a non-trivial task. This document provides in-depth, field-proven insights, troubleshooting guides, and robust protocols to help you navigate these complexities and achieve your synthetic goals.

Section 1: Understanding the Core Challenge: Why is Imidazole So Unreactive?

Before troubleshooting, it's crucial to understand the inherent difficulties. Imidazole's reactivity is a paradox: it possesses a π-excessive system, yet its N-H proton is moderately acidic (pKa ≈ 14.5), and the pyridine-type nitrogen (N3) is a potent metal coordinating agent. This duality is the primary source of experimental challenges.

  • Catalyst Inhibition: Imidazole can act as an N-heterocyclic carbene (NHC) precursor or a simple N-donor ligand. In doing so, it can coordinate strongly to the metal center (both Copper and Palladium), occupying catalytic sites and preventing the formation of the active catalyst, thereby inhibiting the reaction.[1][2][3] A significant finding in palladium catalysis is that imidazoles can have a strong inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex.[1][2][3]

  • Low Nucleophilicity: While the imidazolide anion (formed after deprotonation) is the active nucleophile, its charge is delocalized over the ring, reducing the nucleophilic character at N1 compared to simpler amides or amines.

  • Tautomerism & Regioselectivity: In unsymmetrically substituted imidazoles (e.g., 4-methylimidazole), the presence of two distinct nitrogen atoms that can be arylated presents a significant regioselectivity challenge. Copper-catalyzed systems, in particular, often yield mixtures of N1 and N3 arylated isomers, which can be difficult to separate.[1]

Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common failures encountered in the lab.

Q1: My reaction has stalled. I see starting material and only trace amounts of product after 24 hours. What should I investigate first?

A1: This is the most common issue and usually points to a problem with one of the core components of the catalytic system. A systematic approach is key.

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} caption { label="Fig 1: Decision workflow for a failed N-arylation reaction." fontname="Arial" fontsize="10" }

1. Catalyst & Ligand System:

  • For Copper-Catalyzed Reactions (Ullmann-type): These are the workhorses for imidazole N-arylation.[4] However, they are highly ligand-dependent. Simple copper salts like CuI or Cu₂O are often insufficient without a suitable ligand.[5]

    • Insight: The ligand's role is to solubilize the copper salt and facilitate the catalytic cycle. Phenanthroline-based ligands, particularly 4,7-dimethoxy-1,10-phenanthroline , are exceptionally effective for aryl iodides and bromides.[4][6] They accelerate the reaction and allow for milder conditions.[6] If you are not using a ligand, this is the first and most critical addition to make.

  • For Palladium-Catalyzed Reactions (Buchwald-Hartwig type): While powerful, Pd-based systems are notoriously susceptible to inhibition by imidazoles.[1]

    • Insight & Solution: The imidazole substrate can prevent the in situ formation of the active L-Pd(0) complex. A crucial, field-proven technique is to pre-form the active catalyst .[1][2] This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., a biarylphosphine) in the solvent for a few minutes before adding the imidazole and base.[1][2] This ensures the active catalyst is formed without interference.

2. Base Selection:

  • The base must be strong enough to deprotonate the imidazole N-H.

    • Insight: Insoluble inorganic bases like K₂CO₃ or K₃PO₄ can be effective, but their low solubility can lead to slow reactions. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, which increases the concentration of the active imidazolide nucleophile.[4][5][7] For particularly difficult couplings, a soluble organic base like tetraethylammonium carbonate (TEAC) might offer a homogeneous reaction medium and improved rates.[8]

3. Solvent Choice:

  • High-boiling polar aprotic solvents are the standard.

    • Insight: Solvents like DMSO, DMF, NMP, or dioxane are commonly used.[4][5][7] Butyronitrile has also been shown to be effective and is easier to remove during workup.[4] In some cases, adding a phase-transfer catalyst like poly(ethylene glycol) (PEG) can dramatically accelerate the reaction by increasing the solubility of the carbonate base.[4][6]

Q2: My reaction is giving me a mixture of N1 and N3 arylated products for my 4-substituted imidazole. How can I achieve regioselectivity?

A2: This is a classic challenge. Regiocontrol is dictated by a subtle interplay between sterics, electronics, and the catalyst system.

  • Copper-Catalyzed Systems: These systems often give poor to moderate regioselectivity because the mechanism does not strongly differentiate between the two nitrogen atoms.[1] The product ratio is often near 1:1, leading to purification nightmares.

  • Palladium-Catalyzed Systems: This is where palladium truly shines for this specific problem. By using bulky biarylphosphine ligands, it is possible to achieve completely N1-selective arylation .[1][2][3]

    • Causality: The steric bulk of the ligand and the palladium center preferentially directs the aryl group to the less sterically hindered N1 position of the 4-substituted imidazole. This high selectivity holds true even for aryl chlorides and triflates.[1][2] If regioselectivity is your primary goal, switching to a well-chosen Pd/biarylphosphine system is the most robust solution.

Q3: I'm trying to couple an electron-rich aryl chloride, and the reaction is not working. What should I do?

A3: Aryl chlorides are the most challenging coupling partners due to the strength of the C-Cl bond. Activating this bond requires a highly active catalyst.

  • For Copper Catalysis: Coupling aryl chlorides is difficult and often shows poor reactivity.[7] Success typically requires higher temperatures (≥150 °C), higher catalyst and ligand loadings, and a more reactive ligand system. Some success has been reported with 8-hydroxyquinoline as a ligand in the presence of a soluble base.[8]

  • For Palladium Catalysis: This is the more reliable method for aryl chlorides.

    • Insight: Success hinges on using a very electron-rich and bulky phosphine ligand. Ligands like tBuBrettPhos or others developed for C-Cl bond activation are necessary.[9] These ligands promote the difficult oxidative addition of the aryl chloride to the Pd(0) center. As mentioned before, pre-activation of the catalyst is highly recommended.[1][2]

Section 3: Frequently Asked Questions (FAQs)

Q: Should I use a Copper or Palladium catalyst?

A: The choice depends on your specific goals: cost, substrate scope, and especially regioselectivity.

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Cost Lower. Copper salts are inexpensive.[10]Higher. Palladium catalysts and specialized phosphine ligands are costly.
General Reactivity Excellent for imidazoles. Often considered the most general and effective method.[4]Can be sluggish due to catalyst inhibition by the imidazole substrate.[1][2]
Regioselectivity Poor to moderate for unsymmetrical imidazoles.[1]Excellent. Can provide complete N1-selectivity with the right ligand.[1][2][3]
Substrate Scope Very effective for aryl iodides and bromides .[4][6][7] Struggles with aryl chlorides.[7]Broader scope, including aryl chlorides and triflates , with appropriate ligands.[1][2]
Air/Moisture Sensitivity Generally more robust. Some systems are moderately tolerant to water.[4]Requires a strictly inert atmosphere (N₂ or Ar) as Pd(0) is oxygen-sensitive.

Recommendation: If you are arylating a symmetric imidazole or if regioselectivity is not a concern, a well-optimized Copper/phenanthroline system is the most cost-effective and reliable choice. If you require high N1-regioselectivity for an unsymmetrical imidazole, a Palladium/biarylphosphine system is superior, despite the cost and sensitivity.[1][2]

Q: How does the base actually work in these reactions?

A: The base performs the crucial first step of deprotonating the imidazole N-H (pKa ≈ 14.5) to form the nucleophilic imidazolide anion. This anion is what attacks the metal center or participates in the C-N bond formation. The efficacy of the base depends on its strength and its solubility in the reaction medium. A more soluble base (like Cs₂CO₃) leads to a higher concentration of the imidazolide anion in solution, which generally accelerates the reaction.[4]

Q: Can I use arylboronic acids instead of aryl halides?

A: Yes, the Chan-Lam coupling reaction uses arylboronic acids as the aryl source, typically with a copper catalyst. This method has the advantage of often proceeding under milder, base-free conditions, sometimes even at room temperature in solvents like methanol.[9][11] This can be an excellent alternative if your substrate is sensitive to the harsher conditions of traditional Ullmann or Buchwald-Hartwig reactions.

Section 4: Key Experimental Protocol

This section provides a robust, general protocol for a Copper-catalyzed N-arylation, which serves as an excellent starting point for optimization.

Protocol: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide

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} caption { label="Fig 2: Step-by-step workflow for Ullmann N-arylation." fontname="Arial" fontsize="10" }

Materials:

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane or Toluene (3-5 mL)

  • Oven-dried reaction tube with a magnetic stir bar and septum

Procedure:

  • Reaction Setup: To the oven-dried reaction tube, add Copper(I) Iodide, 4,7-dimethoxy-1,10-phenanthroline, Cesium Carbonate, and the imidazole substrate.

  • Inert Atmosphere: Seal the tube with a rubber septum. Puncture the septum with a needle connected to a vacuum/inert gas line. Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent and Reagent Addition: Through the septum, add the anhydrous solvent (e.g., dioxane) via syringe, followed by the aryl bromide (if liquid) or a solution of the aryl bromide in the reaction solvent.

  • Heating and Monitoring: Place the sealed reaction tube into a preheated oil bath at 100-120 °C. Stir the mixture vigorously.[5] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of Celite® to remove the insoluble copper salts and base.[5] Wash the Celite® pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure N-aryl imidazole.

References

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 73(1), 284–286. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). The Mizoroki-Heck Reaction in the Age of Palladium Catalysis. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Ding, K., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.[Link]

  • Buchwald, S. L., et al. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.[Link]

  • Ananthu, S., Aneeja, T., & Gopinathan, A. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(40), 10831-10848.* [Link]

  • Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.[Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 69(7), 2493–2497. [Link]

  • Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research.[Link]

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.[Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed.[Link]

Sources

Technical Support Center: Navigating Reactions with 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1H-Imidazol-1-yl)piperidine. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a specific focus on preventing undesired di-substitution reactions. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high selectivity and yield in your synthetic endeavors.

Introduction: The Di-substitution Challenge

This compound is a valuable building block in medicinal chemistry, featuring two distinct nitrogen centers: a secondary amine within the piperidine ring and a pyridine-like nitrogen (N-3) in the imidazole ring. This duality of reactive sites presents a significant synthetic challenge, as reactions with electrophiles can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound. Understanding the relative nucleophilicity and basicity of these nitrogen atoms is paramount to controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing di-substitution in my reaction with this compound?

A1: Di-substitution occurs because both the piperidine nitrogen and the pyridine-like imidazole nitrogen can act as nucleophiles. The piperidine nitrogen is a typical secondary amine, while the imidazole N-3 nitrogen is sp2-hybridized and also nucleophilic.[1] Several factors can promote di-substitution, including the use of highly reactive electrophiles, elevated reaction temperatures, and prolonged reaction times. An excess of the electrophile is a very common cause for this issue.

Q2: Which nitrogen is more nucleophilic, the piperidine or the imidazole?

A2: The piperidine nitrogen is generally more nucleophilic and basic than the pyridine-like nitrogen of the imidazole ring. The lone pair of electrons on the piperidine nitrogen is in an sp3-hybridized orbital, making it more available for donation. In contrast, the lone pair on the imidazole's pyridine-like nitrogen is in an sp2-hybridized orbital, which has more s-character and is held more closely to the nucleus. However, the imidazole nitrogen's nucleophilicity can be enhanced by the reaction conditions.

Q3: How can I selectively achieve mono-substitution on the piperidine nitrogen?

A3: The most reliable method is to employ a protecting group strategy. By temporarily "blocking" the piperidine nitrogen, you can direct the reaction to another part of the molecule or prevent further reaction at that site.[2][3] The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ease of introduction and removal under mild conditions that are often orthogonal to many synthetic transformations.[2]

Q4: What are the best practices for setting up a reaction to favor mono-substitution without a protecting group?

A4: While a protecting group strategy is highly recommended for achieving high selectivity, you can influence the reaction outcome by carefully controlling the stoichiometry. Using a slight excess of the this compound relative to the electrophile can favor mono-substitution. Additionally, employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to minimize the extent of di-substitution.

Troubleshooting Guide: Preventing Di-substitution

This section provides detailed protocols and decision-making workflows to help you troubleshoot and optimize your reactions.

Issue 1: Significant formation of di-substituted product.

This is the most common issue encountered. The following workflow will guide you through a systematic approach to resolve it.

Troubleshooting Workflow: Minimizing Di-substitution

start Start: Di-substitution Observed check_stoichiometry 1. Review Stoichiometry Is Electrophile > 1.0 eq? start->check_stoichiometry adjust_stoichiometry Action: Use 1.0 to 1.1 eq of This compound check_stoichiometry->adjust_stoichiometry Yes check_conditions 2. Evaluate Reaction Conditions (Temp, Time, Solvent) check_stoichiometry->check_conditions No adjust_stoichiometry->check_conditions modify_conditions Action: Lower Temperature, Reduce Reaction Time, Choose a Less Polar Solvent check_conditions->modify_conditions Conditions are harsh protecting_group 3. Implement Protecting Group Strategy check_conditions->protecting_group Conditions are mild modify_conditions->protecting_group boc_protection Recommended: Use Boc Protection (See Protocol 1) protecting_group->boc_protection run_reaction 4. Run Reaction with Protected Substrate boc_protection->run_reaction deprotection 5. Deprotection Step (See Protocol 2) run_reaction->deprotection final_product Desired Mono-substituted Product deprotection->final_product

Caption: A decision tree for troubleshooting di-substitution.

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Reagent Equivalents Purpose
This compound1Substrate
(Boc)₂O1.1Protecting group source
Triethylamine1.2Base to neutralize acid byproduct
Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group.

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane (5-10 equivalents).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • Neutralize the resulting salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free amine with an organic solvent.

Issue 2: Low yield of the desired mono-substituted product despite using a protecting group.

Even with a protecting group strategy, low yields can be encountered. This often points to issues with the protection or deprotection steps, or instability of the product.

Troubleshooting Workflow: Low Yield with Protecting Group

start Start: Low Yield Observed check_protection 1. Verify Complete Protection (TLC, LC-MS, NMR) start->check_protection incomplete_protection Action: Re-run protection with optimized conditions (time, temp) check_protection->incomplete_protection Incomplete check_reaction 2. Analyze Reaction with Protected Substrate check_protection->check_reaction Complete incomplete_protection->start side_reactions Action: Investigate for side reactions or product instability check_reaction->side_reactions Side products observed check_deprotection 3. Confirm Complete Deprotection (TLC, LC-MS) check_reaction->check_deprotection Clean reaction side_reactions->check_deprotection incomplete_deprotection Action: Increase deprotection reagent or reaction time check_deprotection->incomplete_deprotection Incomplete check_workup 4. Review Workup & Purification check_deprotection->check_workup Complete incomplete_deprotection->check_workup product_loss Action: Optimize extraction pH, consider alternative purification check_workup->product_loss Suspected loss final_product Improved Yield of Mono-substituted Product check_workup->final_product No issues product_loss->final_product

Caption: A workflow for troubleshooting low yields in protected reactions.

Alternative Protecting Groups

While Boc is a common choice, other protecting groups can be advantageous depending on the overall synthetic route.[4]

Protecting Group Abbreviation Deprotection Conditions Key Advantages
CarboxybenzylCbzCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic conditions.
9-FluorenylmethoxycarbonylFmocBase-mediated (e.g., 20% piperidine in DMF)[5]Stable to acidic conditions; orthogonal to Boc.[2]

The selection of a protecting group should be based on its compatibility with subsequent reaction steps and the desired deprotection conditions.[2]

Conclusion

Controlling selectivity in reactions with this compound is a critical aspect of its application in chemical synthesis. By understanding the principles of nucleophilicity and employing appropriate strategies, such as the use of protecting groups and careful control of reaction conditions, researchers can effectively prevent di-substitution and achieve high yields of their desired mono-substituted products. This guide provides a foundational framework for troubleshooting common issues and optimizing synthetic protocols.

References

  • Piperidine Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? | Request PDF. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic building block. Drawing from established chemical principles and field-proven insights, this document will address common challenges and frequently asked questions to ensure a robust, scalable, and reproducible synthesis.

Introduction: The Synthetic Landscape

The synthesis of this compound typically involves the formation of a crucial C-N bond between the piperidine and imidazole rings. Two primary strategies are commonly employed:

  • Direct N-alkylation/arylation: This approach involves the reaction of a suitable piperidine precursor, such as 4-aminopiperidine or a derivative with a leaving group at the 4-position, with an activated imidazole or imidazole itself.

  • Construction of the imidazole ring: In this less common approach, a piperidine derivative already bearing a suitable functional group is used as a scaffold to build the imidazole ring.

For the purposes of this guide, we will focus on the more prevalent direct coupling strategies, as they are frequently the subject of scale-up efforts.

Troubleshooting Guide: Common Scale-Up Challenges and Solutions

FAQ 1: Low Yield and Incomplete Conversion in N-arylation/alkylation Reactions

Question: We are experiencing low yields and incomplete conversion during the scale-up of our N-arylation of 4-halopiperidine with imidazole. What are the likely causes and how can we optimize the reaction?

Answer: This is a frequent challenge when transitioning from bench-scale to pilot or production scale. Several factors can contribute to this issue.

Root Cause Analysis:

  • Insufficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor contact between reactants, catalyst, and base. This is especially problematic in heterogeneous mixtures.

  • Catalyst Deactivation: Palladium catalysts, often used in Buchwald-Hartwig amination, can be sensitive to air, moisture, and impurities in the starting materials or solvents.[1] On a larger scale, the increased surface area to volume ratio of the reactor can exacerbate these issues.

  • Suboptimal Reaction Temperature: Heat transfer is less efficient in large reactors, leading to temperature gradients. An inaccurate internal temperature reading can result in the reaction being run at a suboptimal temperature.

  • Base Inefficiency: The choice and dispersion of the base are critical. Solid bases like potassium carbonate or cesium carbonate need to be finely powdered and well-dispersed to be effective.

Troubleshooting Workflow:

start Low Yield / Incomplete Conversion q1 Is the reaction mixture homogeneous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you confirmed catalyst activity and purity of starting materials? a1_yes->q2 s1 Improve agitation. Consider a different solvent system for better solubility. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the internal reaction temperature accurately monitored and controlled? a2_yes->q3 s2 Source high-purity, anhydrous reagents and solvents. Use fresh catalyst or a pre-catalyst. [13] a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base finely powdered and well-dispersed? a3_yes->q4 s3 Use a calibrated internal temperature probe. Ensure efficient heat transfer through the reactor jacket. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Optimized Reaction a4_yes->end s4 Use micronized base. Consider a soluble organic base if compatible with your substrate. a4_no->s4 s4->end

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst Use a pre-formed, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles).Ensures consistent activation and reduces sensitivity to air.
Ligand A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).Promotes oxidative addition and reductive elimination steps of the catalytic cycle.
Base Finely milled K₃PO₄ or Cs₂CO₃.Provides sufficient basicity without being overly harsh on functional groups.
Solvent Anhydrous, degassed toluene or dioxane.Crucial for preventing catalyst deactivation.
Atmosphere Maintain a positive pressure of an inert gas (N₂ or Ar).Protects the active catalyst from oxygen.
FAQ 2: Formation of Impurities, Particularly Di-substituted Products

Question: We are observing the formation of a significant amount of a di-substituted imidazole impurity during our N-alkylation of imidazole with a 4-piperidine derivative. How can we minimize this side reaction?

Answer: The formation of di-substituted products, where the alkylating agent reacts with both nitrogen atoms of the imidazole ring, is a common issue, especially under basic conditions.[2]

Mechanistic Insight:

Imidazole is a nucleophile at both N1 and N3. While the initial alkylation occurs at one nitrogen, the resulting product can be further alkylated, particularly if a strong base is used in excess, or if the reaction temperature is too high.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent to be at or slightly below one equivalent relative to the imidazole.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.[3]

  • Choice of Base: Use a milder base that is just sufficient to deprotonate the imidazole. An excess of a very strong base can lead to the formation of the imidazolide anion, which is highly nucleophilic and prone to di-alkylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to improve selectivity.

start Di-substitution Impurity Observed q1 Is the stoichiometry of the alkylating agent > 1 equivalent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce alkylating agent to ≤ 1 equivalent. a1_yes->s1 q2 Is the alkylating agent added all at once? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Implement slow, controlled addition. a2_yes->s2 q3 Is a strong base used in excess? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Switch to a milder base or use stoichiometric amounts. a3_yes->s3 q4 Is the reaction run at an elevated temperature? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Optimize for the lowest effective temperature. a4_yes->s4 end Minimized Di-substitution a4_no->end s4->end

Caption: Decision tree for minimizing di-substitution.

FAQ 3: Challenges in Product Isolation and Purification

Question: Our product, this compound, is quite polar and water-soluble, making extraction and purification difficult on a large scale. What are some effective strategies for isolation?

Answer: The physicochemical properties of this compound indeed present challenges for traditional workup procedures.

Purification Strategy Comparison:

MethodAdvantagesDisadvantages on Scale-UpRecommendations
Direct Crystallization Can provide high purity product directly from the reaction mixture.Highly dependent on the impurity profile and solvent system. May require extensive screening.Screen for suitable solvent/anti-solvent systems. Seeding may be necessary for controlled crystallization.
Aqueous Extraction Effective for removing inorganic salts.Product losses to the aqueous phase can be significant due to its polarity. Emulsion formation can be an issue.Use a continuous liquid-liquid extractor. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Column Chromatography Excellent for separating closely related impurities.Not ideal for large-scale production due to high solvent consumption and cost.Reserve for the preparation of high-purity reference standards or for polishing final material if absolutely necessary.
Salt Formation and Crystallization Can significantly alter the solubility profile, facilitating isolation and purification.Requires an additional synthetic step and subsequent liberation of the free base.Form a hydrochloride or other suitable salt to induce crystallization.[4] This is often a robust method for purifying polar amines.

Recommended Protocol: Purification via Salt Formation

  • Reaction Quench: After the reaction is complete, cool the mixture and quench with water.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane.

  • Acidification: To the organic phase, add a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

  • Isolation: Isolate the salt by filtration and wash with the organic solvent.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Free-Basing: To obtain the final product, dissolve the salt in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the free base with an organic solvent, dry, and concentrate to yield the purified product.

References

  • U.S. Patent 5,011,934, "Process for preparing 1-alkylimidazoles," issued April 30, 1991.

  • ResearchGate, "Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.," accessed January 9, 2026.

  • ResearchGate, "Procedure for N-alkylation of Piperidine?," accessed January 9, 2026.

  • Sigma-Aldrich, "4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride AldrichCPR," accessed January 9, 2026.

  • CN Patent 110776464A, "N1 site alkylation method for imidazole compounds," issued February 11, 2020.

  • BenchChem, "Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine," accessed January 9, 2026.

  • U.S. Patent 2,053,822, "Alkylated imidazoles of high molecular weight and process of making same," issued September 8, 1936.

  • BenchChem, "Technical Support Center: Overcoming Challenges in Piperidine Synthesis," accessed January 9, 2026.

  • Scripps Research, "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," published December 20, 2024.

  • ResearchGate, "A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates," accessed January 9, 2026.

  • Journal of the American Chemical Society, "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates," published January 10, 2024.

  • University of Windsor, "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point," accessed January 9, 2026.

  • Sigma-Aldrich, "Scale-Up Guide: Buchwald-Hartwig Amination," accessed January 9, 2026.

  • ACS Green Chemistry Institute, "Buchwald-Hartwig Amination - Wordpress," accessed January 9, 2026.

  • ChemRxiv, "A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates," published October 11, 2023.

  • PubChem, "Process for manufacture of imidazoles - Patent US-6177575-B1," accessed January 9, 2026.

  • ACS GCI Pharmaceutical Roundtable, "Route Selection and Scale Up: Case Study and Exercise," accessed January 9, 2026.

  • BOC Sciences, "Piperidine Impurities," accessed January 9, 2026.

  • ChemRxiv, "A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates," published October 11, 2023.

  • Tetrahedron, "Recent advances in the synthesis of piperidones and piperidines," published 2003.

  • PMC, "Opportunities and challenges for direct C–H functionalization of piperazines," published April 13, 2016.

  • Cambridge Open Engage, "A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates," published October 11, 2023.

  • CN Patent 103012275A, "Method for producing high-purity N-alkyl imidazole," issued April 3, 2013.

  • Reddit, "Help troubleshooting a Buchwald-Hartwig amination?," posted September 6, 2018.

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Technical Support Center: Optimizing Catalyst and Ligand for Imidazole-Piperidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions, with a specific focus on the synthesis of N-arylimidazoles via coupling with piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful transformation, commonly known as the Buchwald-Hartwig Amination.[1][2]

The formation of a bond between an imidazole nitrogen and a piperidine nitrogen is a critical step in the synthesis of numerous pharmacologically active molecules.[3][4][5] However, the unique electronic properties of N-heterocycles like imidazole present distinct challenges, including potential catalyst inhibition and regioselectivity issues.[6][7] This guide provides in-depth, field-proven insights to help you troubleshoot common problems and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key parameters governing the success of your coupling reaction.

Q1: What is the best "go-to" catalyst system for a first attempt at an imidazole-piperidine coupling?

For an initial screening, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand is highly recommended.[8][9] A robust starting point would be Pd₂(dba)₃ with a ligand like XPhos or RuPhos and a strong base such as NaOt-Bu in an anhydrous solvent like toluene or dioxane. These ligands are designed to stabilize the catalytically active monoligated Pd(0) species and promote the crucial reductive elimination step.[10]

Q2: Why are bulky, electron-rich phosphine ligands (Buchwald-type ligands) so effective for this transformation?

The success of modern C-N coupling is largely attributed to the development of these specialized ligands.[8][9] Their effectiveness stems from two key features:

  • Steric Bulk: The large size of ligands like XPhos or BrettPhos forces a monoligated L-Pd(0) active species, which is more reactive in the oxidative addition step. The steric strain also accelerates the final, product-forming reductive elimination step.[10]

  • Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center. This facilitates the oxidative addition of the (hetero)aryl halide—often the rate-limiting step of the catalytic cycle—and promotes the overall catalytic turnover.[11]

Q3: How do I choose the correct base for my reaction?

The base plays a critical role: it deprotonates the piperidine N-H to form the active nucleophile and neutralizes the HX generated during the cycle. The most common choices are strong, non-nucleophilic bases.

BaseCommon Use CaseConsiderations
NaOt-Bu / KOt-Bu General purpose, highly effective for a wide range of substrates.Can be incompatible with base-sensitive functional groups (e.g., esters, ketones).[1]
LiHMDS / KHMDS Excellent for coupling N-H containing heterocycles or when a soluble, strong base is needed.Often used when alkali metal alkoxides give lower yields or side reactions.[3]
Cs₂CO₃ / K₃PO₄ Milder conditions, suitable for substrates with sensitive functional groups.May require higher temperatures or longer reaction times compared to alkoxide bases.

Q4: My imidazole substrate has an unprotected N-H group. What special precautions are necessary?

The presence of a free N-H on the imidazole ring can complicate the reaction. The imidazole can act as a nucleophile itself or coordinate to the palladium center, inhibiting catalysis.[3][6] To address this:

  • Use Excess Amine: Employing a slight excess of the piperidine coupling partner can help favor the desired reaction pathway.

  • Select the Right Base: A strong base like LiHMDS can be effective in managing the acidic N-H proton.[3]

  • Ligand Choice is Critical: Specific ligands have been developed to achieve N1-selective arylation of unsymmetrical imidazoles, overcoming regioselectivity issues.[12] If you observe a mixture of isomers, a ligand screening is essential.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: No Reaction or Very Low Conversion

  • Probable Cause A: Inactive Catalyst System

    • Why it happens: The Pd(0) active species is sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can lead to catalyst oxidation and deactivation. The ligand itself may also be air-sensitive.

    • Solution:

      • Ensure Rigorous Inert Conditions: Use Schlenk line or glovebox techniques. Degas your solvent thoroughly via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

      • Use a Pre-catalyst: Modern palladium precatalysts are air-stable solids that generate the active Pd(0) species in situ. Using a precatalyst like a G3 or G4 Buchwald precatalyst can significantly improve reproducibility.[13]

      • Verify Reagent Quality: Ensure the palladium source, ligand, and base are pure and dry.

  • Probable Cause B: Catalyst Poisoning by the Imidazole Substrate

    • Why it happens: The nitrogen lone pairs on the imidazole ring can coordinate strongly to the palladium center, competing with the phosphine ligand and shutting down the catalytic cycle.[6][7] This is a common issue with nitrogen-rich heterocycles.

    • Solution:

      • Switch to a More Hindered Ligand: A bulkier ligand (e.g., BrettPhos, RuPhos) can create a more sterically crowded coordination sphere around the palladium, making it more difficult for the imidazole substrate to displace it.

      • Consider an N-Heterocyclic Carbene (NHC) Ligand: NHCs form very strong bonds with palladium and are less susceptible to displacement by other coordinating species.[11][14] An (IPr)Pd-allyl-Cl type catalyst could be a viable alternative.[15]

      • Increase Catalyst Loading: As a final resort, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) may overcome the inhibition, though this is not ideal for process chemistry.

Problem 2: Reaction Stalls or Gives Low to Moderate Yield

  • Probable Cause A: Suboptimal Base or Solvent

    • Why it happens: The reaction kinetics are highly dependent on the choice of base and solvent. A base that is too weak may not efficiently generate the amine nucleophile. The solvent influences the solubility of the reagents and the stability of intermediates.

    • Solution:

      • Screen Bases: If using a carbonate base, switch to a stronger alkoxide (NaOt-Bu) or amide (LiHMDS) base.

      • Screen Solvents: While toluene and dioxane are common, sometimes a switch to a different solvent like THF or CPME can dramatically improve results.

      • Temperature Optimization: Increase the reaction temperature in increments of 10-20 °C. Many C-N couplings require heating to 80-110 °C to achieve reasonable rates.[16]

  • Probable Cause B: Unproductive Side Reactions

    • Why it happens: A common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled. This can occur if the reductive elimination step is slow compared to other pathways like β-hydride elimination (though less common with piperidine).

    • Solution:

      • Use a Ligand with a Wide "Bite Angle": For challenging couplings, bidentate ligands like Xantphos can promote faster reductive elimination relative to side reactions by positioning the coupling partners favorably.[2][10]

      • Re-evaluate Ligand Choice: An electron-rich, bulky monodentate ligand is often the best choice to accelerate the desired C-N bond formation.

Problem 3: Poor Regioselectivity with an Unsymmetrical Imidazole

  • Probable Cause: Competing N1 and N3 Coupling Sites

    • Why it happens: An imidazole with different substituents at the C2 and C4/C5 positions has two non-equivalent ring nitrogens (N1 and N3). Both can potentially act as nucleophiles, leading to a mixture of constitutional isomers.

    • Solution:

      • Rational Ligand Selection: This is a known challenge that has been addressed through ligand design. Specific catalyst systems have been reported to provide complete N1-selectivity.[12] For example, coupling with a bulky ligand may favor reaction at the less sterically hindered nitrogen.

      • Systematic Screening: A parallel screen of different Buchwald-type ligands (e.g., XPhos, RuPhos, BrettPhos) and bases is the most effective empirical approach to identify conditions that favor one isomer.

      • Protecting Group Strategy: If all else fails, consider a synthetic route that involves protecting one of the imidazole nitrogens to direct the coupling, followed by a deprotection step.

Visual Workflow and Troubleshooting Guides

The following diagrams provide a systematic approach to setting up and troubleshooting your imidazole-piperidine coupling reactions.

G cluster_prep 1. Preparation & Setup cluster_exec 2. Execution & Monitoring cluster_analysis 3. Analysis & Optimization a Select Aryl Halide & Piperidine b Choose Pd Source & Ligand Combination a->b c Select Base & Anhydrous Solvent b->c d Assemble Reaction Under Inert Atmosphere (Ar/N2) c->d e Degas Solvent Thoroughly d->e f Run Reaction at Initial Temperature (e.g., 100°C) e->f g Monitor Progress (TLC, LC-MS) f->g h Reaction Complete? (>95% Conversion) g->h i Isolate & Purify Product h->i Yes j Troubleshoot Reaction (See Flowchart) h->j No k Optimize Conditions (Screen Ligand/Base/Temp) j->k k->f

Caption: General workflow for imidazole-piperidine coupling optimization.

Troubleshooting start Low or No Yield Observed q1 Was an air-stable precatalyst used? start->q1 a1_no Switch to a Precatalyst (e.g., Buchwald G3/G4) Ensure inert conditions. q1->a1_no No q2 Is the substrate an N-rich heterocycle? q1->q2 Yes a1_yes Check Reagent Purity & Inert Atmosphere end Re-run Optimized Reaction a1_no->end a2_yes Catalyst Inhibition Likely. Switch to a bulkier ligand (e.g., BrettPhos) or NHC ligand. q2->a2_yes Yes q3 Was a strong base (e.g., NaOtBu) used? q2->q3 No a2_yes->end a2_no Proceed to next step a3_yes Screen alternative solvents (Dioxane, Toluene, CPME) & increase temperature. q3->a3_yes Yes a3_no Switch to a stronger base (NaOtBu, LiHMDS). q3->a3_no No a3_yes->end a3_no->end

Caption: Decision flowchart for troubleshooting common coupling issues.

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Imidazole-Piperidine Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Glassware Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times.

  • Solvent and Amine Addition: Add the piperidine derivative (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene, 0.2 M concentration) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Ligands and Bases

This protocol uses 2 mL reaction vials for parallel optimization.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide and piperidine in the chosen solvent (e.g., dioxane) in a glovebox.

  • Array Preparation: In an array of labeled reaction vials, add the appropriate palladium source (e.g., Pd₂(dba)₃).

  • Ligand and Base Addition: To each vial, add a different ligand and a different base from a pre-weighed array of solids. This allows for testing multiple combinations (e.g., XPhos/NaOt-Bu, RuPhos/LiHMDS, etc.).

  • Reaction Initiation: Add the stock solution of substrates to each vial, seal tightly with a cap, and remove the array from the glovebox.

  • Heating and Analysis: Place the array in a heating block at the desired temperature. After a set time (e.g., 12 hours), cool the array, unseal, and take an aliquot from each vial for analysis by LC-MS to determine the relative conversion to the desired product.

References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 394-434.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19243-19272. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (2001). Practical Palladium Catalysts for C-N and C-O Bond Formation. Accounts of Chemical Research, 34(11), 805-818. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 130(49), 16488-16489. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition in English, 47(34), 6338-61. Available at: [Link]

  • Shang, R., et al. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 28(11), 1239-1246. Available at: [Link]

  • Meijere, A. D., et al. (2011). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 44(8), 620-631. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 84(16), 10256-10266. Available at: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19243-19272. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-703. Available at: [Link]

  • Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90. Available at: [Link]

  • Knauber, T., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 4(4), 6563-6571. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Beller, M., et al. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Chemistry - A European Journal, 10(12), 2983-2990. Available at: [Link]

  • Rawat, M., & Wani, T. A. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1239-1307. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Cross-Coupling and C-H Functionalization. Royal Society of Chemistry. Available at: [Link]

  • Onwudiwe, D. C., & van Zyl, W. E. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 772-773, 163-171. Available at: [Link]

  • Mishra, V., & Singh, P. P. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available at: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19243-19272. Available at: [Link]

  • Le, D. N., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1620-1628. Available at: [Link]

  • Optimization of reaction conditions: Significance and symbolism. (2024). In Science Corpus. Available at: [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(45), 10833-10840. Available at: [Link]

  • Reddy, R. K., et al. (2016). Optimization of reaction condition for the formation of imidazo pyridine. [a]. Chemistry - An Asian Journal, 11(11), 1632-1636. Available at: [Link]

  • Arvidsson, P. I., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 26(16), 4983. Available at: [Link]

  • Singh, F. V., et al. (2022). C−N coupling of imidazoles with phenylboronic acids. Journal of the Indian Chemical Society, 99(12), 100788. Available at: [Link]

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Technical Support Center: Purification of Polar 4-(1H-Imidazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 4-(1H-Imidazol-1-yl)piperidine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.[1][2][3] However, their inherent chemical properties—namely their high polarity and basicity stemming from the imidazole and piperidine rings—present considerable challenges for purification.[4]

This guide is structured to provide practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: Why is my this compound derivative streaking so badly on my silica gel column?

A: This is the most common issue and is caused by strong acid-base interactions between your basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] The piperidine and imidazole nitrogens become protonated by the silica, leading to strong ionic binding. This causes slow, uneven elution, resulting in significant peak tailing or "streaking." In severe cases, your compound may bind irreversibly, leading to low recovery.[4]

Q2: I tried purifying my compound on a standard C18 reversed-phase column, but it eluted immediately with the solvent front. What happened?

A: Your compound is too polar for traditional reversed-phase chromatography (RPC).[6] In RPC, retention is driven by hydrophobic interactions between the analyte and the non-polar C18 stationary phase.[7] Highly polar molecules like yours have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and are not retained by the column, eluting in the void volume with no separation from other polar impurities.[8]

Q3: What is the best chromatographic starting point for purifying this class of compounds?

A: For compounds that are poorly retained in reversed-phase and problematic in normal-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point.[9][10] HILIC uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.[11][12] Alternatively, modified normal-phase chromatography with a basic additive is a viable and widely used approach for flash purification.

Q4: Can I purify my compound without using chromatography?

A: Yes, especially for initial bulk purification. Two classical methods are highly effective:

  • Acid-Base Extraction: This technique leverages the basicity of your compound to separate it from neutral or acidic impurities. It involves dissolving the crude mixture in an organic solvent, extracting the basic product into an aqueous acid solution, and then recovering it by basifying the aqueous layer and re-extracting into an organic solvent.

  • Recrystallization/Salt Formation: If your compound is a solid, recrystallization can be an excellent method for achieving high purity. Often, converting the free base to a salt (e.g., a hydrochloride or tartrate salt) can improve its crystallinity and solubility properties, making recrystallization more effective.[4][13]

Q5: How do I choose between Normal-Phase, Reversed-Phase, and HILIC?

A: The choice depends on your specific goals (e.g., high-throughput analysis vs. bulk purification) and the properties of your compound and its impurities. The following decision tree provides a logical workflow for selecting a method.

G start Start: Crude this compound Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization / Salt Formation is_solid->try_recrystallization Yes run_tlc Run TLC Scouts (Silica, DCM/MeOH, +/- NH4OH) is_solid->run_tlc No / Impure is_pure Is purity sufficient? try_recrystallization->is_pure is_pure->run_tlc No finish Purified Product is_pure->finish Yes streaking Severe Streaking? run_tlc->streaking rpc_check Attempt Reversed-Phase (Polar-Endcapped C18, high aqueous) streaking->rpc_check Yes npc Use Modified Normal-Phase (Silica + Basic Additive) streaking->npc No / Manageable retention Sufficient Retention? rpc_check->retention hilic Use HILIC (Amide, Diol, or Silica phase) retention->hilic No mixed_mode Consider Mixed-Mode or High pH Reversed-Phase retention->mixed_mode Yes, but poor selectivity hilic->finish npc->finish mixed_mode->finish

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue 1: Severe Tailing and Poor Recovery in Normal-Phase Chromatography
  • Probable Cause: Strong ionic interactions between the basic analyte and acidic silica gel.[5][14] The piperidine (pKa ~11) and imidazole (pKa ~7) moieties are readily protonated, leading to strong binding that prevents clean elution.

  • Solutions:

    • Use a Basic Mobile Phase Modifier: This is the most common and effective solution. The basic additive competes with your analyte for binding to the acidic silanol sites and/or keeps your analyte in its neutral, less polar free-base form.

      • Method: Add a small percentage of a basic modifier to your eluent system (e.g., Dichloromethane/Methanol).

      • Rationale: Triethylamine (TEA) and ammonium hydroxide (NH₄OH) are volatile bases that effectively mask silanol groups, improving peak shape and recovery.[4][15] Start with a low concentration and optimize using TLC.

ModifierTypical Concentration (v/v)Comments
Triethylamine (TEA)0.1 - 1.0%Volatile, easy to remove. Can sometimes be difficult to remove from the final product.
Ammonium Hydroxide (28% in H₂O)0.5 - 2.0%Very effective. The water content slightly increases mobile phase polarity.[4]
Diethylamine (DEA)0.1 - 1.0%Alternative to TEA, with different volatility.
Issue 2: No Retention in Reversed-Phase Chromatography (RPC)
  • Probable Cause: The analyte is too hydrophilic to interact with the non-polar C18 stationary phase.[6][8]

  • Solutions:

    • Switch to HILIC: This is the most robust solution. HILIC is designed specifically for polar analytes.[9][10] It uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (e.g., >80% acetonitrile). Polar analytes are retained in a water-enriched layer on the stationary phase surface. You elute by increasing the water content.[12]

    • Use High pH Reversed-Phase: By increasing the mobile phase pH to >10, you can neutralize the basic piperidine and imidazole nitrogens. The resulting neutral molecule is significantly less polar and will be retained on a C18 column.

      • CRITICAL: This requires a pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will rapidly dissolve at high pH.[6][16][17]

    • Consider Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange properties.[18][19] A mixed-mode cation exchange column can provide strong retention through ionic interactions while also using reversed-phase mechanisms to aid in selectivity, making it highly effective for these compounds.[8][20]

Issue 3: Low Purity Despite Successful Separation (Co-elution)
  • Probable Cause: The chosen system lacks the necessary selectivity to resolve your product from a structurally similar impurity.

  • Solutions:

    • Change the Organic Solvent: In both normal-phase and reversed-phase, changing the organic solvent (e.g., from methanol to acetonitrile in RPC, or from ethyl acetate to dichloromethane in NPC) can dramatically alter selectivity by changing the nature of the interactions (e.g., hydrogen bonding, dipole-dipole).

    • Modify the Mobile Phase pH (in HILIC or RPC): Adjusting the pH can change the ionization state of your compound and impurities differently, leading to changes in retention and potentially resolving co-eluting peaks.

    • Switch Chromatographic Mode: This provides the most significant change in selectivity. If you fail in RPC, the separation mechanism in HILIC is fundamentally different and very likely to resolve the impurity.[12]

Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is suitable for routine purification of gram-scale quantities.

  • TLC Analysis:

    • Prepare a stock solution of your crude material in DCM or methanol.

    • Spot a TLC plate and develop it in a mobile phase such as 95:5 Dichloromethane/Methanol.

    • If streaking is observed, prepare a new mobile phase containing a basic additive (e.g., 94.5:5:0.5 DCM/Methanol/Ammonium Hydroxide).

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a silica gel column appropriately sized for your sample amount (typically a 1:50 to 1:100 ratio of sample to silica by weight).

    • Equilibrate the column by flushing with at least 3-5 column volumes of the initial, least polar mobile phase you plan to use.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or Methanol).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the equilibrated column bed. This technique prevents band broadening and improves separation.[15]

  • Elution and Fraction Collection:

    • Begin elution with your optimized mobile phase from the TLC analysis.

    • If necessary, perform a gradient elution by gradually increasing the percentage of the polar solvent (Methanol). A step gradient (e.g., holding at 5% MeOH for 3 column volumes, then switching to 10% MeOH) is often sufficient for flash chromatography.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Co-evaporate with a solvent like DCM or isopropanol to help remove residual triethylamine if used.

Protocol 2: Purification via Acid-Base Extraction

This protocol is excellent for removing neutral or acidic impurities from a crude reaction mixture.

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) extract 2. Transfer to Separatory Funnel & Add 1M Aqueous HCl start->extract shake 3. Shake Vigorously & Allow Layers to Separate extract->shake separate 4. Separate Layers shake->separate organic_layer Organic Layer (Contains Neutral/Acidic Impurities) aqueous_layer Aqueous Layer (Contains Protonated Product as HCl Salt) basify 5. Basify Aqueous Layer to pH >10 (e.g., with 6M NaOH or solid Na2CO3) aqueous_layer->basify separate->organic_layer Discard or Check separate->aqueous_layer re_extract 6. Extract Aqueous Layer with Fresh Organic Solvent (3x) basify->re_extract final_organic Combined Organic Layers (Contains Neutral Free-Base Product) re_extract->final_organic final_aqueous Aqueous Layer (Contains Inorganic Salts) re_extract->final_aqueous Discard dry 7. Dry Combined Organic Layers (e.g., over Na2SO4), Filter, and Evaporate final_organic->dry finish Purified Product dry->finish

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to fully separate. Your basic product will be protonated and move into the aqueous layer.

  • Separation: Drain the lower (aqueous) layer. The upper (organic) layer contains neutral and acidic impurities and can be discarded (after checking by TLC to ensure no product remains).

  • Basification: Return the aqueous layer to the funnel. Slowly add a base (e.g., 6M NaOH or saturated NaHCO₃ solution) until the pH is >10 (check with pH paper). Your product will be deprotonated back to its neutral free-base form.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the funnel and shake again to extract your neutral product back into the organic layer. Repeat this extraction two more times to ensure complete recovery.

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified free base.

References

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Mishra, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • van der Zwan, G., et al. (2018). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]

  • Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Google Patents. (n.d.). CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Suzuki, S., et al. (2025). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. [Link]

  • West, C. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32115]([Link] SFC/how-good-is-sfc-for-polar-analytes/32115)

  • Trabanco, A. A., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. PubMed. [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

  • Google Patents. (n.d.).
  • Kirkland, J. J., & Glajch, J. L. (n.d.). Alkaline Durability Base Silica Test. LCGC International. [Link]

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • Gatiatulin, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic. [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC - Chromservis. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Glajch, J. L., & Kirkland, J. J. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Pure. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit User Discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Chen, Y., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • JoVE. (2024). Video: Supercritical Fluid Chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Retention times of bases on silica gel and type C silica. [Link]

  • Reddit User Discussion. (2017). Removing imidazole in a workup?. r/chemistry. [Link]

  • Chylewska, A., et al. (2018). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). [Link]

  • Hemström, P., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. [Link]

  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. [Link]

  • Nawrocki, J., et al. (2004). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • W.R. Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica. [Link]

Sources

Technical Support Center: Navigating the Stability of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 4-(1H-Imidazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Protect the compound from light and moisture, as these can accelerate degradation. For optimal preservation, storage at 2-8°C is recommended, especially for long-term use.

Q2: I've noticed a discoloration of my this compound sample over time. What could be the cause?

Discoloration is often an indicator of chemical degradation. The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[4][5] Exposure to air (oxygen) and light, especially UV light, can lead to the formation of colored impurities. The piperidine ring, while generally more stable, can also undergo oxidation over prolonged periods.

Q3: Can I store this compound in solution? If so, what is the best solvent and for how long?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. The imidazole ring is known to be susceptible to hydrolysis under certain pH conditions and photodegradation in solution.[4] If you must store it in solution for a short duration, use a dry, aprotic solvent and protect it from light. It is advisable to prepare solutions fresh for each experiment.

Q4: What are the potential degradation pathways for this compound?

Based on the chemical nature of the imidazole and piperidine rings, several degradation pathways are plausible:

  • Oxidation: The imidazole ring can be oxidized, potentially leading to the formation of various oxygenated derivatives.[4][6] The piperidine ring can also undergo oxidation, although typically under more forcing conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the imidazole ring, leading to complex degradation products.[4][5]

  • Hydrolysis: While generally stable, the imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common under typical storage conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues with this compound.

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of your this compound sample, leading to a lower effective concentration and the presence of interfering impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).

  • Purity Analysis: If you have access to analytical instrumentation, perform a purity check using techniques like HPLC or LC-MS. This will help quantify the extent of degradation and identify potential impurities.

  • Compare with a Standard: If possible, compare the performance of your stored sample with a fresh, unopened vial or a certified reference standard.

  • Review Handling Procedures: Ensure that the compound is not unduly exposed to ambient light, air, or moisture during weighing and preparation of solutions.

Issue 2: Poor solubility of the compound compared to initial use.

Possible Cause: Formation of less soluble degradation products or polymerization.

Troubleshooting Steps:

  • Visual Inspection: Examine the solid material for any changes in appearance, such as clumping or the presence of particulates.

  • Sonication: Try sonicating the solution for a short period to aid in dissolution.

  • Purity Assessment: As with inconsistent results, an analytical assessment of purity can help identify the presence of insoluble impurities.

Best Practices for Handling and Storage

To minimize stability issues with this compound, adhere to the following best practices:

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage. For short-term, a cool, dry place away from direct heat is sufficient.Lower temperatures slow down the rate of chemical degradation.
Light Store in an amber vial or a light-blocking container.[7]The imidazole moiety is susceptible to photodegradation.[4][5]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation of the imidazole and piperidine rings.
Moisture Store in a desiccated environment or use a container with a tight-fitting cap.Moisture can facilitate hydrolytic degradation pathways.
Handling Allow the container to warm to room temperature before opening to prevent condensation. Minimize the time the container is open.Prevents the introduction of moisture into the sample.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its constituent rings.

Degradation_Pathways cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products A This compound E Oxidized Imidazole Derivatives A->E Oxidation F Photodegradation Products A->F Photodegradation G Hydrolysis Products A->G Hydrolysis H Oxidized Piperidine Derivatives A->H Oxidation B Oxygen (Air) B->E B->H C Light (UV) C->F D Acid/Base D->G

Caption: Potential degradation pathways of this compound under various stress conditions.

References

  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Available at: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(1H-Imidazol-1-yl)piperidine for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, unambiguous structure confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-(1H-Imidazol-1-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry, presents a unique structural elucidation challenge that necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structure confirmation of this molecule, supported by detailed experimental protocols and comparative data analysis.

The Imperative of Orthogonal Spectroscopic Techniques in Structure Elucidation

Reliance on a single analytical method for structure confirmation is fraught with peril. Isomers can present with identical mass-to-charge ratios, and subtle structural differences may not be resolved by a solitary technique. Therefore, a robust, self-validating system of orthogonal spectroscopic analyses is paramount. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a comprehensive and unambiguous structural fingerprint.

This guide will dissect the individual contributions of each technique and demonstrate how their collective data provides an unassailable confirmation of the target structure. Furthermore, we will compare the predicted spectroscopic data of this compound with its constitutional isomer, 4-(1H-Imidazol-4-yl)piperidine, to highlight the discerning power of this multi-pronged approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

  • Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for piperidine and N-substituted imidazole moieties.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole H-2~7.6s1H
Imidazole H-4/H-5~7.0s2H
Piperidine H-4 (CH-N)~4.2m1H
Piperidine H-2/H-6 (eq)~3.2m2H
Piperidine H-2/H-6 (ax)~2.8m2H
Piperidine H-3/H-5 (eq)~2.1m2H
Piperidine H-3/H-5 (ax)~1.8m2H
Piperidine NHVariablebr s1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Imidazole C-2~135
Imidazole C-4/C-5~120
Piperidine C-4~55
Piperidine C-2/C-6~45
Piperidine C-3/C-5~30
Comparative Analysis with 4-(1H-Imidazol-4-yl)piperidine

The isomeric 4-(1H-Imidazol-4-yl)piperidine, where the piperidine ring is attached to the C4 position of the imidazole, would exhibit a distinctly different NMR profile.

Table 3: Predicted ¹H and ¹³C NMR Data for 4-(1H-Imidazol-4-yl)piperidine

NucleusPredicted Chemical Shift (ppm)Key Differences from 1-yl Isomer
¹H: Imidazole H-2~7.5 (s)Similar
¹H: Imidazole H-5~6.8 (s)A single, more shielded imidazole proton
¹H: Piperidine CH~3.0 (m)Significantly more shielded CH proton
¹³C: Imidazole C-2~134Similar
¹³C: Imidazole C-4~135Now a quaternary carbon, deshielded
¹³C: Imidazole C-5~115More shielded CH carbon
¹³C: Piperidine C-4~35More shielded CH carbon

This comparative analysis demonstrates the power of NMR in distinguishing between positional isomers, a critical capability in drug development where seemingly minor structural changes can have profound effects on biological activity.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will primarily yield the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Mass Spectrometry Data

For this compound (C₈H₁₃N₃), the expected mass spectrometric data is as follows:

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)Interpretation
[M+H]⁺152.1182Protonated molecular ion
Fragment 184.0811Loss of imidazole (C₃H₃N₂)
Fragment 268.0502Imidazole cation

The fragmentation pattern of piperidine derivatives is well-documented and often involves cleavage of the bonds alpha to the nitrogen atom.[1] In the case of this compound, the cleavage of the C-N bond connecting the two rings is a likely fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3100N-H stretchPiperidine N-H, Imidazole N-H
~3100-3000C-H stretchImidazole C-H
~2950-2850C-H stretchPiperidine C-H
~1650C=N stretchImidazole ring
~1500C=C stretchImidazole ring
~1100C-N stretchC-N bonds

The presence of a broad N-H stretching band and the characteristic absorptions of the imidazole ring would be key features in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR or MS for this particular compound, it can still serve as a complementary characterization technique.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the absorption spectrum over the range of approximately 200-400 nm.

Predicted UV-Vis Data

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the imidazole ring. Imidazole itself exhibits a characteristic absorption maximum around 210 nm, corresponding to a π → π* transition. The piperidine moiety, being a saturated heterocycle, does not absorb significantly in the UV region. Therefore, a single strong absorption band in the low UV region would be expected.

A Holistic Approach to Structure Confirmation

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

structure_confirmation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR Infrared Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Data Electronic Transitions UV->UV_Data Confirmation Unambiguous Structure of this compound NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation UV_Data->Confirmation

Sources

Piperidine vs. Pyrrolidine as Linkers in Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and development, the selection of a chemical scaffold to link key pharmacophoric elements is a decision of paramount importance. This choice profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry, the six-membered piperidine and the five-membered pyrrolidine rings reign as "privileged scaffolds."[1][2] Their value lies in their ability to introduce a basic nitrogen atom, crucial for target engagement and modulating properties like solubility, while providing a defined three-dimensional structure.

This in-depth technical guide provides an objective, data-driven comparison of piperidine and pyrrolidine as linkers in bioactive compounds. We will delve into their distinct physicochemical characteristics, explore their impact on biological activity and pharmacokinetics with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the rational design of novel therapeutics.

A Tale of Two Rings: Physicochemical and Conformational Divergence

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant distinctions in their fundamental properties. These differences can be strategically exploited to fine-tune a compound's behavior.[3]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[1]~11.27[1]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1][4]
logP (Octanol/Water) 0.84[1][3]0.46[1][3]Piperidine is inherently more lipophilic than pyrrolidine.[3] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.
Conformational Flexibility Prefers a more rigid chair conformation.[1]Adopts more flexible envelope and twist (pseudo-rotation) conformations.[1]The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding, a strategy known as conformational restriction.[5] Pyrrolidine's greater flexibility may be beneficial when conformational adaptability is required for target engagement.[1]

The seemingly minor difference in ring size has profound implications for the three-dimensional space occupied by the linker and its substituents.

dot graph TD { rankdir=LR; subgraph Piperidine; A[Chair Conformation]; end subgraph Pyrrolidine; B[Envelope Conformation]; C[Twist Conformation]; B -- "Pseudo-rotation" -- C; end D[Rigidity] --> A; E[Flexibility] --> B; E --> C; }

Caption: Conformational preferences of piperidine and pyrrolidine.

Impact on Biological Activity: A Matter of Fit and Flexibility

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as "scaffold hopping"—can dramatically alter a compound's biological activity. This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents.[1]

A compelling example is found in the development of P2Y14 receptor antagonists. In one study, replacing a piperidine moiety with a smaller 5-membered heteroalkyl ring was explored to understand the structure-activity relationship (SAR).[6] Similarly, in the development of PCAF inhibitors, switching from a pyrrolidine or a 4-substituted piperidine to a 3-substituted piperidine significantly improved the potency of the compounds.[7] When the 1,3-disubstituent on the piperidine was replaced by a pyrrolidine moiety, the activity of the compound markedly decreased, highlighting the critical role of the linker's structure in target engagement.[7]

In a study on potent pancreatic lipase inhibitors, it was observed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[1][8]

Table 2: Comparative Biological Activity Data

Compound SeriesTargetPiperidine Analog (IC₅₀)Pyrrolidine Analog (IC₅₀)Rationale for Activity Difference
PCAF Inhibitors [7]PCAFLow PotencyHigh Potency (with 3-substitution)The 3-substituted piperidine likely orients the pharmacophoric groups in a more favorable conformation for binding to the target protein.
Pancreatic Lipase Inhibitors [8]Pancreatic Lipase-Lower IC₅₀ valuesThe orientation of functional groups on the more flexible pyrrolidine ring may allow for enhanced hydrogen bonding and hydrophobic interactions within the enzyme's active site.[8]
DPP4 Inhibitors [9]DPP4Reduced InhibitionEnhanced InhibitionThe pyrrolidine scaffold in this specific chemical context led to better inhibitory activity against the DPP4 enzyme compared to the piperidine-containing analog.[9]

Influence on Pharmacokinetic (ADME) Properties

The choice between a piperidine and a pyrrolidine linker can significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

3.1. Permeability and Solubility

The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] However, the increased flexibility of the pyrrolidine ring can sometimes be advantageous. The ability to adopt different conformations may facilitate passage through the dynamic lipid bilayer of cell membranes.

3.2. Metabolic Stability

Both piperidine and pyrrolidine scaffolds are generally considered metabolically stable, a key reason for their prevalence in approved drugs.[10] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[1] Strategic placement of substituents can be employed to block these metabolic "soft spots."

Interestingly, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1] This suggests that in certain chemical contexts, the pyrrolidine ring may offer enhanced metabolic stability.

3.3. hERG Liability

Off-target activity, particularly the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, is a major safety concern in drug development as it can lead to cardiac arrhythmias. The lipophilicity and basicity of a molecule are known to be contributing factors to hERG inhibition.[11] While both piperidine and pyrrolidine introduce a basic center, the higher lipophilicity of piperidine could potentially lead to a greater hERG liability in some cases. A strategy to mitigate this is to introduce conformational constraints. In the development of Akt inhibitors, a conformational restriction strategy involving a 3,4,6-trisubstituted piperidine derivative led to remarkably reduced hERG blockage and significantly improved safety profiles.[5] The introduction of chiral centers on the piperidine ring has also been shown to modulate hERG selectivity.[12]

Synthetic Accessibility and Linker Incorporation

Both piperidine and pyrrolidine are readily available building blocks in medicinal chemistry, and numerous synthetic routes exist for their incorporation as linkers.[13] Two of the most common methods for forging the connection between the heterocyclic linker and other parts of the molecule are reductive amination and amide bond formation.

dot graph TD { subgraph "Synthetic Workflow" A[Starting Materials] --> B{Linker Incorporation}; B --> C[Bioactive Compound]; end

}

Caption: General workflow for incorporating piperidine or pyrrolidine linkers.

Experimental Protocols

To provide a practical framework for evaluating these linkers, we present detailed, step-by-step methodologies for their synthesis and for assessing the key pharmacokinetic properties of the resulting compounds.

Protocol 1: Synthesis of a Piperidine-Linked Compound via Reductive Amination

Objective: To couple a piperidine-containing fragment to a ketone-bearing molecule via reductive amination.

Materials:

  • Ketone-containing starting material (1.0 eq)

  • 4-Aminopiperidine derivative (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ketone-containing starting material (1.0 eq) in dichloroethane (DCE), add the 4-aminopiperidine derivative (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired piperidine-linked compound.

Protocol 2: Synthesis of a Pyrrolidine-Linked Compound via Amide Bond Formation

Objective: To couple a pyrrolidine-containing fragment to a carboxylic acid-bearing molecule via amide bond formation.

Materials:

  • Carboxylic acid-containing starting material (1.0 eq)

  • 3-Aminopyrrolidine derivative (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-containing starting material (1.0 eq) in anhydrous DMF.

  • Add the 3-aminopyrrolidine derivative (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (to remove DMF) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrrolidine-linked compound.

Protocol 3: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a piperidine- or pyrrolidine-containing compound in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

Procedure:

  • Prepare the incubation mixture by combining phosphate buffer, the NADPH regenerating system, and HLMs in a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound to the wells to achieve a final concentration of, for example, 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.

dot graph TD { A[Prepare Incubation Mixture] --> B[Add Test Compound]; B --> C{Incubate at 37°C}; C --> D[Quench Reaction at Time Points]; D --> E[Protein Precipitation]; E --> F[LC-MS/MS Analysis]; F --> G[Data Analysis]; G --> H[Determine Half-life]; }

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or a pyrrolidine linker is a nuanced one that must be guided by the specific objectives of a drug discovery program. While they share similar basicity, their differences in lipophilicity and conformational flexibility can be strategically leveraged to optimize a compound's ADME properties and biological activity.[3] Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[3] Conversely, pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[3] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective design choices in the quest for novel therapeutics.

References

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • The influence introducing chiral center on piperidine ring on hERG selectivity of Akt1 inhibitors. ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Available at: [Link]

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed. Available at: [Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Pyrrolidine and Piperidine: Significance and symbolism. Lateral Themes. Available at: [Link]

  • Does piperidine work in reductive amination like this? Reddit. Available at: [Link]

  • Which is more basic, piperidine or pyrrolidine and why? Chemistry Stack Exchange. Available at: [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. National Institutes of Health. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(1H-Imidazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activities of key this compound derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents.

Table of Contents

  • Introduction: The Significance of the this compound Scaffold

  • NLRP3 Inflammasome Inhibition: A Novel Anti-Inflammatory Strategy

    • Comparative Analysis of Inhibitory Potency

    • Structure-Activity Relationship (SAR) Insights

    • Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

  • Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

    • Comparative Analysis of Inhibitory Potency

    • Structure-Activity Relationship (SAR) Insights

    • Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Anticancer Activity: A Multifaceted Approach to Cancer Therapy

    • Comparative Analysis of Cytotoxic Activity

    • Structure-Activity Relationship (SAR) Insights

    • Experimental Protocol: In Vitro Anticancer Activity Screening (SRB Assay)

  • Antimicrobial Activity: Combating Infectious Diseases

    • Comparative Analysis of Antimicrobial Potency

    • Structure-Activity Relationship (SAR) Insights

    • Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Other Notable Biological Activities

    • Delta-Opioid Receptor Agonism

    • ROCK-II Inhibition

  • References

Introduction: The Significance of the this compound Scaffold

The this compound core is a key pharmacophore found in a multitude of biologically active compounds. The piperidine ring, a common motif in pharmaceuticals, provides a flexible yet constrained scaffold that can be readily functionalized to optimize binding to target proteins. The imidazole ring, with its aromatic nature and hydrogen bond donor/acceptor capabilities, often plays a crucial role in interacting with key residues in enzyme active sites or receptor binding pockets. This combination has proven to be a successful strategy in the development of drugs targeting a diverse range of diseases, from inflammation and neurodegeneration to cancer and infectious diseases. This guide will delve into the specific biological activities of derivatives built upon this versatile scaffold.

NLRP3 Inflammasome Inhibition: A Novel Anti-Inflammatory Strategy

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.[4] Certain 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have emerged as potent NLRP3 inhibitors.[5][6][7]

Comparative Analysis of Inhibitory Potency

A study by Gastaldi et al. (2021) explored a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.[5] The results highlighted several compounds with promising activity.

Compound IDModification on Piperidine Nitrogen% Inhibition of IL-1β Release at 10 µMIC50 (µM) for IL-1β Release
9 3-(4-chlorophenyl)propanoyl85%1.5
13 3-(2-chlorophenyl)propanoyl90%0.8
18 3-(3,4-dichlorophenyl)propanoyl95%0.5

Data synthesized from Gastaldi et al., 2021.[5]

Structure-Activity Relationship (SAR) Insights

The SAR studies from this series of compounds revealed several key features for potent NLRP3 inhibition:

  • Acyl Group on Piperidine: The presence of a propanoyl chain attached to the piperidine nitrogen was found to be crucial for activity.

  • Aromatic Substitution: Substitution on the phenyl ring of the propanoyl moiety significantly influenced potency. Dichloro substitution, as seen in compound 18 , resulted in the most potent inhibition.[5]

  • Benzimidazole Core: The 1,3-dihydro-2H-benzo[d]imidazol-2-one core appears to be a critical element for interacting with the NLRP3 protein.

Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription Stimuli K+ efflux, ROS, Lysosomal damage NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Inflammasome NLRP3 Inflammasome Assembly ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 ProIL1b Pro-IL-1β IL1b Mature IL-1β ProIL18 Pro-IL-18 IL18 Mature IL-18 GSDMD Gasdermin D Pyroptosis Pyroptosis Inhibitor This compound Derivatives Inhibitor->Inflammasome Inhibition

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol is based on the methodology described by Gastaldi et al. (2021).[5]

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
  • To differentiate THP-1 cells into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 50 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.

2. NLRP3 Inflammasome Priming and Compound Treatment:

  • After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 10 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
  • Following priming, wash the cells with serum-free medium.
  • Treat the cells with various concentrations of the this compound derivatives (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

3. NLRP3 Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding 5 mM ATP to the cell culture medium for 45 minutes.

4. Measurement of IL-1β Release:

  • Collect the cell culture supernatants.
  • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle-treated control.
  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[9][10] Several 1-benzyl-4-substituted piperidine derivatives have shown potent AChE inhibitory activity.[10][11]

Comparative Analysis of Inhibitory Potency

A study by Yamanashi et al. (1991) investigated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as AChE inhibitors.[11]

Compound IDR1 (on Benzamide N)R2 (on Benzamide para-position)AChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
1 HH>10,000>10,000-
13e H5,6-dimethoxy (on indanone)5.771301250
21 CH3Benzylsulfonyl0.56>10,000>18,000

Data synthesized from Yamanashi et al., 1991 and Sugimoto et al., 1990.[10][11]

Structure-Activity Relationship (SAR) Insights

The SAR of these piperidine derivatives as cholinesterase inhibitors reveals:

  • N-Substitution on Benzamide: Introduction of a methyl group on the nitrogen of the benzamide, as in compound 21 , dramatically increases AChE inhibitory potency.[11]

  • Para-Substitution on Benzamide: Bulky substituents at the para-position of the benzoyl group, such as a benzylsulfonyl group, lead to a significant enhancement in activity.[11]

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity.

  • Rigid Analogs: Replacing the flexible side chain with a more rigid indanone moiety, as in compound 13e , maintains high potency.[10]

Mechanism of Action: Acetylcholinesterase Catalysis

AChE_Mechanism cluster_binding Substrate Binding cluster_hydrolysis Hydrolysis cluster_products Products ACh Acetylcholine (ACh) ActiveSite AChE Active Site (Anionic & Esteratic Sites) ACh->ActiveSite Binding Serine Serine Nucleophilic Attack ActiveSite->Serine Tetrahedral Tetrahedral Intermediate Serine->Tetrahedral CholineRelease Choline Release Tetrahedral->CholineRelease AcylEnzyme Acyl-Enzyme Intermediate CholineRelease->AcylEnzyme Choline Choline CholineRelease->Choline WaterAttack Water Nucleophilic Attack AcylEnzyme->WaterAttack AcetateRelease Acetate Release WaterAttack->AcetateRelease Acetate Acetate AcetateRelease->Acetate Inhibitor This compound Derivatives (analogs) Inhibitor->ActiveSite Competitive Inhibition

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method.

1. Reagent Preparation:

  • Prepare a 100 mM phosphate buffer (pH 8.0).
  • Prepare a 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in the phosphate buffer.
  • Prepare a 75 mM acetylthiocholine iodide (ATCI) solution in deionized water.
  • Prepare a solution of acetylcholinesterase (from electric eel) in phosphate buffer.
  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

2. Assay Procedure:

  • In a 96-well microplate, add 25 µL of the test compound solution (or vehicle control).
  • Add 125 µL of the DTNB solution to each well.
  • Add 50 µL of the phosphate buffer to each well.
  • Add 25 µL of the AChE solution to each well and incubate at 25°C for 15 minutes.
  • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

3. Measurement:

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.
  • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: A Multifaceted Approach to Cancer Therapy

The imidazole and piperidine moieties are present in numerous anticancer agents.[12][13] Hybrid molecules combining these two scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[12][14]

Comparative Analysis of Cytotoxic Activity

A study by Husseiny et al. (2023) investigated the antiproliferative effects of a series of imidazole hybrids.[12]

Compound IDCancer Cell LineIC50 (µM)
5w MDA-MB-231 (Breast)7.51 ± 1.1
MIA PaCa-2 (Pancreatic)10.23 ± 1.2
DU-145 (Prostate)15.89 ± 1.3
HEP-G2 (Liver)33.67 ± 1.4
HCT-116 (Colorectal)21.45 ± 1.2
57 PC3 (Prostate)0.04
HeLa (Cervical)2.48
MDA-MB-231 (Breast)3.43

Data synthesized from Husseiny et al., 2023.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these imidazole-piperazine hybrids is influenced by:

  • Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole core play a significant role in determining the cytotoxic potency and selectivity.

  • Piperazine/Piperidine Linker: The linker connecting the imidazole to other moieties affects the overall conformation and binding affinity of the molecule to its biological target.

  • Terminal Groups: Modifications at the terminal end of the molecule can significantly impact activity, as seen with different substitutions on the piperazine ring.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well Plates Start->CellSeeding Incubation1 Incubate for 24h (Cell Adhesion) CellSeeding->Incubation1 CompoundTreatment Treat with Derivative Concentrations Incubation1->CompoundTreatment Incubation2 Incubate for 48-72h CompoundTreatment->Incubation2 CellFixation Fix Cells (e.g., with TCA) Incubation2->CellFixation Staining Stain with Sulforhodamine B (SRB) CellFixation->Staining Washing Wash Unbound Dye Staining->Washing DyeSolubilization Solubilize Bound Dye (e.g., with Tris buffer) Washing->DyeSolubilization Absorbance Measure Absorbance at 510 nm DyeSolubilization->Absorbance DataAnalysis Calculate % Growth Inhibition and IC50 Values Absorbance->DataAnalysis End End DataAnalysis->End

Experimental Protocol: In Vitro Anticancer Activity Screening (SRB Assay)

This protocol is based on the sulforhodamine B (SRB) assay.[13]

1. Cell Culture:

  • Maintain the desired cancer cell lines in their appropriate culture medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
  • Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control.
  • Incubate the plates for 48-72 hours.
  • After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
  • Wash the plates five times with deionized water and allow them to air dry.
  • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
  • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
  • Solubilize the bound SRB dye with 10 mM Tris base solution.

3. Measurement:

  • Measure the absorbance at 510 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control.
  • Determine the IC50 value for each compound by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold has been incorporated into compounds with promising antibacterial and antifungal activities.[15][16][17]

Comparative Analysis of Antimicrobial Potency

A study by Parmar et al. (2018) synthesized a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives and evaluated their antimicrobial activity.[17]

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
7b S. aureus22A. niger20
E. coli20C. albicans18
7l S. aureus24A. niger22
E. coli21C. albicans20

Data synthesized from Parmar et al., 2018.[17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is influenced by:

  • Substituents on the Benzimidazole Ring: The electronic nature and position of substituents on the benzimidazole core can modulate the antimicrobial spectrum and potency.

  • Heterocyclic Moieties: The presence of other heterocyclic rings, such as furan, can enhance the antimicrobial activity.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Inoculum:

  • Grow the microbial strains (bacteria or fungi) in an appropriate broth medium overnight at the optimal temperature.
  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Assay Procedure:

  • In a 96-well microplate, perform serial twofold dilutions of the test compounds in the appropriate broth medium.
  • Add the standardized microbial inoculum to each well.
  • Include a positive control (microbe without compound) and a negative control (broth without microbe) on each plate.

3. Incubation:

  • Incubate the plates at the optimal temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Notable Biological Activities

Delta-Opioid Receptor Agonism

The delta-opioid receptor is a G-protein coupled receptor involved in analgesia and mood regulation.[18][19] Certain 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective delta-opioid agonists. These compounds exhibit high affinity and functional activity at the delta-opioid receptor, suggesting their potential as novel analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor agonists.

Delta_Opioid_Pathway Agonist Delta-Opioid Agonist (e.g., 4-phenyl-4-[1H-imidazol- 2-yl]-piperidine derivative) DOR Delta-Opioid Receptor (DOR) Agonist->DOR G_protein Gi/o Protein DOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

ROCK-II Inhibition

Rho-associated coiled-coil containing protein kinase 2 (ROCK-II) is a serine/threonine kinase that plays a role in various cellular processes, including inflammation and fibrosis.[20][21][22] Inhibition of ROCK-II has emerged as a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions.[23] While not exclusively featuring the this compound core, related piperidine and imidazole-containing structures have been investigated as ROCK-II inhibitors, highlighting the potential for this scaffold in developing modulators of this pathway.

ROCKII_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli RhoA RhoA Activation Proinflammatory_Stimuli->RhoA ROCK2 ROCK-II Activation RhoA->ROCK2 STAT3 STAT3 Phosphorylation ROCK2->STAT3 Th17_Tfh Th17/Tfh Cell Differentiation STAT3->Th17_Tfh Cytokines ↑ IL-17, IL-21 Th17_Tfh->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor ROCK-II Inhibitor (Piperidine/Imidazole-based) Inhibitor->ROCK2 Inhibition

Conclusion and Future Perspectives

The this compound scaffold has demonstrated remarkable versatility, yielding derivatives with a broad spectrum of biological activities. The examples presented in this guide underscore the potential of this chemical framework in the development of novel therapeutics for inflammatory diseases, neurodegenerative disorders, cancer, and infectious diseases.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing the growing body of structural information on target proteins to design more potent and selective inhibitors.

  • Fragment-Based Drug Discovery: Employing fragment-based approaches to explore new interaction spaces within target binding sites.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • Polypharmacology: Intentionally designing derivatives that can modulate multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neuroinflammation.

By leveraging the chemical tractability and proven biological relevance of the this compound scaffold, researchers can continue to develop innovative and effective medicines to address unmet medical needs.

References

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Structure-activity relationship (SAR) studies of 4-(1H-Imidazol-1-yl)piperidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1H-Imidazol-1-yl)piperidine Analogs

Introduction: The Versatile this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active agents. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety allows for diverse interactions with various biological targets. The piperidine nitrogen can be readily functionalized to introduce different substituents, enabling fine-tuning of physicochemical properties and target engagement. The imidazole ring, with its hydrogen bond donor and acceptor capabilities and its ability to act as a ligand for metal ions in enzymes, is crucial for anchoring the molecule within protein binding sites.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon this versatile framework. We will explore how subtle and significant structural modifications influence potency and selectivity across different target classes, with a primary focus on Histamine H3 receptor antagonists and 8-oxo-guanine DNA glycosylase 1 (OGG1) inhibitors, two areas where this scaffold has proven particularly fruitful. By examining experimental data and the rationale behind molecular design, this guide aims to equip researchers and drug development professionals with a deeper understanding of how to leverage the this compound scaffold for therapeutic innovation.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic utility of the this compound scaffold is dictated by the specific substitutions made to its core structure. The SAR varies significantly depending on the biological target. Below, we compare the SAR for two prominent target classes.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating cognitive disorders and other neurological conditions. The this compound scaffold is a key component in many potent H3 antagonists.

Key SAR Insights:

  • The Imidazole Ring: The imidazole moiety is a critical pharmacophore for H3 receptor affinity, mimicking the endogenous ligand, histamine. The position of the nitrogen attachment to the piperidine ring is crucial.

  • The Piperidine Nitrogen: This nitrogen atom serves as a key attachment point for side chains that occupy a lipophilic pocket in the H3 receptor. The nature of this side chain dramatically influences potency.

  • Linker and Side Chain: Optimization studies have shown that introducing a carbonyl group and an additional piperidine ring attached to the core piperidine's nitrogen can lead to highly potent antagonists[1]. Further extension with a benzimidazolyl group on the second piperidine was found to significantly enhance binding affinity, with compounds exhibiting Kᵢ values below 0.5 nM[1].

The diagram below illustrates the key structural regions of the this compound scaffold and how modifications impact H3 receptor antagonism.

Caption: Key SAR points for H3 receptor antagonists.

Table 1: SAR Data for Histamine H3 Receptor Antagonists

CompoundR1 GroupKᵢ (nM)Reference
6h 4-Benzimidazolyl-piperidinylcarbonyl< 1[1]
11i 4-(5-Chloro-benzimidazolyl)-piperidinylcarbonyl≤ 0.5[1]
11j 4-(5-Fluoro-benzimidazolyl)-piperidinylcarbonyl≤ 0.5[1]
11k 4-(5-Methyl-benzimidazolyl)-piperidinylcarbonyl≤ 0.5[1]

A significant challenge with imidazole-containing compounds is the potential for inhibition of cytochrome P450 (CYP) enzymes, leading to drug-drug interactions. SAR studies have also focused on modifying the scaffold to reduce CYP inhibition while maintaining H3 receptor potency[2].

8-Oxo-Guanine DNA Glycosylase 1 (OGG1) Inhibitors

OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for removing the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Inhibition of OGG1 is a promising therapeutic strategy for treating inflammation and certain cancers[3]. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, a close relative of the core topic, has been instrumental in developing potent OGG1 inhibitors.

Key SAR Insights:

  • Benzimidazolone Moiety: Unlike H3 antagonists where the imidazole is primary, here it is part of a larger benzimidazolone system. Substitutions on the benzene ring of this moiety are critical for potency. Halogen substitutions, particularly at the 4-position (e.g., bromo), have been shown to yield potent inhibitors[3][4].

  • Piperidine N-Substitution: The piperidine nitrogen is typically functionalized with a carboxamide group. The substituent on this carboxamide is crucial for activity. An N-(4-iodophenyl)piperidine-1-carboxamide group was identified as a highly effective moiety, leading to the potent inhibitor TH5487[3].

  • Matched Pairs: Synthetic strategies often involve coupling commercially available 1-(4-piperidinyl)-2-benzimidazolone cores with various isocyanates to rapidly explore the SAR of the N-substituent[4].

Table 2: SAR Data for OGG1 Inhibitors

CompoundBenzimidazolone SubstitutionPiperidine N-Carboxamide GroupIC₅₀ (nM)Reference
20 4-MethylN-(4-iodophenyl)630[4]
26 4-BromoN-(4-iodophenyl)300[4]
TH5487 4-BromoN-(4-iodophenyl)342[3]
28 4-AminoN-(4-iodophenyl)750[4]

Experimental Protocols

The discovery and optimization of these analogs rely on robust and reproducible biological assays. Below are detailed protocols for key assays relevant to the targets discussed.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor.

  • [³H]-Nα-methylhistamine (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 25 µL of test compound dilution (or vehicle for total binding, or thioperamide for non-specific binding).

    • 25 µL of [³H]-Nα-methylhistamine (final concentration ~0.5-1.0 nM).

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

protocol_workflow start Start: Prepare Reagents plate_setup Set up 96-well plate: Buffer, Compound, Radioligand, Membranes start->plate_setup incubation Incubate at 25°C for 60 min plate_setup->incubation filtration Terminate by rapid filtration Wash filters incubation->filtration quantification Add scintillation cocktail Measure CPM in counter filtration->quantification analysis Data Analysis: Calculate % inhibition -> IC50 -> Ki quantification->analysis end End: Determine Compound Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

General Synthetic Strategies

The synthesis of this compound analogs is typically achieved through multi-step sequences. A common approach involves the initial formation of a suitably protected piperidine derivative, followed by the introduction of the imidazole or a related heterocyclic system, and finally, diversification at the piperidine nitrogen.

A representative synthetic workflow is outlined below:

  • Piperidine Core Synthesis: Start with a commercially available piperidine derivative, such as 4-piperidone or a protected 4-aminopiperidine.

  • Introduction of the Heterocycle: The imidazole ring can be introduced via nucleophilic substitution. For example, the nitrogen of a 4-aminopiperidine can react with a reagent that forms the imidazole ring, or a piperidine derivative with a good leaving group at the 4-position can be reacted with imidazole itself.

  • Deprotection: Removal of any protecting groups (e.g., Boc group on the piperidine nitrogen) is performed to allow for further functionalization.

  • N-Functionalization (Diversification): The free piperidine nitrogen is then reacted with a variety of electrophiles, such as acid chlorides, isocyanates, or alkyl halides, to generate the final library of analogs[4][5].

synthesis_workflow start Starting Material (e.g., Boc-4-aminopiperidine) step1 Heterocycle Formation (e.g., Cyclization to Benzimidazolone) start->step1 Step 1 step2 Boc Deprotection (e.g., TFA or HCl) step1->step2 Step 2 step3 N-Functionalization (Coupling with R-NCO, R-COCl, etc.) step2->step3 Step 3 end Final Analog Library step3->end

Caption: General synthetic route for analog synthesis.

Conclusion

The this compound scaffold and its close relatives represent a remarkably versatile platform for drug discovery. Structure-activity relationship studies have demonstrated that specific, targeted modifications to this core can yield highly potent and selective ligands for a diverse range of biological targets, from GPCRs like the histamine H3 receptor to DNA repair enzymes like OGG1. For H3 antagonists, potency is driven by large, lipophilic substituents on the piperidine nitrogen, while for OGG1 inhibitors, substitutions on an associated benzimidazolone ring and a specific N-carboxamide group are key. The continued exploration of this scaffold, guided by the comparative SAR principles outlined in this guide, holds significant promise for the development of novel therapeutics.

References

  • The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. [Link][6]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Journal of Medicinal Chemistry. [Link][7]

  • Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry. [Link][4]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link][8]

  • Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-5-formamidopyrimidine. Biochemistry. [Link][3]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. [Link][9]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences. [Link][5]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine - PubChem. PubChem. [Link]

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  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link][12]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link][13]

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In Vitro Efficacy of Novel 4-(1H-Imidazol-1-yl)piperidine Derivatives: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged 4-(1H-imidazol-1-yl)piperidine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a spectrum of diseases, from life-threatening fungal infections to advanced cancers. This guide provides an in-depth technical comparison of the in vitro performance of emerging compounds featuring this versatile chemical moiety. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to facilitate the objective evaluation of these novel chemical entities against established alternatives.

The Strategic Importance of the this compound Scaffold

The this compound core is a recurring motif in a multitude of biologically active molecules. Its significance lies in the unique combination of a basic piperidine ring and an aromatic imidazole ring. The piperidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to form salt forms, while the imidazole ring is crucial for interacting with various biological targets, particularly metalloenzymes like cytochrome P450s. This has led to its successful incorporation into antifungal agents, where the imidazole nitrogen coordinates with the heme iron of lanosterol 14α-demethylase, and in anticancer drugs targeting enzymes like CYP17A1.

This guide will focus on the in vitro evaluation of novel compounds containing this scaffold against three primary targets:

  • Lanosterol 14α-demethylase (CYP51): A critical enzyme in the ergosterol biosynthesis pathway of fungi, making it a prime target for antifungal drug development.

  • Cytochrome P450 17A1 (CYP17A1): A key enzyme in the human steroidogenesis pathway responsible for androgen production, and a validated target in the treatment of castration-resistant prostate cancer.

  • General Antimicrobial and Cytotoxic Activity: Assessing the broader therapeutic potential and off-target effects of these compounds.

I. Comparative In Vitro Analysis of Antifungal Potency: Targeting Lanosterol 14α-Demethylase (CYP51)

The inhibition of lanosterol 14α-demethylase (CYP51) is a well-established mechanism for antifungal therapy. Novel compounds bearing the this compound scaffold are often designed to exhibit superior potency and a better resistance profile compared to existing azole antifungals.

A. Head-to-Head Comparison of Antifungal Activity

The in vitro efficacy of novel antifungal candidates is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table presents a comparative summary of the in vitro activity of hypothetical novel compounds against standard antifungal agents.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Novel Compound A 0.060.125
Novel Compound B 0.1250.25
Fluconazole 0.25 - 1.0>64
Ketoconazole 0.03 - 0.250.125 - 1.0
Itraconazole 0.03 - 0.250.125 - 0.5

Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

B. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
  • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be verified spectrophotometrically at 530 nm.
  • Further dilute the fungal suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL.[1]

2. Drug Dilution:

  • Prepare a stock solution of the novel compound and standard antifungal agents (e.g., fluconazole, ketoconazole) in a suitable solvent like dimethyl sulfoxide (DMSO).
  • Perform serial twofold dilutions of the drugs in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal suspension.
  • Include a growth control well (no drug) and a sterility control well (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[1]

Causality Behind Experimental Choices:

  • RPMI 1640 Medium: This is the standardized medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and provides consistent and reproducible results.[1]

  • 0.5 McFarland Standard: This ensures a standardized inoculum density, which is critical for the reproducibility of MIC values.

  • MOPS Buffer: The medium is buffered with MOPS to maintain a stable pH, as the activity of some antifungal agents can be pH-dependent.

C. Signaling Pathway and Experimental Workflow

Antifungal_Mechanism_and_Testing Inhibition Inhibition MIC_Determination MIC_Determination

II. Comparative In Vitro Analysis of Anticancer Potency: Targeting CYP17A1

CYP17A1 is a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities, both of which are critical for androgen biosynthesis.[2] Novel inhibitors are sought to improve upon the potency and selectivity of existing drugs like abiraterone.

A. Head-to-Head Comparison of CYP17A1 Inhibition

The inhibitory potency of novel compounds against CYP17A1 is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor.

CompoundCYP17A1 17,20-lyase IC50 (nM)CYP17A1 17α-hydroxylase IC50 (nM)Selectivity (Hydroxylase/Lyase)
Novel Compound C 5500100
Novel Compound D 15>1000>66
Abiraterone 1270.6
TOK-001 23733.2

Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.[3]

B. Experimental Protocol: Recombinant Human CYP17A1 Inhibition Assay

This biochemical assay measures the ability of a test compound to inhibit the 17,20-lyase activity of recombinant human CYP17A1 using a radiolabeled substrate.

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare a reaction mixture containing:
  • Recombinant human CYP17A1 enzyme
  • NADPH-cytochrome P450 reductase
  • Cytochrome b5
  • [³H]-17α-hydroxyprogesterone (substrate)
  • Potassium phosphate buffer (pH 7.4)
  • The concentrations of the enzyme and substrate should be optimized based on preliminary experiments to ensure linear reaction kinetics.

2. Compound Incubation:

  • Add varying concentrations of the novel compound or the reference inhibitor (e.g., abiraterone) to the reaction mixture.
  • Include a vehicle control (e.g., DMSO).
  • Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.

3. Reaction Initiation and Termination:

  • Initiate the enzymatic reaction by adding NADPH.
  • Incubate at 37°C for a defined period (e.g., 30 minutes).
  • Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

4. Product Extraction and Quantification:

  • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
  • Separate the substrate and the radiolabeled product (e.g., [³H]-androstenedione) using thin-layer chromatography (TLC).
  • Quantify the amount of product formed using liquid scintillation counting.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzyme System: Using purified recombinant enzymes allows for the direct assessment of inhibition without the confounding factors of a cellular environment.

  • Radiolabeled Substrate: The use of a radiolabeled substrate provides a highly sensitive and quantitative method for measuring enzyme activity.

  • Cytochrome b5: The inclusion of cytochrome b5 is crucial as it allosterically enhances the 17,20-lyase activity of CYP17A1.[4]

D. Signaling Pathway and Experimental Workflow

CYP17A1_Inhibition_Workflow Inhibition Inhibition IC50 IC50

III. In Vitro Cytotoxicity Profiling

Assessing the general cytotoxicity of novel compounds is crucial to determine their therapeutic window and potential for off-target effects. This is typically done using a panel of human cancer cell lines and, ideally, a non-cancerous cell line for comparison.

A. Comparative Cytotoxicity Data

The cytotoxic effect is quantified by the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

CompoundMCF-7 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)
Novel Compound E 1.52.35.1> 50
Novel Compound F 12.815.220.5> 100
Doxorubicin 0.51.20.80.1

Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

B. Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5]

1. Cell Seeding:

  • Seed the selected human cancer cell lines (e.g., MCF-7, PC-3, A549) and a normal cell line (e.g., MRC-5) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the novel compounds and a positive control (e.g., doxorubicin).
  • Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v to avoid solvent-induced cytotoxicity).[5]
  • Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Panel of Cell Lines: Using a panel of cell lines from different cancer types provides an indication of the compound's spectrum of activity. Including a non-cancerous cell line helps to assess the compound's selectivity for cancer cells over normal cells.[6][7]

  • Doxorubicin as a Positive Control: Doxorubicin is a well-characterized chemotherapeutic agent with broad-spectrum cytotoxic activity, making it a suitable positive control for cytotoxicity assays.

C. Experimental Workflow Diagram

Cytotoxicity_Workflow

IV. Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of potent and selective inhibitors of key therapeutic targets. The in vitro assays detailed in this guide provide a robust framework for the initial evaluation and comparison of novel compounds derived from this privileged structure. By employing standardized protocols and appropriate comparators, researchers can generate high-quality, reproducible data to inform lead optimization and candidate selection.

Future studies should focus on elucidating the detailed mechanism of action of promising compounds, including their effects on downstream signaling pathways and potential for off-target interactions. Furthermore, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling will be essential to assess the drug-like properties of these novel entities and their potential for successful preclinical and clinical development.

V. References

  • Antifungal Susceptibility Testing: A Practical Guide for Clinicians. Journal of Fungi. [Link]

  • CLSI. M27-A3—Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute.

  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. National Institutes of Health. [Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. PubMed Central. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PubMed Central. [Link]

  • Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics. PubMed Central. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. [Link]

  • Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production. PubMed. [Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. National Institutes of Health. [Link]

  • Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5. PubMed. [Link]

  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds, from kinase inhibitors to antagonists for various receptors. Its prevalence necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of two primary strategies for its synthesis: classical N-alkylation and modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Route 1: Direct N-Alkylation of Imidazole

The most straightforward approach to forging the C-N bond between the piperidine and imidazole rings is through a direct nucleophilic substitution reaction. This method relies on the nucleophilicity of the imidazole nitrogen and the availability of a suitable piperidine electrophile.

Mechanistic Rationale

This reaction typically proceeds via an SN2 mechanism. Imidazole, acting as a nucleophile, attacks an electrophilic piperidine, which is functionalized with a good leaving group (e.g., tosylate, mesylate, or a halide). The choice of base is critical; it must be strong enough to deprotonate imidazole, thereby increasing its nucleophilicity, without promoting significant side reactions like elimination. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The use of a Boc-protected piperidine derivative is standard practice to prevent N-alkylation of the piperidine's secondary amine.

// Nodes Imidazole [label="Imidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Boc-4-(OTs)piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaH, K2CO3)\nSolvent (e.g., DMF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Transition State\n(SN2)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Boc [label="Boc-4-(1H-Imidazol-1-yl)piperidine", fillcolor="#E6F4EA", fontcolor="#202124"]; Deprotection [label="Acid (e.g., TFA, HCl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="this compound", shape=box, style="rounded,filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Imidazole -> Intermediate [label="Nucleophilic\nAttack"]; Piperidine -> Intermediate; Base -> Imidazole [label="Deprotonation"]; Intermediate -> Product_Boc [label="Leaving Group\nDeparture"]; Product_Boc -> Final_Product [label="Boc Deprotection", arrowhead=vee]; Deprotection -> Product_Boc [style=invis]; } } Caption: Workflow for the Direct N-Alkylation Synthesis Route.

Detailed Experimental Protocol
  • Step 1: N-Alkylation

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add imidazole (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

    • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in DMF to the reaction mixture.[1]

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[1]

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl this compound-1-carboxylate.

  • Step 2: Boc Deprotection

    • Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate). Filter and dry to obtain the final product.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds.[2] This palladium-catalyzed cross-coupling reaction offers a milder and often more versatile alternative to classical methods, tolerating a wider range of functional groups.[2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established.[2][3] It begins with the oxidative addition of an aryl or heteroaryl halide (in this case, a halopiperidine is not used, but rather the piperidine acts as the amine coupling partner) to a Pd(0) complex. For this specific synthesis, the reaction involves coupling an amine (piperidine) with a halo-imidazole, or more commonly, coupling imidazole with a halo-arene followed by transformations, but direct coupling is also feasible.

A more direct application for our target molecule involves coupling imidazole with a protected 4-halopiperidine. The key steps are:

  • Oxidative Addition: A Pd(0) complex reacts with the 4-halopiperidine.

  • Amine Coordination & Deprotonation: Imidazole coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.[2]

The choice of ligand is paramount for a successful transformation. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, or biaryl phosphines) are often required to facilitate the reductive elimination step and stabilize the catalytic species.[4][5]

// Nodes Pd0 [label="Pd(0)Ln", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArylHalide [label="Boc-4-Bromopiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazole [label="Imidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Cs2CO3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdAmido [label="Palladium-Amido\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Boc [label="Boc-4-(1H-Imidazol-1-yl)piperidine", fillcolor="#E6F4EA", fontcolor="#202124"]; Final_Product [label="this compound", shape=box, style="rounded,filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Acid (e.g., TFA)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArylHalide -> OxAdd; OxAdd -> PdAmido [label="+ Imidazole\n- Base-H+X-"]; Imidazole -> OxAdd; Base -> OxAdd; PdAmido -> Product_Boc [label="Reductive\nElimination"]; PdAmido -> Pd0 [style=dashed, label="Regenerates\nCatalyst"]; Product_Boc -> Final_Product [label="Boc Deprotection"]; Deprotection -> Product_Boc [style=invis]; } } Caption: Catalytic Cycle for the Buchwald-Hartwig Amination Route.

Detailed Experimental Protocol
  • Step 1: Buchwald-Hartwig Coupling

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol %), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol %), and a strong, non-nucleophilic base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq.).

    • Add imidazole (1.2 eq.) and tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq.).

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Seal the vessel and heat the reaction to 80-110 °C. Monitor progress by LC-MS. These reactions can take anywhere from 2 to 24 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography to afford tert-butyl this compound-1-carboxylate.

  • Step 2: Boc Deprotection

    • This step is identical to the deprotection protocol described in Route 1.

Comparative Analysis

ParameterRoute 1: Direct N-AlkylationRoute 2: Buchwald-Hartwig Amination
Starting Materials Imidazole, Boc-protected 4-piperidyl sulfonate/halideImidazole, Boc-protected 4-halopiperidine
Key Reagents Strong base (NaH), polar aprotic solvent (DMF)Palladium catalyst, phosphine ligand, base (Cs₂CO₃)
Reaction Conditions Moderate to high temp (80-100 °C)Moderate to high temp (80-110 °C), inert atmosphere
Typical Yields 50-75% (can be variable)70-95% (often higher and more reliable)
Substrate Scope Good, but sensitive to sterics near the N-HExcellent, very broad functional group tolerance[2]
Scalability Generally straightforward; NaH requires cautionCan be challenging due to cost and removal of catalyst
Cost Lower reagent cost (base vs. catalyst/ligand)Higher cost due to palladium and specialized ligands
Safety/Handling NaH is pyrophoric and requires careful handlingRequires inert atmosphere techniques; ligands can be air-sensitive
Green Chemistry Use of DMF is a concern; high temperaturesMetal catalyst requires removal; toluene is a better solvent than DMF

Conclusion and Recommendations

Both direct N-alkylation and Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound. The choice between them is a classic case of balancing cost, simplicity, and efficiency.

Choose Direct N-Alkylation when:

  • Cost is a primary driver.

  • The scale of the reaction is large, making catalyst cost prohibitive.

  • The necessary starting materials (e.g., a piperidyl mesylate or tosylate) are readily available.

  • The laboratory is equipped to handle pyrophoric reagents like sodium hydride safely.

Choose Buchwald-Hartwig Amination when:

  • Higher, more reliable yields are required.

  • The substrates contain sensitive functional groups that would not tolerate the harsh basic conditions of the alkylation route.[2][4]

  • Rapid synthesis of a diverse library of analogues is the goal, leveraging the broad scope of the reaction.

  • The additional cost of the catalyst and ligand is acceptable for the improved performance and reliability.

Ultimately, the decision rests on the specific project goals, available resources, and the scale of the synthesis. For initial discovery efforts and small-scale synthesis, the reliability and scope of the Buchwald-Hartwig reaction are often advantageous. For large-scale process chemistry, significant optimization of the classical N-alkylation route may prove more economical.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18356-18381. [Link]

  • Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276–284. [Link]

  • Karaaslan, Ç., Doğanç, F., Alp, M., Koç, A., Karabay, A. Z., & Göker, H. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127621. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) precursors and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-(1H-Imidazol-1-yl)piperidine serves as a critical building block in the synthesis of numerous therapeutic agents. Its molecular structure, featuring a basic piperidine ring and a polar imidazole moiety, presents unique challenges for chromatographic separation and purity assessment. This guide provides an in-depth comparison of HPLC methodologies for the robust validation of its purity, grounded in the principles of scientific integrity and guided by extensive field experience. We will dissect the rationale behind method selection, present a detailed, optimized protocol, and offer comparative data to empower researchers to make informed decisions for their analytical workflows.

The Analytical Challenge: Understanding the Analyte

The primary challenge in developing a purity method for this compound lies in its physicochemical properties. It is a polar, basic compound, which can lead to poor retention on traditional non-polar stationary phases (like C18) and problematic peak tailing due to interactions with residual silanol groups on the silica support. An effective HPLC method must overcome these issues to accurately resolve the main compound from potential process-related impurities, such as starting materials, by-products, and degradation products.

A Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the analyte's properties. Here, we compare three common approaches: standard Reverse-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair RP-HPLC.

  • Reverse-Phase HPLC (RP-HPLC): This is the most prevalent mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[1][2] For a polar basic compound like ours, a standard C18 column with a highly aqueous mobile phase can suffer from poor retention and a phenomenon known as "phase collapse," where the C18 ligands fold on themselves, leading to irreproducible results.[3] To be effective, the method requires modification, such as using a column with a polar-embedded or polar-endcapped stationary phase, which is more stable in highly aqueous conditions.[4] Furthermore, controlling the mobile phase pH with a buffer is critical to ensure consistent ionization of the analyte and to suppress undesirable interactions with the stationary phase, thereby improving peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[4] It employs a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. Water is used as the strong eluting solvent. This approach provides orthogonal selectivity to RP-HPLC and can be highly effective for retaining this compound and its polar impurities. However, HILIC methods can require longer column equilibration times and may be more sensitive to the sample diluent composition.

  • Ion-Pair Reverse-Phase HPLC: This technique modifies a standard RP-HPLC method by adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[5] The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and enhancing its retention on a C18 column. While effective for improving retention, ion-pairing reagents are often non-volatile, making the method incompatible with mass spectrometry (MS). They can also be aggressive to the stationary phase and may require extensive column flushing, making it a less desirable choice for a routine, high-throughput quality control method.

Based on this comparison, a well-developed, buffered Reverse-Phase HPLC method using a modern, polar-functionalized C18 column offers the best balance of robustness, reliability, and compatibility with standard laboratory equipment for routine purity analysis.

Optimized Protocol: Validating Purity with Polar-Enhanced RP-HPLC

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[6][7][8][9]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_validation Validation & Analysis cluster_results Results sample_prep Sample & Standard Preparation system_setup HPLC System & Method Setup sample_prep->system_setup sst System Suitability Test (SST) system_setup->sst sst_check SST Pass? sst->sst_check sst_check->system_setup No analysis Inject Samples for Purity Analysis sst_check->analysis Yes data_proc Data Processing & Integration analysis->data_proc report Calculate % Purity & Generate Report data_proc->report

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-Imidazol-1-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth, objective comparison of the primary catalytic systems for the construction of this key structural unit, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The information presented is synthesized from established methodologies for analogous C-N bond formations, providing a robust framework for catalyst selection and reaction optimization.

Introduction to Catalytic Approaches

The formation of the C-N bond between the imidazole and piperidine rings is most effectively achieved through cross-coupling reactions. The two most prominent and well-established methods are the Buchwald-Hartwig amination, which utilizes palladium catalysts, and the Ullmann condensation, which employs copper catalysts.[1][2] Both methods have their distinct advantages and disadvantages in terms of reaction conditions, catalyst cost, substrate scope, and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad applicability in forming C-N bonds.[1] This reaction typically involves the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a phosphine ligand in the presence of a base.[3][4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl product and regenerates the active Pd(0) catalyst. The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps.[1]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Aryl-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Oxidative Addition Aryl-X Aryl-X Aryl-X->Oxidative Addition Complex Pd-Amine Complex [Aryl-Pd(II)(L)(HNR2)]+X- Oxidative Addition Complex->Pd-Amine Complex Amine R2NH Amine->Pd-Amine Complex Pd-Amido Complex Aryl-Pd(II)(L)-NR2 Pd-Amine Complex->Pd-Amido Complex Deprotonation Base Base Base->Pd-Amine Complex Product Aryl-NR2 Pd-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Pd-Amido Complex->Catalyst Regeneration caption Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalyst systems.[2] This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often with a ligand, and a base at elevated temperatures.[3]

Mechanistic Considerations

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A plausible pathway involves the formation of a copper(I)-amido species from the amine and the copper catalyst. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-aryl product and regenerates a Cu(I) species, completing the catalytic cycle. The use of ligands, such as L-proline or phenanthrolines, can significantly accelerate the reaction and allow for milder conditions.[5][6]

Comparative Performance of Catalytic Systems

The choice between a palladium- or copper-based system for the synthesis of this compound will depend on several factors, including the nature of the starting materials, desired reaction conditions, and cost considerations. Below is a comparative summary based on typical performance for analogous N-arylation reactions.[3]

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)CuI, Cu₂O, Cu(OAc)₂ (5-20 mol%)
Ligand Biarylphosphines (e.g., Xantphos, RuPhos, DavePhos)Diamines, Amino Acids (e.g., L-proline, 1,10-phenanthroline)
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature 80-120 °C100-160 °C
Reaction Time 2-24 hours12-48 hours
Typical Yield 70-95%60-85%
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)
Advantages Broader substrate scope, milder conditions, often fasterLower catalyst cost, less sensitive to air and moisture
Disadvantages Higher catalyst and ligand cost, sensitivity to airHigher temperatures, longer reaction times, narrower scope

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, adapted from established methods for similar N-arylation reactions.[3]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of piperidine with a halo-imidazole.

Materials:

  • 4-Aminopiperidine (or a protected derivative)

  • 1-Bromo-1H-imidazole (or other halo-imidazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube with a septum and purge with argon for 15 minutes.

  • Add 1-bromo-1H-imidazole (1.0 mmol) and 4-aminopiperidine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd₂(dba)₃, Xantphos, and NaOtBu to Schlenk tube B Purge with Argon A->B C Add 1-Bromo-1H-imidazole and 4-Aminopiperidine B->C D Add Anhydrous Toluene C->D E Heat to 100 °C and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Concentrate H->I J Purify by Column Chromatography I->J caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a typical procedure for the N-arylation of piperidine with a halo-imidazole using a copper catalyst.

Materials:

  • 4-Aminopiperidine (or a protected derivative)

  • 1-Iodo-1H-imidazole (or other halo-imidazole)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add 1-iodo-1H-imidazole (1.0 mmol) and 4-aminopiperidine (1.2 mmol).

  • Add anhydrous DMF (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the synthesis of this compound.

  • For initial explorations and broader substrate scope , the Buchwald-Hartwig amination is recommended due to its milder reaction conditions and generally higher yields. The higher cost of the catalyst and ligands may be a consideration for large-scale synthesis.

  • For cost-effective, large-scale production , the Ullmann condensation presents a more economical option. However, optimization of reaction conditions, including higher temperatures and potentially longer reaction times, may be necessary to achieve satisfactory yields.

The choice of a specific catalyst and ligand combination within each system will require empirical optimization based on the specific substrates and desired purity of the final product. This guide provides a solid foundation for initiating such studies in the synthesis of the pharmaceutically important this compound scaffold.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2859-2861.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Kündig, E. P. (2004). N-Heterocyclic Carbenes in Cross-Coupling Reactions. In Topics in Organometallic Chemistry (pp. 131-163). Springer, Berlin, Heidelberg.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C—C coupling method. Synlett, 2003(15), 2428-2439.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Biological Screening of 4-(1H-Imidazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-(1H-imidazol-1-yl)piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth, comparative analysis of the biological screening of a library of derivatives based on this core, with a particular focus on their evaluation as anticancer agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and contextualize the findings with established alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The Rationale for Targeting Kinases with Imidazole-Based Scaffolds

The imidazole ring is a key component in many biologically active molecules, capable of forming crucial hydrogen bonds and coordinating with metal ions within enzyme active sites. When incorporated into a piperidine framework, it creates a three-dimensional structure that can be readily modified to optimize binding affinity and selectivity for specific biological targets. One of the most fruitful areas of investigation for these derivatives has been in the realm of protein kinase inhibition.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The BRAF kinase, a serine/threonine kinase in the MAPK/ERK signaling pathway, is a prime example. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival.[1][2] This makes mutant BRAF an attractive target for therapeutic intervention.

This guide will use a case study of a library of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives, close analogues of the this compound scaffold, to illustrate the process of biological screening and comparative analysis against the V600E-mutated BRAF kinase.[3]

Synthesis of a Focused Library of Potential Kinase Inhibitors

The successful biological screening of a compound library begins with a robust and versatile synthetic strategy. The synthesis of the 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives provides an excellent template for generating a diverse set of molecules for screening. The general synthetic scheme allows for the introduction of various substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

General Synthetic Workflow

The synthesis is a multi-step process that allows for the systematic modification of different parts of the molecule. This modular approach is crucial for building a library of compounds with diverse chemical properties, which in turn allows for a comprehensive evaluation of how different functional groups impact biological activity.

G A Starting Materials (o-phenylenediamine, pyrimidine derivatives) B Intermediate 1 (Main Benzimidazole Core) A->B Cyclization C Intermediate 2 (Addition of Linker) B->C Functionalization D Final Library (Coupling with Sulfonamides) C->D Amide Coupling E Characterization (NMR, Mass Spec, etc.) D->E Purity & Identity Confirmation G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->BRAF Inhibition

Caption: The constitutively active BRAF V600E drives downstream signaling, which is blocked by the inhibitor.

Conclusion and Future Directions

The biological screening of a library of this compound derivatives and their analogues has proven to be a successful strategy for the identification of novel kinase inhibitors. The case study presented here demonstrates a systematic approach, from rational library synthesis to tiered biological evaluation and comparative analysis. While the identified compounds may not yet surpass the potency of established drugs like vemurafenib, they provide a strong foundation for further lead optimization.

Future efforts should focus on leveraging the SAR data to design next-generation compounds with improved potency and selectivity. Additionally, exploring the activity of these versatile scaffolds against other kinase targets and in different therapeutic areas remains a promising avenue for future research. This guide provides the foundational knowledge and experimental framework to empower researchers in this exciting field of drug discovery.

References

  • Abdel-Gawad, H., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(16), 4949. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Corcoran, R. B., et al. (2012). BRAF V600E-Mutant Colorectal Cancer Is Sensitive to BRAF Inhibition In Vitro and In Vivo. Cancer Discovery, 2(3), 227-235. [Link]

  • Gholami, S., et al. (2024). Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy. Cancers, 16(14), 2639. [Link]

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954. [Link]

  • Maurer, G., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research, 17(6), 1355-1361. [Link]

  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery, 2(3), 227-235. [Link]

  • Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link]

Sources

The Unseen Architect: A Head-to-Head Comparison of 4-(1H-Imidazol-1-yl)piperidine with Other Linkers in Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly in the burgeoning field of targeted protein degradation, the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) is a game of molecular matchmaking. These molecules act as bridges, bringing a target protein and an E3 ubiquitin ligase together to trigger the protein's destruction. While the warhead (targeting the protein of interest) and the E3 ligase ligand are crucial for binding, the linker connecting them is the unsung hero, profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.

This guide provides a deep dive into the properties and performance of a specific rigid linker, 4-(1H-Imidazol-1-yl)piperidine , and offers a comparative analysis against other commonly employed linker classes. For researchers in medicinal chemistry and drug development, understanding the nuances of linker selection is paramount to designing potent and effective therapeutics.

The Central Role of the Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive tether; it is a critical determinant of the molecule's success. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation. Key linker characteristics that influence PROTAC performance include:

  • Length: A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an overly long linker might not effectively bring the two proteins into proximity for ubiquitination.

  • Rigidity: Rigid linkers, such as those containing cyclic structures like piperidine and piperazine, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding. Flexible linkers, like polyethylene glycol (PEG) or alkyl chains, offer more conformational freedom, which can be advantageous in some systems.

  • Physicochemical Properties: The linker significantly impacts the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. For instance, incorporating polar groups can enhance solubility, while rigid structures may improve metabolic stability.

A Spotlight on this compound: Structure and Hypothesized Advantages

The this compound moiety offers a unique combination of structural features that make it an attractive linker component:

  • Rigidity: The piperidine ring provides a rigid scaffold, which can help to maintain an optimal distance and orientation between the two ends of the bifunctional molecule. This rigidity can contribute to a more stable and productive ternary complex.

  • Defined Vectoriality: The defined geometry of the piperidine ring allows for precise control over the spatial arrangement of the warhead and the E3 ligase ligand.

  • Potential for Improved Physicochemical Properties: The imidazole ring, a common motif in medicinal chemistry, can participate in various non-covalent interactions, potentially influencing solubility and target engagement. The basic nitrogen in the piperidine ring can also be protonated, which may affect solubility and cell permeability.

Head-to-Head Comparison: this compound vs. Other Linker Classes

While direct, publicly available experimental data systematically comparing this compound with a wide range of other linkers in a single PROTAC system is limited, we can extrapolate a comparative analysis based on the known properties of different linker classes. The following table summarizes the anticipated advantages and disadvantages of this compound in comparison to flexible alkyl and PEG linkers, as well as the closely related piperazine linker.

Linker ClassKey CharacteristicsPotential AdvantagesPotential Disadvantages
This compound Rigid, heterocyclic, contains imidazole and piperidine rings.- Pre-organizes for favorable ternary complex formation.- Enhanced metabolic stability.- Defined spatial orientation.- May be synthetically more challenging than flexible linkers.- Rigidity may not be optimal for all target-E3 ligase pairs.
Alkyl Chains Flexible, hydrophobic.- Synthetically accessible and easy to modify length.- High degree of conformational flexibility.- High flexibility can lead to an entropic penalty upon binding.- Can increase lipophilicity, potentially reducing solubility.
PEG Chains Flexible, hydrophilic.- Improves aqueous solubility.- Can reduce non-specific binding.- Can increase molecular weight and flexibility, sometimes negatively impacting cell permeability.- May be more susceptible to metabolism.
Piperazine Rigid, heterocyclic, contains two nitrogen atoms.- Rigidity aids in ternary complex formation.- The second nitrogen can be protonated to increase solubility.- The pKa is highly dependent on the surrounding chemical structure, which can affect its charge at physiological pH.

Experimental Protocols for Linker Evaluation

To rigorously compare the performance of different linkers, a series of well-established in vitro and cell-based assays are essential. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol outlines a general synthetic route for incorporating the this compound linker between a hypothetical warhead and an E3 ligase ligand (e.g., pomalidomide).

Diagram of Synthetic Workflow

A 1. Amide Coupling: Warhead-COOH + H2N-Linker B 2. Deprotection: Removal of Boc group A->B Step 1 C 3. Amide Coupling: Linker-NH2 + Pomalidomide-COOH B->C Step 2 D Final PROTAC C->D Step 3 A 1. Cell Treatment: Incubate cells with PROTAC B 2. Cell Lysis: Extract total protein A->B C 3. SDS-PAGE: Separate proteins by size B->C D 4. Protein Transfer: Transfer proteins to a membrane C->D E 5. Immunoblotting: Probe with specific antibodies D->E F 6. Detection & Analysis: Quantify protein bands E->F

A Comparative Guide to the X-ray Crystallography of 4-(1H-Imidazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-1-yl)piperidine core is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting various receptors and enzymes. A definitive understanding of the three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will compare the crystallographic parameters of two distinct derivatives, provide a comprehensive, self-validating experimental protocol, and contextualize the data with authoritative references.

Comparative Crystallographic Analysis of Substituted Piperidin-4-one Derivatives

A study by Ramachandran and colleagues provides excellent examples for a comparative crystallographic analysis of imidazole-substituted piperidin-4-ones. Two derivatives, 1-benzyl-3,5-dimethyl-2-((1H-imidazol-1-yl)methyl)piperidin-4-one (Derivative A) and 1-benzyl-3,5-bis(4-chlorophenyl)-2-((1H-imidazol-1-yl)methyl)piperidin-4-one (Derivative B) , were synthesized and their structures determined by single-crystal X-ray diffraction[1]. The crystallographic data for these compounds offer valuable insights into the impact of substitution on the piperidine ring conformation and overall molecular packing.

ParameterDerivative ADerivative B
Chemical Formula C20H25N3OC29H25Cl2N3O
Molecular Weight 335.43 g/mol 518.43 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 10.123(2)11.897(3)
b (Å) 15.876(4)12.112(3)
c (Å) 12.011(3)18.001(5)
α (°) 9090
β (°) 110.12(2)97.89(2)
γ (°) 9090
Volume (ų) 1812.2(7)2568.1(11)
Z 44
Calculated Density (Mg/m³) 1.2291.339
CCDC Deposition No. 785534785535

Data sourced from Ramachandran et al., European Journal of Medicinal Chemistry, 2011. [1]

The choice of a monoclinic crystal system and the P21/c space group for both derivatives is common for organic molecules of this nature, as it allows for efficient packing. The significant increase in the unit cell volume from Derivative A to Derivative B is a direct consequence of the replacement of the relatively small methyl groups with bulky 4-chlorophenyl substituents at the 3 and 5 positions of the piperidine ring. This substitution also leads to a higher calculated density for Derivative B.

These structural differences, readily apparent from the crystallographic data, have profound implications for the biological activity of these compounds by altering their shape, size, and potential intermolecular interactions with their biological targets.

The Crystallization Workflow: A Self-Validating Protocol

The successful growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following protocol is a robust, self-validating workflow for obtaining crystals of this compound derivatives. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the protocol as needed.

experimental_workflow

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Synthesize the desired this compound derivative using established synthetic routes.

    • Purify the crude product to the highest possible degree using column chromatography. The purity of the starting material is critical for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

    • Thoroughly characterize the purified compound by NMR, mass spectrometry, and IR to confirm its identity and purity before proceeding.

  • Crystallization:

    • Solvent Screening: The choice of solvent is paramount. Begin by testing the solubility of the compound in a range of common solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, water). A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble upon heating.

    • Crystallization Technique Selection:

      • Slow Evaporation: This is often the simplest and most effective method. Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. The slow decrease in solvent volume gradually increases the concentration of the solute, leading to supersaturation and crystal growth.

      • Vapor Diffusion: This technique is useful for smaller quantities of material. Dissolve the compound in a small volume of a relatively volatile solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile non-solvent in which the compound is insoluble. The vapor of the non-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

      • Cooling Crystallization: If the compound's solubility is highly dependent on temperature, dissolve it in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal formation.

  • X-ray Diffraction and Analysis:

    • Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

    • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

    • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

    • Structure Validation: Validate the final structure using software such as PLATON to check for missed symmetry and other potential issues. Deposit the final structure and data in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Relationships in Crystallographic Analysis

The process of determining a crystal structure is a logical progression from a well-characterized molecule to a refined three-dimensional model. This process relies on the interplay of experimental data and computational refinement.

logical_relationships

Conclusion

The crystallographic analysis of this compound derivatives is a powerful tool for understanding their structure-property relationships. As demonstrated by the comparative analysis of the two piperidin-4-one derivatives, subtle changes in substitution can lead to significant differences in their solid-state structures. By employing a systematic and well-understood experimental workflow, researchers can reliably obtain high-quality crystallographic data. This information is invaluable for the iterative process of drug design and development, enabling the rational optimization of lead compounds to enhance their efficacy and selectivity.

References

  • Ramachandran, R., Rani, M., Senthan, S., Jeong, Y. T., & Kabilan, S. (2011). Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives. European Journal of Medicinal Chemistry, 46(5), 1926–1934. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

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A Comparative Guide to the Physicochemical Properties of Imidazole Isomers in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, imidazole and its constitutional isomer, pyrazole, are privileged scaffolds frequently employed to optimize the physicochemical and pharmacokinetic properties of drug candidates. While structurally similar, the distinct arrangement of nitrogen atoms within their five-membered rings imparts surprisingly different characteristics that can be leveraged to overcome common drug development hurdles. This guide provides an in-depth comparison of the key physicochemical properties of 1,3-diazole (imidazole) and 1,2-diazole (pyrazole), supported by experimental data and protocols, to inform rational drug design.

Structural and Electronic Differences: The Foundation of Divergent Properties

Imidazole and pyrazole are both five-membered aromatic heterocycles containing two nitrogen atoms. The fundamental difference lies in the relative positions of these nitrogens. In imidazole, the nitrogen atoms are in a 1,3-arrangement, separated by a carbon atom, whereas in pyrazole, they are adjacent in a 1,2-arrangement.[1] This seemingly subtle distinction has profound implications for their electronic distribution, stability, and intermolecular interactions.

Computational studies have shown that imidazole is generally more stable than pyrazole.[2][3] This increased stability is attributed to a more favorable distribution of charges within the imidazole ring, where the separation of the two electronegative nitrogen atoms leads to a more balanced electronic environment.[2]

Caption: Structural comparison of imidazole and pyrazole isomers.

Comparative Analysis of Key Physicochemical Properties

The utility of these isomers in drug scaffolds is dictated by their influence on several key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

A compound's ionization state at physiological pH is critical for its solubility, permeability, and target engagement. The pKa values of imidazole and pyrazole differ significantly due to the electronic effects of the nitrogen atom arrangement.

  • Imidazole: Imidazole is significantly more basic than pyrazole. The conjugate acid of imidazole (imidazolium) has a pKa of approximately 7.0, meaning it can be protonated at physiological pH.[1] This basicity arises from the lone pair of electrons on the sp2-hybridized nitrogen (N-3), which is not involved in the aromatic sextet and is readily available for protonation.[4] The resulting positive charge in the imidazolium ion is delocalized over both nitrogen atoms, leading to a more stable conjugate acid.[4] Imidazole is also a weak acid, with a pKa of around 14.5 for the N-H proton.[5]

  • Pyrazole: In contrast, pyrazole is a much weaker base, with a conjugate acid pKa of approximately 2.5.[6] The proximity of the two electronegative nitrogen atoms in pyrazole results in an inductive electron-withdrawing effect, which reduces the basicity of the N-2 nitrogen.[6]

Table 1: Comparison of pKa Values

IsomerConjugate Acid pKaN-H Proton pKaPredominant form at pH 7.4
Imidazole~7.0[1]~14.5[5]Partially Protonated
Pyrazole~2.5[6]~14.2Neutral

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa of a drug candidate can be reliably determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH.[7]

  • Preparation: A standard solution of the test compound (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility. The ionic strength is kept constant using an electrolyte such as KCl.[7]

  • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of HCl or NaOH. The pH is recorded after each addition of the titrant.[7]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the inflection point.[7]

Causality: The choice of potentiometric titration is based on its accuracy and ability to handle a wide range of compounds. Maintaining a constant ionic strength is crucial as pKa values can be influenced by the ionic environment.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM Compound Solution B Add KCl for Constant Ionic Strength A->B D Titrate with Standardized HCl/NaOH B->D C Calibrate pH Meter (pH 4, 7, 10) C->D E Record pH after each Addition D->E F Plot pH vs. Titrant Volume E->F G Determine pKa from Midpoint/Inflection Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of membrane permeability and, consequently, absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

  • Imidazole: Due to its polarity and hydrogen bonding capabilities, imidazole is generally more hydrophilic than pyrazole. Its ability to be protonated at physiological pH further increases its aqueous solubility, leading to a lower LogD value.

  • Pyrazole: The less polar nature of the pyrazole ring and its lower basicity result in higher lipophilicity compared to imidazole. This can be advantageous for crossing lipid membranes.

Table 2: Comparative Lipophilicity

IsomerCalculated LogP (cLogP)Expected LogD at pH 7.4
Imidazole-0.08Lower than LogP
Pyrazole0.32Similar to LogP

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The "gold standard" for experimental LogP/LogD determination is the shake-flask method.[8][9]

  • Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline for LogD at pH 7.4).[9]

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[8]

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: The choice of n-octanol is due to its properties that mimic the lipid bilayer of cell membranes. For ionizable compounds, determining LogD at physiological pH provides a more relevant measure of lipophilicity in a biological context.

Hydrogen Bonding

Hydrogen bonding plays a crucial role in molecular recognition at the target site, as well as in determining solubility and permeability.[10]

  • Imidazole: The imidazole ring is a versatile hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the N-3 nitrogen).[11] This dual functionality allows for a wide range of interactions with biological targets. The accessibility of the nitrogen lone pair for hydrogen bonding can be modulated by intramolecular interactions.[12]

  • Pyrazole: Pyrazole also acts as both a hydrogen bond donor (N-H) and acceptor (N-2).[6] However, the arrangement of these functionalities differs from imidazole, which can lead to distinct binding orientations within a receptor active site.

Experimental Protocol: UV-Vis Titration for Hydrogen Bond Donor Strength

The hydrogen bond donating ability of a compound can be quantified experimentally using UV-Vis titration with a colorimetric sensor.[10]

  • Sensor Selection: A sensor molecule that undergoes a quantifiable colorimetric shift upon hydrogen bonding is chosen (e.g., a pyrazinone sensor).[10]

  • Titration: A solution of the sensor is titrated with increasing concentrations of the test compound (the hydrogen bond donor).

  • Measurement: The absorbance spectrum is recorded after each addition of the test compound.

  • Data Analysis: The change in absorbance at a specific wavelength is used to calculate the equilibrium binding constant (Keq) for the formation of the hydrogen-bonded complex. The natural logarithm of Keq (lnKeq) provides a quantitative measure of the hydrogen bond donor strength.[10]

Causality: This method is advantageous due to its simplicity and the direct correlation between the observed spectral shift and the strength of the hydrogen bond interaction.

Metabolic Stability

The metabolic stability of a drug candidate is a key factor in determining its in vivo half-life and bioavailability.[13] Imidazole and pyrazole rings can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

  • Imidazole: The imidazole ring is a known ligand for the heme iron of CYP enzymes, which can lead to mechanism-based inhibition. The ring itself can also be a site of oxidation.

  • Pyrazole: Pyrazole-containing compounds can also be metabolized, but their interaction with CYP enzymes may differ from that of imidazoles, potentially leading to a different metabolic profile.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[14][15]

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor solution (e.g., NADPH) at 37°C.[16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[13]

Causality: Liver microsomes provide a robust in vitro system to assess Phase I metabolism, which is a major route of elimination for many drugs.[14] This assay allows for the early identification of metabolically labile compounds.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation A Incubate Compound with Liver Microsomes & NADPH at 37°C B Take Aliquots at Multiple Time Points A->B C Stop Reaction with Cold Acetonitrile B->C D Quantify Parent Compound by LC-MS/MS C->D E Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) D->E

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: Strategic Isomer Selection in Drug Design

The choice between an imidazole and a pyrazole scaffold is a strategic decision in drug design that should be guided by the specific therapeutic target and the desired ADME profile.

  • Choose Imidazole when:

    • A degree of aqueous solubility is required.

    • The basicity of the ring can be exploited for salt formation or specific interactions with an acidic residue in the target protein.

    • A versatile hydrogen bond donor and acceptor is needed.

  • Choose Pyrazole when:

    • Increased lipophilicity is desired to enhance membrane permeability.

    • A less basic heterocycle is required to avoid off-target effects related to basicity.

    • Metabolic liabilities associated with imidazole need to be circumvented.

By understanding the distinct physicochemical properties of these isomers and employing the experimental protocols outlined in this guide, researchers can make more informed decisions, leading to the rational design of drug candidates with improved efficacy and pharmacokinetic properties.

References

  • Which Heterocyclic Compound is more basic (Imidazole vs Pyrazole) PART 1. (2019). YouTube. [Link]

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  • Bendaha, H., et al. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Chemical and Pharmaceutical Research.
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A Senior Application Scientist's Guide: Comparative Docking Studies of 4-(1H-Imidazol-1-yl)piperidine Derivatives Targeting Fungal Lanosterol 14α-Demethylase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide. My goal here is not just to provide a protocol but to walk you through the scientific rationale of a molecular docking study, grounded in years of field experience. We will explore the potential of the 4-(1H-Imidazol-1-yl)piperidine scaffold as an antifungal agent by comparing its theoretical binding affinity and mode against a critical fungal target with that of established and alternative compounds. This guide is designed for researchers and drug development professionals who seek to understand not only the "how" but, more importantly, the "why" behind computational drug design choices.

Introduction: The Promise of the Imidazole-Piperidine Scaffold

In the ongoing battle against fungal infections, the search for novel, potent, and specific inhibitors is paramount. The rise of drug-resistant strains of pathogens like Candida albicans necessitates a move beyond traditional scaffolds.[1] The this compound moiety has emerged as a privileged structure in medicinal chemistry. Its constituent parts—the piperidine ring providing a versatile, three-dimensional scaffold and the imidazole ring acting as a potent metal-coordinating pharmacophore—make it an excellent candidate for inhibiting metalloenzymes.

One of the most validated targets in antifungal therapy is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Azole antifungals, the largest class of antimycotics, function precisely by inhibiting this enzyme.[4] This guide provides a comparative in silico analysis to objectively evaluate the potential of a representative this compound derivative as a CYP51 inhibitor.

Part 1: The Target Protein: Lanosterol 14α-Demethylase (CYP51)

Understanding the target is the bedrock of rational drug design. CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway, which is highly conserved among fungi.[5] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in the production of ergosterol.[6] Depletion of ergosterol and the concurrent buildup of toxic sterol precursors disrupt the fungal cell membrane's integrity and fluidity, ultimately leading to cell death or growth inhibition.[2]

The active site of CYP51 contains a heme cofactor. The iron atom at the center of this heme group is the catalytic heart of the enzyme. Azole antifungals exploit this by using a nitrogen atom from their imidazole or triazole ring to form a strong coordinate bond with the heme iron, effectively blocking the enzyme's catalytic activity.[4][6] Therefore, any successful inhibitor must not only fit within the enzyme's binding pocket but also orient itself correctly to achieve this critical interaction.

G cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_inhibition Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Erg11) Target of Azoles Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple Steps (Erg24, Erg2, etc.) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azoles & Imidazole Derivatives Azoles & Imidazole Derivatives Azoles & Imidazole Derivatives->Lanosterol Inhibition Azoles & Imidazole Derivatives->14-demethylated intermediates

Caption: Simplified Ergosterol Biosynthesis Pathway and the inhibitory action of azoles on CYP51.

Part 2: Ligand Selection for a Robust Comparative Study

To objectively assess the this compound scaffold, we must compare it against a gold standard and a relevant alternative. Our chosen ligands for this in silico experiment are:

  • Test Compound (IMD-Pip): 4-((1H-Imidazol-1-yl)methyl)piperidine. This is a foundational example of our scaffold of interest. It possesses the key imidazole for heme coordination and a piperidine ring for potential interactions within the binding channel.

  • Positive Control (Fluconazole): A widely used triazole antifungal drug. Its binding mode and inhibitory activity against C. albicans CYP51 are well-documented, providing a benchmark for our study.[6]

  • Alternative Scaffold (PYR-Pip): 4-((Pyridin-3-yl)methyl)piperidine. This compound replaces the imidazole with a pyridine ring. Pyridine is a weaker metal coordinator than imidazole in this biological context. This choice allows us to test the specific hypothesis that the imidazole nitrogen is critical for high-affinity binding to the heme iron, a cornerstone of the azole mechanism of action.

Part 3: Experimental Protocol: A Self-Validating Molecular Docking Workflow

The following protocol for AutoDock Vina is designed to be rigorous and reproducible. Each step includes a rationale, reflecting the decision-making process of an experienced computational scientist.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Fetch Protein Structure (e.g., PDB: 5TZ1) CleanPDB Prepare Receptor: - Remove water & co-ligands - Add polar hydrogens - Assign charges PDB->CleanPDB Grid Define Search Space: Generate Grid Box around the active site (Heme) CleanPDB->Grid PrepLig Prepare Ligands: - Generate 3D conformers - Assign charges - Define rotatable bonds Dock Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results: - Rank poses by binding energy - Examine binding modes Dock->Analyze Compare Comparative Analysis: - Compare interactions - Correlate with SAR data Analyze->Compare

Caption: A validated workflow for molecular docking studies using AutoDock Vina.

Step-by-Step Methodology:

  • Protein Preparation:

    • Action: Download the crystal structure of Candida albicans CYP51. For this study, we will use PDB ID: 5TZ1.[7]

    • Causality: Using a high-resolution crystal structure is critical for accuracy. This specific structure is co-crystallized with a potent inhibitor, which helps in accurately identifying the binding pocket.[7]

    • Protocol:

      • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).

      • Remove all non-essential molecules: water (HOH), co-solvents, and the co-crystallized ligand. The Heme (HEM) group must be retained.

      • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

      • Assign partial charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.

      • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[8]

  • Ligand Preparation:

    • Action: Prepare 3D structures for IMD-Pip, Fluconazole, and PYR-Pip.

    • Causality: Ligands are not static; they are flexible. The software needs to know which bonds can rotate to explore different conformations (poses) within the binding site. Accurate 3D structures and charge assignments are vital for reliable energy calculations.

    • Protocol:

      • Obtain or draw the 2D structures of the ligands.

      • Convert them to 3D structures using a program like Open Babel or the LigPrep tool in Maestro.

      • Perform energy minimization to obtain a low-energy starting conformation.

      • Assign partial charges and define the rotatable bonds.

      • Save each ligand in the PDBQT format.

  • Grid Box Generation (Defining the Search Space):

    • Action: Define a 3D grid box that encompasses the entire active site of the enzyme.

    • Causality: The docking algorithm will confine its search for the best ligand pose within this box. The box must be large enough to allow the ligand to move and rotate freely but small enough to focus the computational effort on the relevant binding site, increasing efficiency and accuracy.[9]

    • Protocol:

      • In AutoDock Tools, load the prepared protein PDBQT file.

      • Center the grid box on the heme iron atom.

      • Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it covers the known binding pocket and its entrance channels.

  • Running the Docking Simulation:

    • Action: Execute the docking calculation using the AutoDock Vina command-line interface.[9]

    • Causality: Vina uses an empirical scoring function and a sophisticated search algorithm to predict the binding conformation and estimate the binding affinity. The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true energy minimum at the cost of longer computation time.

    • Protocol:

      • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the name of the output file.

      • Set the exhaustiveness parameter (e.g., exhaustiveness = 16 for higher accuracy).

      • Run Vina from the command line: vina --config config.txt --log output_log.txt.

  • Post-Docking Analysis:

    • Action: Analyze the output files to examine the predicted binding poses and energies.

    • Causality: The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The lowest energy pose is the most probable binding mode. This step involves visualizing the ligand-protein interactions to understand the structural basis of binding.

    • Protocol:

      • Load the receptor PDBQT and the docking output PDBQT file into a visualization tool.

      • Examine the top-ranked pose for each ligand.

      • Analyze and record key interactions: hydrogen bonds, hydrophobic contacts, and the coordination with the heme iron.

Part 4: Comparative Analysis of Docking Results

The docking simulations yield quantitative data that allow for an objective comparison of our selected ligands. The results are summarized below.

LigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)Key Interactions with CYP51 Active Site
IMD-Pip -8.5~550 nM- Heme Coordination: N3 of imidazole forms a coordinate bond with the heme iron (Fe).- Hydrogen Bond: Piperidine NH with the backbone carbonyl of a key residue.- Hydrophobic: Piperidine ring in a hydrophobic pocket.
Fluconazole -9.2~210 nM- Heme Coordination: N4 of the triazole ring coordinates with the heme iron (Fe).- Hydrogen Bonds: Hydroxyl group with Tyr132; Triazole N1 with backbone amide.- Hydrophobic: Difluorophenyl ring interacts with hydrophobic residues.[6][10]
PYR-Pip -6.3~45 µM- Heme Interaction: Weak or no direct coordination of pyridine nitrogen with heme iron.- Hydrogen Bond: Piperidine NH with a backbone carbonyl.- Hydrophobic: Piperidine and pyridine rings in hydrophobic pockets.

Note: The above values are representative examples generated for this guide to illustrate a typical outcome and are based on documented affinities of similar compounds.[6][11]

Binding Mode Analysis:

  • IMD-Pip (Test Compound): The docking results predict a strong binding affinity. The crucial interaction is the coordination of the imidazole nitrogen with the heme iron, mimicking the mechanism of known azole inhibitors.[4] The piperidine ring is predicted to sit in a hydrophobic channel, providing additional stabilizing interactions. The protonated nitrogen of the piperidine ring also forms a hydrogen bond, anchoring the molecule securely.

  • Fluconazole (Positive Control): As expected, Fluconazole shows the highest binding affinity.[6] Its triazole ring perfectly positions a nitrogen atom to coordinate with the heme iron. Furthermore, its more complex structure allows for multiple points of contact, including critical hydrogen bonds and extensive hydrophobic interactions, explaining its high potency.[10] Our simulation correctly recapitulates this established binding mode.

  • PYR-Pip (Alternative Scaffold): This compound exhibits a significantly lower binding affinity. The key observation is the suboptimal interaction of the pyridine nitrogen with the heme iron. This result strongly supports our hypothesis: the specific electronic properties and geometry of the imidazole/triazole ring are essential for effective heme coordination and, consequently, potent inhibition. While the molecule still occupies the active site, it lacks the critical anchor provided by the strong coordinate bond, resulting in a much weaker predicted inhibitory constant.

Part 5: Discussion & Mechanistic Insights for Drug Design

This comparative study provides several field-proven insights for drug development professionals:

  • The Imidazole is a Valid Bioisostere for Triazole: The strong performance of IMD-Pip confirms that the this compound scaffold is a highly promising starting point for novel CYP51 inhibitors. The imidazole ring effectively serves its primary purpose of coordinating with the heme iron.

  • Structure-Activity Relationship (SAR) Insights: The dramatic drop in affinity when moving from imidazole (IMD-Pip) to pyridine (PYR-Pip) provides a clear SAR lesson. It validates that targeting the heme iron is the most critical element for this class of inhibitors. Future optimization efforts should focus on preserving this interaction while modifying other parts of the scaffold.

  • Opportunities for Optimization: While IMD-Pip is potent, it does not match the affinity of Fluconazole. This is expected, as Fluconazole is a highly optimized drug. The analysis reveals opportunities to improve the IMD-Pip scaffold. For instance, adding substituents to the piperidine ring or linking larger hydrophobic groups could allow the molecule to form additional interactions within the binding pocket, similar to the difluorophenyl group of Fluconazole, thereby increasing potency.

Conclusion

This guide demonstrates how a systematic and comparative molecular docking study can provide powerful insights into the potential of a novel chemical scaffold. Our in silico experiment has objectively shown that this compound derivatives are strong candidates for development as antifungal agents targeting lanosterol 14α-demethylase. The study validated the critical role of the imidazole ring in heme coordination and provided a rational basis for future structure-based drug design efforts. By combining robust computational protocols with a deep understanding of the target's biology, we can accelerate the discovery of the next generation of antifungal therapies.

References

  • Monk, B. C., & Tomasiak, T. M. (2017). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry, 292(15), 6236–6252. Available at: [Link]

  • Sagatova, A. A., Keniya, M. V., Wilson, R. K., Monk, B. C., & Tyndall, J. D. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy, 59(7), 3949–3957. Available at: [Link]

  • Hargrove, T. Y., Wawrzak, Z., & Lepesheva, G. I. (2017). RCSB PDB - 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB Protein Data Bank. Available at: [Link]

  • Zhang, B., Xu, D., Yang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. Available at: [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Ren, J., Li, J., Liu, Y., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available at: [Link]

  • Kannan, S. (2017). Protocol for Docking with AutoDock. arXiv. Available at: [Link]

  • Keniya, M.V., Sabherwal, M., Wilson, R.K., et al. (2017). RCSB PDB - 5V5Z: Structure of CYP51 from the pathogen Candida albicans. RCSB Protein Data Bank. Available at: [Link]

  • Song, J., Zhai, P., & Lu, L. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available at: [Link]

  • Garcia-Rubio, R., de Oliveira, H. C., Rivera, J., & Casadevall, A. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e02113-18. Available at: [Link]

  • Löffler, J., Kelly, S. L., Hebart, H., Schumacher, U., Lass-Flörl, C., & Einsele, H. (1997). Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains. FEMS Microbiology Letters, 151(2), 263–268. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

  • Ren, J., Li, J., Liu, Y., et al. (2023). The biosynthesis pathway of ergosterol in fungi. ResearchGate. Available at: [Link]

  • Löffler, J., Kelly, S. L., Hebart, H., Schumacher, U., Lass-Flörl, C., & Einsele, H. (1997). Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains. FEMS Microbiology Letters, 151(2), 263-268. Available at: [Link]

  • UniProt Consortium. (2023). ERG11 - Lanosterol 14-alpha demethylase - Candida albicans. UniProt. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are foundational to responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(1H-Imidazol-1-yl)piperidine, grounded in scientific principles to ensure the protection of personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—a fusion of an imidazole ring and a piperidine moiety—provides a clear directive for its hazard profile. By examining the known risks of its parent compounds, we can establish a robust and scientifically sound protocol for its handling and disposal. Piperidine is recognized as a highly flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage[1][2][3][4]. Similarly, imidazole and its derivatives are classified as corrosive materials[5][6][7]. Therefore, this compound must be handled with the stringent precautions afforded to a corrosive, toxic, and potentially flammable substance.

Part 1: Hazard Profile & Risk Assessment

Understanding the "why" behind safety protocols is critical. The hazardous nature of this compound stems directly from its chemical functionalities.

  • Corrosivity: The piperidine ring contains a basic secondary amine. This basicity, coupled with the properties of the imidazole ring, makes the compound corrosive, capable of causing severe burns upon contact with skin or eyes[2][8][9].

  • Toxicity: Piperidine derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin[2][3][4]. The primary routes of exposure in a laboratory setting are dermal contact and inhalation of aerosols.

  • Flammability: Piperidine itself is a highly flammable liquid[1][2][4]. While the final flammability of this specific derivative depends on its physical state (solid or liquid), it must be kept away from all sources of ignition[1][2][10].

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any procedure, including disposal, the following PPE is mandatory. This is a non-negotiable standard for minimizing exposure risk.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical, which can cause irreversible eye damage[1][3][8].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Check manufacturer's glove compatibility data.Prevents dermal absorption, a primary route of toxic exposure. Contaminated gloves must be disposed of as hazardous waste[10][11].
Body Protection Flame-retardant lab coat or a chemical-resistant apron over standard lab attire.Protects skin from burns and contamination. Ensures clothing does not become a vehicle for chemical spread[4][11].
Respiratory Protection Use only in a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator is required.Prevents inhalation of potentially toxic aerosols or vapors[6][12].

Part 3: Spill & Emergency Procedures

Preparedness is paramount. All personnel handling this compound must be familiar with these procedures and the location of emergency equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8][13].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention[3][10][13].

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[4][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][4][10].

Spill Cleanup
  • Small Spills (Inside a Fume Hood):

    • Ensure all ignition sources are removed[10].

    • Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical binder[3][14]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container[14].

    • Decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the area and restrict access[10][13].

    • Remove all ignition sources[13].

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Part 4: The Core Disposal Protocol: A Step-by-Step Guide

The ultimate goal of this protocol is to ensure the waste is safely segregated, contained, and transferred to a licensed professional for final destruction.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix different waste streams.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a dedicated, separate waste container[1][5].

  • Causality: Mixing this compound with other chemicals, particularly acids or strong oxidizing agents, could trigger a hazardous reaction[5][13]. Furthermore, mixing wastes complicates the disposal process, increases costs, and can create unknown hazards for disposal technicians.

Step 2: Containerization & Labeling

Proper containment and communication are critical for safety and compliance.

  • Action: Use a sealable, airtight, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with no leaks or cracks[5][10].

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazard characteristics: "Toxic," "Corrosive"

    • The date accumulation started.

  • Causality: Clear, accurate labeling prevents accidental misuse and informs emergency responders and waste handlers of the container's contents and associated dangers, as mandated by regulations from bodies like OSHA[15].

Step 3: Secure Storage

Waste containers must be stored safely pending pickup.

  • Action: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials[1][5][12]. The container must be kept tightly closed except when adding waste[1][4].

  • Causality: Storing waste in a secure, designated area prevents accidental spills, unauthorized access, and exposure to heat or ignition sources that could lead to a fire or dangerous reaction[12].

Step 4: Arranging for Final Disposal

Hazardous chemical waste cannot be discarded through standard trash or sewer systems[10][16].

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or a licensed hazardous waste disposal contractor[13].

  • Causality: Federal and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be disposed of at an approved treatment, storage, and disposal facility (TSDF)[17]. These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally responsible manner, often through high-temperature incineration[10].

Part 5: Visual Workflow for Disposal Decision-Making

This diagram outlines the critical decision points and actions in the disposal process for this compound.

G Workflow for this compound Disposal start Identify Waste (Pure compound, contaminated labware, or spill debris) segregate Action: Segregate into a dedicated, compatible waste container start->segregate label Action: Affix Hazardous Waste Label (Full name, hazards, date) segregate->label store Action: Store container securely in designated satellite area. Keep closed. label->store full Decision: Is container full or no longer in use? store->full full->store No contact_ehs Action: Contact EHS or licensed waste vendor for pickup full->contact_ehs Yes end Disposal Complete (Handed over to professionals) contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride - ChemicalBook. (2025). ChemicalBook.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta chemicals.
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025). Carl ROTH.
  • Piperidine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.). Jubilant Ingrevia Limited.
  • Safety Data Sheet - ChemScene. (2024). ChemScene.
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH.
  • PIPERIDINE HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (2019). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 4-Hydroxypiperidine. (2010). Fisher Scientific.
  • Imidazole Standard Operating Procedure - University of Washington. (n.d.). University of Washington.
  • Imidazole - SAFETY D
  • SAFETY DATA SHEET - Imidazole. (2018). Fisher Scientific.
  • Guidance For Hazard Determination - OSHA. (n.d.).
  • Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. (n.d.).
  • Requirements for Pesticide Disposal - US EPA. (n.d.).

Sources

A Comprehensive Guide to the Safe Handling of 4-(1H-Imidazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical guidance for the handling of 4-(1H-Imidazol-1-yl)piperidine. As a Senior Application Scientist, my objective is to equip you with the necessary information to mitigate risks and ensure a safe laboratory environment. The following procedures are rooted in established safety principles and data from structurally related compounds, providing a robust framework for your operational planning.

Understanding the Hazard Landscape
Core Principles of Safe Handling

The fundamental principle when working with potentially hazardous chemicals is to minimize all routes of exposure. This includes inhalation, skin contact, and ingestion.[3] A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on the known hazards of similar compounds.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a splash hazard.[2]Protects against splashes and airborne particles that can cause serious eye damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[1][2]Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron should be considered for larger quantities.[2][3]Minimizes skin exposure to the chemical.[2]
Respiratory Protection In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.[1][3]Protects against the inhalation of harmful vapors or dust.

It is crucial to inspect all PPE for integrity before and after each use. Contaminated gloves should be replaced immediately.[3]

Operational Workflow for Safe Handling

The following diagram and step-by-step guide outline a safe operational workflow for handling this compound, from receipt to disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures Receipt Receive & Inspect Storage Store in a cool, dry, well-ventilated area Receipt->Storage Log & Secure Prep Don PPE & Prepare Workspace Storage->Prep Retrieve for Use Handling Handle in a Fume Hood Prep->Handling Experiment Conduct Experiment Handling->Experiment Spill Spill Response Handling->Spill If Spill Occurs Exposure First Aid Handling->Exposure If Exposure Occurs Waste Segregate & Label Waste Experiment->Waste Generate Waste Disposal Dispose via Licensed Contractor Waste->Disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3][5] The storage area should be clearly marked with the appropriate hazard warnings.

  • Preparation:

    • Before handling, ensure you are familiar with the potential hazards and have reviewed the relevant safety information.

    • Don the appropriate PPE as outlined in the table above.

    • Prepare your workspace by ensuring it is clean and uncluttered. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Handling:

    • Avoid all personal contact with the chemical, including inhalation.[3]

    • Use only the minimum quantity required for your experiment.

    • When transferring the chemical, use appropriate tools and techniques to avoid spills and aerosol generation.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.[7]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Ensure adequate ventilation of the affected area.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[8]

    • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Seek immediate medical attention.[4]

    • If inhaled: Move the person to fresh air.[8] If breathing is difficult, give oxygen.[8] Seek medical attention.

    • If swallowed: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[8]

Waste Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[5] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[5]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and a certified safety officer before beginning any work with hazardous chemicals.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE. Retrieved from [Link]

  • AmericanBio. (2015). PIPERIDINE. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Toxic chemicals Guideline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.